Product packaging for N-formylvarenicline(Cat. No.:CAS No. 796865-82-2)

N-formylvarenicline

Cat. No.: B023991
CAS No.: 796865-82-2
M. Wt: 239.27 g/mol
InChI Key: WFXWKRXICPYTSW-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Formyl Varenicline (CAS Number: 796865-82-2), with a molecular formula of C 14 H 13 N 3 O and a molecular weight of 239.27 g/mol, is a identified degradation impurity of the smoking cessation drug Varenicline. This compound is of significant interest in pharmaceutical research and development, particularly in the field of analytical chemistry and drug stability studies. Primary Research Applications: • Analytical Reference Standard: Used for the identification and quantification of Varenicline-related impurities in drug substances and finished pharmaceutical products via HPLC, LC-MS, and other chromatographic methods. • Forced Degradation Studies: Employed to understand the stability profile of Varenicline and to develop stability-indicating analytical methods. • Formulation Development: Aids in investigating drug-excipient interactions, specifically those involving polyethylene glycol (PEG), which can degrade to form formic acid and lead to the N-formylation of secondary amine drugs. Mechanism of Formation: N-Formyl Varenicline is formed via a direct reaction between the secondary amine group of Varenicline and formic acid, a reactive impurity generated from the oxidative degradation of common pharmaceutical excipients like polyethylene glycol (PEG). Research has shown that this degradation can occur in solid-state formulations, such as osmotic controlled-release tablets, upon storage. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O B023991 N-formylvarenicline CAS No. 796865-82-2

Properties

CAS No.

796865-82-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde

InChI

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2/t9-,10+

InChI Key

WFXWKRXICPYTSW-AOOOYVTPSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O

Synonyms

6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde;  N-Formylvarenicline; 

Origin of Product

United States

Foundational & Exploratory

N-Formylvarenicline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylvarenicline is recognized primarily as a metabolite and a degradation product of varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][2] Its presence in varenicline drug products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a detailed overview of the chemical structure, formation, and analytical methodologies related to this compound, addressing the needs of researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of varenicline where a formyl group is attached to the secondary amine of the bridged bicyclic amine moiety.

Chemical Identifiers:

  • IUPAC Name: 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde[3]

  • Molecular Formula: C₁₄H₁₃N₃O[3]

  • CAS Number: 796865-82-2

  • SMILES: O=CN1CC2CC(C1)c1cc3nccnc3cc12[3]

A 2D chemical structure of this compound is presented below:

this compound chemical structure
Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that extensive biological activity data, such as receptor binding affinities and pharmacokinetic profiles, are not widely available in published literature, as the focus has primarily been on its role as an impurity.

PropertyValueReference
Molecular Weight 239.27 g/mol [3]
Appearance White to off-white or pale red to pink solid
Solubility Slightly soluble in chloroform, dichloromethane, and methanol

Formation of this compound

This compound is not synthesized as a primary pharmaceutical ingredient but is formed from varenicline.

Degradation Pathway

The primary route of this compound formation is the reaction of the secondary amine in the varenicline molecule with formic acid.[1][2] Formic acid can be present as a trace impurity in excipients or can be generated from the degradation of certain pharmaceutical excipients, such as polyethylene glycol (PEG), through oxidative processes.[1] This reaction represents a significant stability challenge in the formulation of varenicline-containing drug products.

The formation of this compound from varenicline can be represented by the following logical workflow:

Varenicline Varenicline (Secondary Amine) N_Formylvarenicline This compound Varenicline->N_Formylvarenicline Formylation Formic_Acid Formic Acid (HCOOH) Formic_Acid->N_Formylvarenicline

Caption: Formation of this compound from varenicline.

Experimental Protocols

General Procedure for N-Formylation of Varenicline

This protocol is a generalized procedure based on the known reactivity of varenicline.

  • Dissolution: Dissolve varenicline free base or a salt thereof in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Formic Acid: Add a molar excess of formic acid to the varenicline solution. The reaction can be performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the this compound peak and the consumption of the varenicline peak.

  • Work-up and Purification: Upon completion, the reaction mixture can be neutralized with a mild base. The product can then be extracted with an organic solvent and purified using chromatographic techniques (e.g., column chromatography on silica gel) to isolate this compound.

Analytical Method for Quantification of this compound in Varenicline Drug Products

The following is a representative HPLC method for the determination of this compound as an impurity in varenicline tablets.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient will depend on the method.
Flow Rate Typically 1.0 mL/min.
Column Temperature Ambient or controlled (e.g., 30 °C).
Detection UV detection at a wavelength where both varenicline and this compound have adequate absorbance (e.g., 235 nm).
Injection Volume 10-20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound of a known concentration in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Sample Solution: Accurately weigh and dissolve the varenicline drug product in the diluent to achieve a target concentration of varenicline.

Quantification:

  • The concentration of this compound in the sample is determined by comparing its peak area to the peak area of the this compound standard. The amount is typically reported as a percentage relative to the varenicline content.

The workflow for the analytical quantification can be visualized as follows:

cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Drug Product Dissolution Injection Injection onto HPLC Sample_Prep->Injection Standard_Prep This compound Standard Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Quantification Quantification vs. Standard Peak_Integration->Quantification Result Reportable Value (% this compound) Quantification->Result

Caption: Workflow for HPLC quantification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound. As a minor metabolite and degradation product, it has not been a primary focus of pharmacological studies.[4] Therefore, its binding affinity for nicotinic acetylcholine receptors, its efficacy as an agonist or antagonist, and its potential involvement in specific signaling pathways have not been characterized. The pharmacological effects of varenicline are well-documented to be mediated through its partial agonism at α4β2 nicotinic acetylcholine receptors, but it is unknown if this compound retains any of this activity.

Conclusion

This compound is a critical process-related impurity and degradation product of varenicline. While its chemical structure and formation are well understood, comprehensive data on its biological activity and specific, detailed synthesis protocols are limited. The analytical methods for its detection and quantification are robust and essential for ensuring the quality and stability of varenicline pharmaceutical products. Further research into the pharmacological profile of this compound would provide a more complete understanding of its potential physiological effects.

References

Formation of N-formylvarenicline from Varenicline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylvarenicline is a known process-related impurity and degradation product of varenicline, a medication used for smoking cessation. Its formation is a critical consideration in the manufacturing and storage of varenicline-containing drug products. This technical guide provides an in-depth analysis of the mechanism of this compound formation, detailed experimental protocols for its synthesis and detection, and a summary of quantitative data related to its formation under various conditions. The information presented herein is intended to support research, development, and quality control activities related to varenicline.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is an effective pharmacotherapy for smoking cessation.[1][2] During its synthesis, formulation, and storage, various impurities and degradation products can arise. One such product is this compound, formed through the N-formylation of the secondary amine present in the varenicline molecule.[3] The presence of this and other impurities is closely monitored to ensure the safety and efficacy of the final drug product.[4]

The primary pathway for the formation of this compound involves the reaction of varenicline with formic acid.[3][5] Formic acid can be present as a reagent or a byproduct in the manufacturing process, or it can be generated from the degradation of common pharmaceutical excipients, such as polyethylene glycol (PEG), particularly under conditions of oxidative stress.[3][5] Understanding the kinetics and mechanism of this reaction is essential for developing robust formulations and establishing appropriate control strategies.

Mechanism of this compound Formation

The formation of this compound from varenicline is a nucleophilic acyl substitution reaction. The secondary amine of the varenicline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the N-formyl derivative.

The proposed mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine attacks the carbonyl carbon of formic acid. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms of the former carbonyl group.

  • Elimination of Water: The hydroxyl group is eliminated as a water molecule, and the carbon-oxygen double bond of the formyl group is reformed.

  • Deprotonation: A base (which can be another molecule of varenicline or water) removes a proton from the nitrogen atom, yielding the final product, this compound.

This reaction can proceed without a catalyst, particularly at elevated temperatures. However, it can also be catalyzed by the presence of an acid, which protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

dot

N_Formylvarenicline_Formation varenicline Varenicline (Secondary Amine) intermediate Tetrahedral Intermediate varenicline->intermediate Nucleophilic Attack formic_acid Formic Acid formic_acid->intermediate n_formylvarenicline This compound intermediate->n_formylvarenicline Dehydration water Water intermediate->water Forced_Degradation_Workflow start Varenicline Sample acid Acid Hydrolysis (1M HCl, 80°C, 8h) start->acid base Base Hydrolysis (1M NaOH, 80°C, 8h) start->base oxidation Oxidative Degradation (30% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (80°C, 8h) start->thermal photo Photolytic Degradation (UV light, 8h) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation experimental workflow.

HPLC Method for the Quantification of Varenicline and this compound

This is a representative HPLC method for the separation and quantification of varenicline and its impurities.

[6][7]Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.5 mmol/L sodium benzoate adjusted to pH 3.5 with trifluoroacetic acid) in a 55:45 (v/v) ratio. *[8] Flow Rate: 1.2 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of varenicline tartrate and this compound reference standards in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 10 µg/mL.

  • Sample Preparation:

    • For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a known concentration.

    • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of varenicline, to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for varenicline and this compound.

    • Construct a calibration curve for this compound and determine its concentration in the samples.

dot

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation sample Sample Preparation (Bulk Drug or Tablet) hplc HPLC System (C18 Column, UV Detection) sample->hplc standard Standard Preparation (Varenicline & this compound) standard->hplc data Data Acquisition (Chromatograms) hplc->data quant Quantification (Calibration Curve) data->quant result Report Results quant->result

Caption: HPLC analysis workflow.

Conclusion

The formation of this compound is a relevant degradation pathway for varenicline, particularly in solid dosage forms containing excipients that can generate formic acid upon degradation. The mechanism involves a straightforward nucleophilic acyl substitution. The extent of its formation can be controlled by careful selection of excipients, appropriate packaging to protect from oxidative stress, and controlled storage conditions. The analytical methods and experimental protocols described in this guide provide a framework for researchers and drug development professionals to monitor and control the levels of this compound in varenicline drug substances and products, ensuring their quality and safety.

References

An In-depth Technical Guide on the Discovery and Origin of N-formylvarenicline in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and analytical methodologies related to N-formylvarenicline, a known impurity in varenicline pharmaceutical products.

Introduction

Varenicline is a medication widely used for smoking cessation.[1] During the development and stability testing of varenicline formulations, the formation of degradation products is a critical aspect to monitor and control to ensure the safety and efficacy of the drug product. One such significant degradant is this compound.[2][3] This document will delve into the scientific understanding of this impurity.

Discovery and Origin of this compound

This compound was identified as a degradation product of varenicline, the active pharmaceutical ingredient (API).[2][3] Its presence was notably observed during the storage of solid dosage forms of varenicline, particularly in early development osmotic, controlled-release formulations.[2]

The primary origin of this compound is the chemical reaction between varenicline and formic acid.[2][3] Formic acid is not typically an intended component of the final drug product but can be generated in situ. A significant source of formic acid has been identified as the oxidative degradation of polyethylene glycol (PEG), a common excipient used in pharmaceutical formulations, such as in osmotic coatings.[2][3] The physical state of PEG plays a crucial role in its degradation and the subsequent formation of formic acid.[2]

Alongside this compound, another related impurity, N-methylvarenicline, is often observed. The formation of N-methylvarenicline occurs through an Eschweiler-Clarke reaction, which requires the presence of both formaldehyde and formic acid, both of which can arise from the degradation of PEG.[2][3]

Chemical Formation Pathway

The formation of this compound is a direct consequence of the N-formylation of the secondary amine present in the varenicline molecule by formic acid. This chemical transformation is a concern in solid dosage forms where the reactants can be in close proximity over extended periods during storage.[2][3]

cluster_excipient Excipient Degradation cluster_reaction Impurity Formation PEG Polyethylene Glycol (PEG) Oxidation Oxidative Degradation PEG->Oxidation O₂ FormicAcid Formic Acid Oxidation->FormicAcid Reaction N-Formylation FormicAcid->Reaction Reactant Varenicline Varenicline (API) Varenicline->Reaction NFormylvarenicline This compound (Impurity) Reaction->NFormylvarenicline

Figure 1: Formation of this compound from PEG degradation.

Quantitative Data on Impurity Levels

Regulatory guidelines necessitate strict control over impurity levels in pharmaceutical products. For this compound, specific limits have been considered during formulation development to ensure product stability.

ImpurityFormulation ContextAcceptance Criteria/Observed LevelsReference
This compoundSolid dosage formsLess than 2% by weight[4]
This compoundSolid dosage formsLess than 1% by weight[4]
N-formyl and N-methyl degradation productsPharmaceutical dosage formsLess than about 4% on a weight basis[5]

Experimental Protocols

The detection and quantification of this compound are primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.[6][7]

A stability-indicating HPLC method is crucial for separating varenicline from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[6][7]

  • Column: A C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size) has been shown to be effective.[6][7]

  • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer (0.02M, pH 4) containing trifluoroacetic acid and acetonitrile is employed.[6][7]

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[6][7]

  • Detection: UV detection at a wavelength of 237 nm is used for monitoring the analytes.[6][7]

  • Column Temperature: The column is maintained at 40 °C to ensure good resolution.[6][7]

To understand the degradation pathways and confirm the specificity of the analytical method, forced degradation studies are performed.

  • Acid Degradation: Varenicline solution is treated with 1 M hydrochloric acid.[6]

  • Base Degradation: The drug solution is subjected to treatment with a suitable base.[6]

  • Oxidative Degradation: Varenicline is exposed to an oxidizing agent such as hydrogen peroxide.[6]

  • Thermal Degradation: The drug solution is heated to induce thermal degradation.[6]

  • Photolytic Degradation: The varenicline solution is exposed to UV light.[6]

Following exposure to these stress conditions, the samples are analyzed by the validated HPLC method to identify and quantify the resulting degradants, including this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a varenicline drug product.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Varenicline Tablets Grind Grind Tablets to Fine Powder Sample->Grind Dissolve Dissolve in Diluent Grind->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 237 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify this compound (Peak Area Integration) Identify->Quantify

Figure 2: Experimental workflow for this compound analysis.

Mitigation Strategies

Understanding the origin of this compound is key to developing strategies to mitigate its formation.

  • Excipient Selection: Careful selection of excipients is critical. When the concentration of PEG in the coating is sufficiently low, it can remain phase compatible with other components like cellulose acetate, which effectively eliminates its degradation.[2]

  • Use of Antioxidants: Incorporating antioxidants into the formulation, particularly in the coating, can prevent the oxidative degradation of PEG.[2]

  • Packaging: Utilizing oxygen scavengers in the packaging can also serve to prevent PEG degradation and, consequently, the formation of formic acid.[2]

Conclusion

This compound is a critical impurity in varenicline pharmaceuticals that arises from the reaction of the active pharmaceutical ingredient with formic acid, a degradation product of the excipient polyethylene glycol.[2][3] Its formation is influenced by formulation and storage conditions. Through the use of robust, stability-indicating analytical methods, such as HPLC, and the implementation of mitigation strategies like careful excipient selection and the use of antioxidants, the levels of this compound can be effectively controlled, ensuring the quality and stability of the final drug product.[2][6][7]

References

N-formylvarenicline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-formylvarenicline

Introduction

This compound is recognized primarily as a metabolite of varenicline, a prescription medication used for smoking cessation.[1][2] Varenicline's therapeutic effect is derived from its activity as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1][3][4][5] Understanding the physicochemical properties of its metabolites, such as this compound, is crucial for comprehensive pharmacological and toxicological profiling in drug development. This document provides a detailed overview of the known physical and chemical characteristics of this compound, outlines general experimental protocols for their determination, and describes its relationship to the biological pathways of its parent compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models.

PropertyValueReference
IUPAC Name 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde[6]
Synonyms 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][7]benzazepine-8-carboxaldehyde, this compound[2][8][9]
CAS Number 796865-82-2[2][6][7][10]
Molecular Formula C₁₄H₁₃N₃O[6][8][10]
Molecular Weight 239.27 g/mol [2][6][8][10]
Appearance Pale Red to Pink Solid; Light Orange Solid; White to off-white powder[2][7][11]
Melting Point 203-205°C[2][7]
Boiling Point 482.3 ± 45.0 °C (Predicted)[2][7]
Density 1.399 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 1.57 ± 0.20 (Predicted)[2][7]
Solubility Slightly soluble in Chloroform, Dichloromethane, and Methanol[2][7]

Formation and Synthesis

This compound is formed through the metabolism of varenicline.[1] While varenicline is minimally metabolized, with the majority being excreted unchanged, a small portion undergoes N-formylation to produce this compound.[1][3] This compound has also been identified as a degradation product of varenicline in certain pharmaceutical formulations, particularly in the presence of formic acid, which can originate from the oxidative degradation of excipients like polyethylene glycol (PEG).[12][13]

A general synthetic pathway to varenicline involves multiple stages, starting from the preparation of key intermediates, followed by the construction of the quinoxaline ring system, and finally deprotection and purification to yield the varenicline free base.[9][14] The N-formylation to create this compound would typically be a subsequent step involving the reaction of varenicline with a formylating agent.

Experimental Protocols for Physicochemical Characterization

1. Melting Point Determination:

  • Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.

2. Solubility Assessment:

  • Methodology: A predetermined amount of this compound is added to a specific volume of a solvent (e.g., chloroform, dichloromethane, methanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to quantify its solubility.

3. pKa Determination:

  • Methodology: Potentiometric titration is a common method. A solution of this compound is titrated with a standard acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used, where spectral changes are monitored as a function of pH.

4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Methodology: A solution of this compound is injected into an HPLC system. A suitable stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents like acetonitrile and water with a modifier) are used to separate the compound from any impurities. A detector (e.g., UV-Vis diode array detector) is used to quantify the compound and its impurities based on their retention times and peak areas.

experimental_workflow General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka hplc Purity Analysis (HPLC) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir

Caption: A general workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

This compound is a metabolite of varenicline, and its biological activity is understood in this context. Varenicline exerts its therapeutic effect by acting as a partial agonist on the α4β2 nicotinic acetylcholine receptors.[1][5] This action has a dual effect: it provides a moderate level of stimulation to the receptor to reduce nicotine withdrawal symptoms, and it competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its rewarding effects.[5] The stimulation of these receptors leads to the release of dopamine in the mesolimbic system, a key pathway in the brain's reward mechanism.[5]

The metabolic conversion of varenicline to this compound is a minor pathway, as over 90% of varenicline is excreted unchanged.[1][4][15] The specific pharmacological activity of this compound itself has not been extensively detailed in the provided search results, but as a metabolite, its formation is a relevant aspect of the overall pharmacokinetics of varenicline.

signaling_pathway Varenicline Metabolism and Mechanism of Action cluster_metabolism Metabolism cluster_action Mechanism of Action varenicline Varenicline n_formylvarenicline This compound varenicline->n_formylvarenicline N-formylation (minor pathway) varenicline_action Varenicline receptor α4β2 Nicotinic Acetylcholine Receptor dopamine Dopamine Release (Mesolimbic System) receptor->dopamine effect Reduced Craving & Withdrawal Symptoms dopamine->effect varenicline_action->receptor Partial Agonist nicotine Nicotine nicotine->receptor Blocked

Caption: Metabolism of varenicline and its action on nicotinic receptors.

References

Varenicline Degradation: A Technical Guide to the Formation of N-Formyl Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of varenicline, with a specific focus on the formation of the N-formyl varenicline impurity. This guide is intended for researchers, scientists, and drug development professionals involved in the formulation, stability testing, and quality control of varenicline-containing pharmaceutical products.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During stability studies and formulation development, the formation of degradation products has been observed, with N-formyl varenicline being a significant impurity. Understanding the mechanism of its formation is crucial for developing stable formulations and robust analytical methods.

The Degradation Pathway: Formation of N-Formyl Varenicline

The primary pathway for the formation of N-formyl varenicline (NFV) involves the reaction of the secondary amine group in the varenicline molecule with formic acid.[1][2] Formic acid is not typically present as a direct excipient but can be generated in situ from the degradation of other formulation components.

A significant source of formic acid has been identified as the oxidative degradation of polyethylene glycol (PEG), a common excipient used in pharmaceutical formulations.[1][2] The degradation of PEG can also produce formaldehyde, which can participate in a separate degradation pathway, the Eschweiler-Clarke reaction, to form N-methylvarenicline (NMV).[1][2]

The proposed mechanism for the formation of N-formyl varenicline is a nucleophilic acyl substitution reaction where the secondary amine of varenicline attacks the carbonyl carbon of formic acid.

Signaling Pathways

Varenicline_Degradation cluster_excipient Excipient Degradation cluster_varenicline Varenicline Degradation PEG PEG Formic_Acid Formic_Acid PEG->Formic_Acid Oxidation Formaldehyde Formaldehyde PEG->Formaldehyde Oxidation Oxidative_Stress Oxidative_Stress Oxidative_Stress->PEG Varenicline Varenicline Formic_Acid->Varenicline Formaldehyde->Varenicline N_Formyl_Varenicline N_Formyl_Varenicline Varenicline->N_Formyl_Varenicline Reaction with Formic Acid N_Methyl_Varenicline N_Methyl_Varenicline Varenicline->N_Methyl_Varenicline Eschweiler-Clarke Reaction

Varenicline degradation pathway initiated by excipient oxidation.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies on varenicline under various stress conditions.

Table 1: Summary of Varenicline Degradation under Forced Stress Conditions

Stress ConditionTime (h)Temperature (°C)Reagent% Assay of Varenicline% Mass BalanceReference
Acid Hydrolysis8801 M HCl99.5199.69[3]
Base Hydrolysis8801 M NaOH99.4899.67[3]
Oxidation88010% H₂O₂96.4699.70[3]
Thermal880-99.60Not Reported[3]
PhotolysisNot ReportedNot ReportedUV lightDegradation ObservedNot Reported[3]

Table 2: Formation of N-Formyl Varenicline (NFV) under Specific Conditions

ConditionExcipient(s)Storage TemperatureDurationNFV Formation LevelReference
Osmotic controlled-release tabletPolyethylene glycol (PEG), Cellulose acetateNot specifiedNot specifiedPredominant degradation product[1]
Accelerated stability testingNot specified40°C / 75% RH6 monthsSignificant degradation[4]

Note: Quantitative data on the specific percentage of N-formyl varenicline formed under various stress conditions is limited in the public domain. The information provided indicates the conditions under which its formation is significant.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of varenicline degradation.

Forced Degradation Studies Protocol

This protocol outlines the general procedure for subjecting varenicline to various stress conditions to induce degradation.

Objective: To generate potential degradation products of varenicline and assess its stability under stress.

Materials:

  • Varenicline tartrate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (10%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Reflux condenser

  • Water bath or heating mantle

  • UV chamber

Procedure:

  • Preparation of Varenicline Stock Solution: Prepare a stock solution of varenicline tartrate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M HCl.

    • Reflux the solution at 80°C for 8 hours.[3]

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M NaOH.

    • Reflux the solution at 80°C for 8 hours.[3]

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 10% H₂O₂.

    • Reflux the solution at 80°C for 8 hours.[3]

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of varenicline tartrate in a hot air oven at 80°C for 8 hours.[3]

    • Alternatively, reflux a solution of varenicline in a suitable solvent at 80°C for 8 hours.

    • Cool and prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of varenicline tartrate to UV light (e.g., in a photostability chamber) for a specified period.

    • Prepare a sample for HPLC analysis.

Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of varenicline and its degradation products, including N-formyl varenicline.[3][5]

Objective: To develop a validated analytical method capable of separating varenicline from its degradation products.

Chromatographic Conditions:

  • Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase:

    • A: 0.02 M Ammonium acetate buffer with 0.1% trifluoroacetic acid (pH 4)[3]

    • B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to ensure separation of all components.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 40°C[3]

  • UV Detector Wavelength: 237 nm[3]

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solutions: Prepare standard solutions of varenicline and, if available, N-formyl varenicline reference standard in the mobile phase at known concentrations.

  • Preparation of Sample Solutions: Prepare the solutions from the forced degradation studies as described in the previous protocol.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the peaks corresponding to varenicline and its degradation products by comparing their retention times and peak areas with those of the standard solutions.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Varenicline Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C, 8h) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 80°C, 8h) Stock_Solution->Base Oxidation Oxidation (10% H₂O₂, 80°C, 8h) Stock_Solution->Oxidation Thermal Thermal (80°C, 8h) Stock_Solution->Thermal Photo Photolytic (UV Exposure) Stock_Solution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis (Identify & Quantify Impurities) HPLC->Data

Workflow for forced degradation study and analysis of varenicline.

Conclusion

The formation of N-formyl varenicline is a critical degradation pathway to consider during the development and lifecycle management of varenicline drug products. This impurity primarily arises from the reaction of varenicline with formic acid, a degradation product of common excipients like polyethylene glycol. By understanding this degradation mechanism, employing robust forced degradation studies, and utilizing validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of varenicline formulations. The protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

CAS number and molecular formula for N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-formylvarenicline, a key metabolite and potential degradation product of the smoking cessation drug varenicline. This document outlines its chemical properties, metabolic formation, and analytical methodologies relevant to pharmaceutical research and development.

Chemical Identity and Properties

This compound is chemically identified as 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][1]benzazepine-8-carboxaldehyde.[2][3][4] It is recognized as both a metabolite of varenicline and an impurity that can arise during the manufacturing or storage of varenicline-containing drug products.[1][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 796865-82-2[4][6]
Molecular Formula C₁₄H₁₃N₃O[6]
Molecular Weight 239.27 g/mol [6]
IUPAC Name 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde[6]
Appearance Pale Red to Pink Solid[4]
Solubility Slightly soluble in Chloroform, Dichloromethane, and Methanol[4]

Varenicline Metabolism and Formation of this compound

Varenicline undergoes limited metabolism in humans, with the majority of the drug excreted unchanged.[7] However, several minor metabolic pathways have been identified, including N-formylation, which leads to the formation of this compound. Other metabolic routes include N-carbamoyl glucuronidation and oxidation.[7]

This compound can also be formed as a degradation product when varenicline, a secondary amine, reacts with formic acid.[1][5] Formic acid can be present as a reactive impurity in pharmaceutical excipients, such as polyethylene glycol (PEG), where it can be generated through oxidative degradation.[5]

G Varenicline Varenicline N_formylvarenicline This compound Varenicline->N_formylvarenicline N-formylation N_carbamoyl_glucuronide N-Carbamoyl Glucuronide Varenicline->N_carbamoyl_glucuronide N-carbamoyl glucuronidation Oxidative_metabolites Oxidative Metabolites Varenicline->Oxidative_metabolites Oxidation Excreted_unchanged Excreted Unchanged (>90%) Varenicline->Excreted_unchanged

Metabolic Pathways of Varenicline

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for this compound, such as its pharmacokinetic parameters (Cmax, Tmax, half-life) or receptor binding affinities. Research has primarily focused on the parent drug, varenicline. The following table summarizes key pharmacokinetic and receptor binding data for varenicline for context.

Table 2: Varenicline Pharmacokinetic and Receptor Binding Data

ParameterSpeciesValueReference(s)
Receptor Binding Affinity (Ki)
α4β2* nAChRRat0.14 nM[8]
α6β2* nAChRRat0.12 nM[8]
α4β2* nAChRMonkey0.19 nM[8]
α6β2* nAChRMonkey0.13 nM[8]
5-HT3 ReceptorHuman350 nM[9]
Pharmacokinetics
Tmax (oral)Human3-4 hours[10]
Elimination Half-lifeHuman~24 hours[10]
Plasma Protein BindingHuman≤ 20%[10]
Oral BioavailabilityHumanHigh[10]

*nAChR: nicotinic acetylcholine receptor

Experimental Protocols

Synthesis of this compound (Impurity Standard)

This protocol is based on the known reactivity of varenicline with formic acid.[1][5]

  • Dissolution: Dissolve a known quantity of varenicline free base or a suitable salt in an appropriate organic solvent.

  • Reaction: Add a molar excess of formic acid to the solution.

  • Heating: Gently heat the reaction mixture under controlled temperature conditions to facilitate the formylation reaction.

  • Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the excess formic acid with a suitable base.

  • Extraction: Extract the this compound into an organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain this compound of high purity.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS, NMR, and melting point analysis.

Quantification of this compound in a Drug Product by HPLC

This protocol outlines a general procedure for the analysis of this compound as an impurity in varenicline tablets.[11][12][13]

  • Sample Preparation:

    • Accurately weigh and grind a number of varenicline tablets to obtain a fine powder.

    • Dissolve a portion of the powder, equivalent to a specific concentration of varenicline, in a suitable diluent (e.g., a mixture of methanol and 0.1 N sodium hydroxide solution).

    • Vortex and/or sonicate the solution to ensure complete dissolution of the active pharmaceutical ingredient (API).

    • Centrifuge the sample to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the same diluent.

    • Perform serial dilutions to prepare working standards at various concentration levels, including the limit of quantification (LOQ).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm) is commonly used.[11]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[11]

    • Column Temperature: Maintained at a constant temperature, for example, 29°C.[11]

    • Injection Volume: A fixed volume, such as 25 µL, is injected.[11]

    • Detection: UV detection at a suitable wavelength, for instance, 210 nm.[11]

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the sample and standard solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

G cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Grind_Tablets Grind Varenicline Tablets Dissolve Dissolve in Diluent Grind_Tablets->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Result Report this compound Concentration Quantify->Result

Workflow for this compound Analysis

References

The Critical Role of Excipients in the Formation of N-Formylvarenicline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. The stability and purity of the active pharmaceutical ingredient (API) are paramount to ensure its safety and efficacy. A key degradation product of varenicline is N-formylvarenicline, an impurity formed from the reaction of the secondary amine in the varenicline molecule with formic acid.[1] The presence of formic acid is often attributed to its existence as a reactive impurity in various pharmaceutical excipients. This technical guide provides an in-depth analysis of the role of excipients in the formation of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in mitigating this impurity.

The Genesis of this compound: A Chemical Perspective

The formation of this compound is a classic example of a drug-excipient interaction driven by a reactive impurity. The secondary amine moiety in the varenicline structure is susceptible to acylation by formic acid. This reaction is of significant concern as it leads to the degradation of the API and the generation of a new chemical entity that must be monitored and controlled within strict regulatory limits.

Certain excipients, particularly those prone to oxidative degradation, can be a source of formic acid. Polyethylene glycol (PEG) is a well-documented example where auto-oxidation can generate both formaldehyde and formic acid.[2] While formaldehyde is involved in the formation of another varenicline impurity, N-methylvarenicline (through the Eschweiler-Clarke reaction), formic acid is the direct precursor to this compound.[1] Therefore, the selection and control of excipients are critical in preventing the formation of this impurity.

Quantitative Analysis of Excipient-Induced Degradation

Understanding the propensity of different excipients to promote the formation of this compound is crucial for formulation development. While direct comparative studies quantifying this compound across a wide range of excipients are limited in publicly available literature, existing drug-excipient compatibility studies provide valuable insights into the overall degradation of varenicline.

The following table summarizes the results of a drug-excipient compatibility test on varenicline salicylate, indicating the percentage of total degradation products formed after two weeks of storage under stress conditions (60°C ± 2°C and 75% ± 5% RH).[3] Although not specific to this compound, this data helps in identifying excipients that may contribute to the overall degradation of varenicline, which can include the formation of the N-formyl impurity, especially if sources of formic acid are present.

Excipient CategoryExcipient NameInitial Major Degradation Peak (%)[3]Major Degradation Peak after 2 Weeks (%)[3]Change in Major Degradation Peak (%)[3]Total Degradation Peaks after 2 Weeks (%)[3]
Binder/Diluent Mannitol0.000.120.120.74
Microcrystalline Cellulose (MCC)0.000.140.140.65
Anhydrous Dibasic Calcium Phosphate0.000.080.080.53
Lactose0.000.280.281.21
Starch0.000.250.251.15
Povidone0.110.290.181.33
Disintegrant Croscarmellose Sodium0.000.110.110.61
Sodium Starch Glycolate0.000.150.150.88
Lubricant Colloidal Silicon Dioxide0.000.090.090.47
Magnesium Stearate0.000.070.070.41

Note: The acceptance criteria for this particular study were a maximum of 0.5% for the major peak, 2.0% for total peaks, and a 0.2% change in the major peak.[3] Excipients such as lactose, starch, and povidone showed a more significant increase in degradation products. It is important to note that the presence of formic acid as an impurity in these excipients could directly contribute to the formation of this compound.

Experimental Protocols

To effectively study the role of excipients in the formation of this compound, a robust experimental protocol is essential. The following methodologies are based on established forced degradation and drug-excipient compatibility testing principles.

Drug-Excipient Compatibility Study

Objective: To evaluate the potential of various excipients to promote the formation of this compound under accelerated storage conditions.

Materials:

  • Varenicline Tartrate (or other salt form) API

  • This compound reference standard

  • Selected excipients (e.g., microcrystalline cellulose, anhydrous dibasic calcium phosphate, croscarmellose sodium, colloidal silicon dioxide, magnesium stearate, polyethylene glycol of various grades)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic, ammonium acetate, trifluoroacetic acid)

  • Glass vials with inert closures

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of varenicline and each excipient, typically in a 1:1 or 1:5 ratio (w/w).

    • Gently mix the powders using a spatula or a laboratory-scale blender to ensure homogeneity.

    • As a control, store a sample of pure varenicline API under the same conditions.

    • Transfer the mixtures and the control sample into separate, clearly labeled glass vials and seal them.

  • Stress Conditions:

    • Expose the vials to accelerated stability conditions. A common condition is 60°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of two to four weeks.[3]

    • It is also advisable to include a condition with elevated temperature only (e.g., 80°C) to assess thermal degradation in the absence of high humidity.

  • Sample Analysis:

    • At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples from the stress conditions.

    • Accurately weigh a portion of the mixture and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration of varenicline (e.g., 100 µg/mL).[4][5]

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Analyze the filtered solution by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify varenicline and this compound in the presence of other potential degradation products and excipients.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

Chromatographic Conditions (Example): [4][5]

  • Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

    • Mobile Phase A: 0.02 M Ammonium acetate buffer with trifluoroacetic acid (pH adjusted to 4.0).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10-20 µL.

Method Validation:

  • The HPLC method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.

  • Specificity should be demonstrated by the ability of the method to resolve the this compound peak from varenicline and other potential impurities.

Visualizing the Process: Diagrams

To better illustrate the chemical transformation and the experimental approach, the following diagrams are provided in the DOT language for Graphviz.

Varenicline Varenicline (Secondary Amine) NFormylvarenicline This compound Varenicline->NFormylvarenicline  Reacts with FormicAcid Formic Acid (HCOOH) Excipient Excipient (e.g., PEG) Oxidation Oxidative Degradation Excipient->Oxidation  leads to Oxidation->FormicAcid  generates

Caption: Chemical pathway for the formation of this compound from varenicline and formic acid.

start Start prep Prepare Binary Mixtures (Varenicline + Excipient) start->prep stress Expose to Stress Conditions (e.g., 60°C/75% RH) prep->stress sample Sample at Time Points (0, 1, 2, 4 weeks) stress->sample dissolve Dissolve and Filter Sample sample->dissolve hplc Analyze by Stability-Indicating HPLC dissolve->hplc quantify Quantify this compound (% Degradation) hplc->quantify end End quantify->end

Caption: Experimental workflow for drug-excipient compatibility testing.

Conclusion and Recommendations

The formation of this compound is a critical stability concern in the development of varenicline drug products. This degradation pathway is directly linked to the presence of formic acid, a reactive impurity that can be introduced through certain excipients. To ensure the quality and stability of varenicline formulations, the following recommendations are crucial for researchers and drug development professionals:

  • Thorough Excipient Screening: Conduct comprehensive drug-excipient compatibility studies early in the formulation development process. Special attention should be paid to excipients known to undergo oxidative degradation, such as polyethylene glycols.

  • Control of Excipient Quality: Source excipients from reputable suppliers and, where possible, specify limits for reactive impurities like formic acid in the excipient specifications.

  • Formulation Optimization: Consider the use of antioxidants in the formulation to mitigate the oxidative degradation of susceptible excipients.[2]

  • Appropriate Packaging: Utilize packaging that provides adequate protection from moisture and oxygen, as these environmental factors can accelerate the degradation of both the excipient and the API.

  • Robust Analytical Methods: Develop and validate a stability-indicating analytical method capable of accurately separating and quantifying this compound to monitor the stability of the drug product throughout its shelf life.

By implementing these strategies, the formation of this compound can be effectively controlled, leading to the development of a stable, safe, and efficacious varenicline drug product.

References

Preliminary Investigation of N-formylvarenicline in Drug Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation.[1][2] The stability and purity of the drug product are critical for its safety and efficacy. One of the key degradation products observed in varenicline formulations is N-formylvarenicline (NFV).[3][4] This technical guide provides a comprehensive overview of the preliminary investigation of NFV in varenicline drug products, focusing on its formation, analytical detection, and quantification.

The presence of impurities and degradation products in pharmaceutical formulations is a significant concern for drug developers and regulatory agencies. This compound has been identified as a predominant degradation product in certain varenicline formulations, particularly in early development phase osmotic, controlled-release (CR) tablets.[3][4] Its formation can impact the drug product's shelf-life and needs to be carefully monitored and controlled.[3]

Formation of this compound

This compound is formed through the reaction of the secondary amine moiety of varenicline with formic acid.[3][4] A primary source of formic acid in solid dosage forms is the oxidative degradation of commonly used excipients, such as polyethylene glycol (PEG).[3][4] This degradation process is influenced by the physical state of the PEG in the formulation. When the concentration of PEG is low enough to remain phase compatible with other coating components like cellulose acetate, its degradation is significantly reduced.[4]

The overall pathway can be summarized as the oxidation of PEG leading to the formation of formic acid, which then acts as a formylating agent for the varenicline molecule. The presence of water, hydrogen peroxide, and trace metals can increase the rate of formation of these reactive impurities.[3]

cluster_0 Excipient Degradation cluster_1 Drug Substance Interaction Polyethylene Glycol (PEG) Polyethylene Glycol (PEG) Formic Acid Formic Acid Polyethylene Glycol (PEG)->Formic Acid Oxidative Degradation Varenicline Varenicline Formic Acid->Varenicline Formylation Reaction This compound This compound Varenicline->this compound Start Start Tablet Sample Tablet Sample Start->Tablet Sample Weigh & Powder Tablets Weigh & Powder Tablets Tablet Sample->Weigh & Powder Tablets Dissolve in Diluent Dissolve in Diluent Weigh & Powder Tablets->Dissolve in Diluent Sonicate Sonicate Dissolve in Diluent->Sonicate Dilute to Volume Dilute to Volume Sonicate->Dilute to Volume Filter Filter Dilute to Volume->Filter HPLC Analysis HPLC Analysis Filter->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

References

A Technical Guide to the Eschweiler-Clarke Reaction for N-Methylvarenicline versus N-Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of N-methylvarenicline and N-formylvarenicline, two key derivatives of the smoking cessation drug varenicline. The focus is on the comparative analysis of the Eschweiler-Clarke reaction for N-methylation and direct N-formylation. This document provides a detailed overview of the reaction mechanisms, experimental considerations, and a comparative summary of the two synthetic pathways.

Introduction

Varenicline, a partial agonist for nicotinic acetylcholine receptors, is a widely used therapeutic for smoking cessation.[1][2][3] Its secondary amine moiety is a key site for metabolic transformations and potential synthetic modifications. Two common modifications are N-methylation to form N-methylvarenicline (NMV) and N-formylation to yield this compound (NFV).[4][5] Understanding the synthetic routes to these derivatives is crucial for impurity profiling in drug manufacturing, as well as for the development of new analogues with potentially altered pharmacological properties.

The Eschweiler-Clarke reaction is a classic and robust method for the methylation of primary and secondary amines.[6][7][8][9] It utilizes formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[6][7] In the context of varenicline, this reaction provides a direct route to NMV.[4][5]

N-formylation, on the other hand, involves the introduction of a formyl group onto the nitrogen atom of the secondary amine of varenicline. This transformation can be achieved using formic acid as the formylating agent.[4][5] Notably, both NMV and NFV have been identified as degradation products of varenicline in pharmaceutical formulations, arising from the in-situ generation of formaldehyde and formic acid from excipients like polyethylene glycol (PEG).[4][5]

This guide provides a detailed comparison of these two important reactions as they apply to the synthesis of varenicline derivatives.

Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is fundamental to controlling the reaction outcomes and optimizing conditions.

Eschweiler-Clarke Reaction for N-Methylvarenicline

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The key steps are:

  • Iminium Ion Formation: The secondary amine of varenicline nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form a reactive iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields N-methylvarenicline and carbon dioxide.

Eschweiler_Clarke cluster_0 Eschweiler-Clarke N-Methylation of Varenicline Varenicline Varenicline (Secondary Amine) Hemiaminal Hemiaminal Intermediate Varenicline->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O NMV N-Methylvarenicline (Tertiary Amine) Iminium->NMV + HCOO- (Hydride Transfer) Formic_Acid Formic Acid (HCOOH) Formic_Acid->NMV CO2 Carbon Dioxide (CO2)

Mechanism of the Eschweiler-Clarke reaction for N-methylvarenicline.
N-Formylation of Varenicline

The N-formylation of varenicline with formic acid is a more direct acylation reaction. The generally accepted mechanism involves:

  • Activation of Formic Acid (Optional): In some cases, particularly with a catalyst, the carbonyl group of formic acid is activated, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine attacks the carbonyl carbon of formic acid.

  • Proton Transfer and Elimination: A tetrahedral intermediate is formed, which then collapses with the elimination of a water molecule to yield this compound.

N_Formylation cluster_1 N-Formylation of Varenicline Varenicline Varenicline (Secondary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Varenicline->Tetrahedral_Intermediate + HCOOH Formic_Acid Formic Acid (HCOOH) Formic_Acid->Tetrahedral_Intermediate NFV This compound Tetrahedral_Intermediate->NFV - H2O Water Water (H2O)

Mechanism of the N-formylation of varenicline.

Comparative Data Presentation

FeatureEschweiler-Clarke Reaction (for NMV)N-Formylation (for NFV)
Primary Reagents Formaldehyde, Formic AcidFormic Acid
Reaction Type Reductive AminationAcylation
Typical Conditions Aqueous solution, often heated near boiling.[7]Can be performed neat or in a solvent like toluene, often with heating.
Byproducts Carbon Dioxide, WaterWater
Selectivity Highly selective for methylation of primary and secondary amines. Avoids over-alkylation to quaternary salts.[6][7]Generally selective for N-formylation over O-formylation of alcohols.
Advantages - High yields for many substrates.- Avoids use of hazardous alkylating agents (e.g., methyl iodide).- Irreversible due to CO2 evolution.[7]- Uses a readily available and inexpensive reagent.- Can be performed under relatively mild conditions.
Disadvantages - Requires excess reagents.- High temperatures may not be suitable for sensitive substrates.- Can require azeotropic removal of water to drive the reaction to completion.- Yields can be variable depending on the substrate and conditions.
Workup Typically involves basification and extraction.[6]Often involves evaporation of the solvent and purification if necessary.

Experimental Protocols

The following are detailed, representative experimental protocols for the Eschweiler-Clarke reaction and N-formylation. These are based on general procedures for secondary amines and should be adapted and optimized for varenicline.

General Experimental Workflow

Experimental_Workflow cluster_2 General Synthetic Workflow Start Start with Varenicline Reaction Perform Reaction (Eschweiler-Clarke or N-Formylation) Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Isolated Product (NMV or NFV) Characterization->End

A generalized workflow for the synthesis and analysis of varenicline derivatives.
Protocol 1: Eschweiler-Clarke N-Methylation of Varenicline (Representative)

Objective: To synthesize N-methylvarenicline from varenicline using the Eschweiler-Clarke reaction.

Materials:

  • Varenicline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve varenicline (1.0 eq) in a minimal amount of formic acid.

  • Reagent Addition: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 3-5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylvarenicline.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified N-methylvarenicline by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Protocol 2: N-Formylation of Varenicline (Representative)

Objective: To synthesize this compound from varenicline.

Materials:

  • Varenicline

  • Formic acid (85-100%)

  • Toluene or xylene

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, Dean-Stark apparatus, and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve varenicline (1.0 eq) in toluene.

  • Reagent Addition: Add a slight excess of formic acid (e.g., 1.2-1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted formic acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified this compound by NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy (to confirm the presence of the amide carbonyl group) to verify its structure and purity.

Conclusion

The Eschweiler-Clarke reaction and direct N-formylation represent two distinct and valuable synthetic routes for the preparation of N-methylvarenicline and this compound, respectively. The Eschweiler-Clarke reaction offers a reliable method for exhaustive N-methylation, while N-formylation provides a straightforward approach to introduce a formyl group. The choice between these methods will depend on the specific research or development goal, such as the synthesis of analytical standards for impurity profiling or the exploration of structure-activity relationships of new varenicline derivatives. The provided protocols offer a solid starting point for the laboratory-scale synthesis of these important compounds. Further optimization of reaction conditions will be necessary to achieve high yields and purity for these specific transformations.

References

Methodological & Application

Application Note: HPLC-UV Method for the Detection of N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the identification and quantification of N-formylvarenicline, a known impurity and potential degradation product of varenicline. Varenicline is a medication primarily used for smoking cessation.[1] The monitoring and control of impurities such as this compound are critical for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the chromatographic separation and analysis of this compound, suitable for quality control and stability studies.

Introduction

Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor, is an effective aid in smoking cessation.[2] During its synthesis, formulation, or storage, various impurities can arise, including this compound.[3] this compound is formed by the reaction of formic acid with varenicline.[3] Regulatory guidelines necessitate the accurate detection and quantification of such impurities to ensure the quality of the pharmaceutical product. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable analytical technique for this purpose.[2] This application note presents a validated HPLC-UV method that effectively separates this compound from the parent drug, varenicline, and other potential impurities.

Experimental Protocol

Materials and Reagents
  • Varenicline Tartrate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)[4]

  • Potassium Hydroxide (ACS Grade)[4]

  • Trifluoroacetic Acid (TFA)

  • Ultrapure Water

Equipment
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3 µm particle size[4]
Mobile Phase A 0.05% Trifluoroacetic acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Program A gradient elution is recommended to ensure optimal separation of impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained components.
Flow Rate 1.0 - 1.3 mL/min[4][6]
Injection Volume 25 µL[4]
Column Temperature 29°C[4]
Detection Wavelength 210 nm or 235 nm[4][6]
Autosampler Temperature 10°C[4]
Standard and Sample Preparation

Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water).

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

Sample Solution:

  • For drug substance analysis, accurately weigh and dissolve the varenicline sample in the diluent to achieve a known concentration.

  • For drug product analysis (e.g., tablets), grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a specific amount of varenicline with the diluent, sonicate to ensure complete dissolution, and centrifuge or filter to remove undissolved excipients.[7]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on validation studies for varenicline and its related impurities.[4][8][9]

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between varenicline and this compound
Repeatability (%RSD) ≤ 2.0% for 6 replicate injections

Table 2: Method Validation Summary

ParameterTypical Results
Linearity (r²) ≥ 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0% (Intra-day and Inter-day)[6]
Limit of Detection (LOD) ~0.01% of nominal concentration
Limit of Quantitation (LOQ) ~0.03% of nominal concentration

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

References

Application Note: Quantification of N-formylvarenicline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-formylvarenicline in human plasma. This compound is a known impurity and metabolite of varenicline, a pharmaceutical compound used for smoking cessation. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies.

Introduction

Varenicline is a selective nicotinic acetylcholine receptor partial agonist prescribed as an aid for smoking cessation. This compound is a significant related substance that can form during the synthesis or degradation of varenicline.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and potential toxicological impact. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (Varenicline-d4) plasma_sample->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: LC-MS/MS workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Molecular Weight: 239.27 g/mol )[3][4][5][6]

  • Varenicline-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Varenicline-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL Varenicline-d4).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
HPLC SystemShimadzu Nexera or equivalent
ColumnZorbax SB-C18, 4.6 x 75 mm, 3.5 µm[7]
Column Temperature40°C
Mobile Phase A5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.8 mL/min[7]
Injection Volume10 µL
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 240.3 → 212.3 (Quantifier), 240.3 → 184.2 (Qualifier) Varenicline-d4 (IS): 216.1 → 173.1
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas20 psi
Collision Gas8 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi

Quantitative Data

Calibration Curve

The method was validated over a linear concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100≥ 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC0.3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC10≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC80≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 - 9590 - 110
Varenicline-d4 (IS)85 - 9590 - 110

Conclusion

The LC-MS/MS method described in this application note is suitable for the quantitative determination of this compound in human plasma. The method is sensitive, specific, and reproducible, meeting the typical requirements for bioanalytical method validation. This protocol can be readily implemented in research and drug development laboratories for the analysis of this compound in pharmacokinetic and other related studies.

References

Synthesis and Purification of N-formylvarenicline Reference Standard: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-formylvarenicline, a known impurity and metabolite of varenicline. The synthesis is achieved through a direct formylation of varenicline using formic acid. Purification of the target compound to a reference standard quality is accomplished using preparative High-Performance Liquid Chromatography (HPLC). Characterization and purity assessment are conducted using HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This reference standard is critical for the accurate quantification of this compound in varenicline drug substances and products, ensuring their quality and safety.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. During its synthesis, formulation, and storage, various impurities can arise. One such impurity is this compound, which is formed from the reaction of varenicline with formic acid, a common degradation product of excipients.[1][2] As a significant degradation product, the availability of a well-characterized this compound reference standard is essential for analytical method development, validation, and routine quality control of varenicline. This application note details a robust methodology for the synthesis and purification of this compound to meet the stringent purity requirements of a reference standard.

Synthesis of this compound

The synthesis of this compound is based on the direct N-formylation of the secondary amine group of varenicline.

Reaction Scheme

G Varenicline Varenicline Heat Heat Varenicline->Heat FormicAcid Formic Acid FormicAcid->Heat NFormylvarenicline This compound Heat->NFormylvarenicline

Caption: Synthesis of this compound.

Experimental Protocol
  • Materials:

    • Varenicline free base

    • Formic acid (≥98%)

    • Toluene

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve varenicline (1.0 eq) in toluene.

    • Add formic acid (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Water will be collected in the Dean-Stark trap.

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by preparative HPLC to achieve the high purity required for a reference standard.

Purification Workflow

G cluster_0 Purification Process Crude Crude this compound PrepHPLC Preparative HPLC Crude->PrepHPLC Fraction Collect Fractions PrepHPLC->Fraction Analysis Analyze Fractions (HPLC) Fraction->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Purification workflow for this compound.

Preparative HPLC Protocol

A preparative HPLC method was adapted from a procedure used for the isolation of a related varenicline impurity.[3]

ParameterValue
Instrument Preparative HPLC system
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.02 M Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Isocratic (e.g., 70:30 A:B, to be optimized)
Flow Rate 15 mL/min
Detection UV at 235 nm
Sample Preparation Crude product dissolved in methanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions based on the UV chromatogram.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions containing the pure this compound.

  • Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a solid.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound reference standard are confirmed by HRMS, NMR, and HPLC.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular formula of the synthesized compound.

ParameterValue
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Calculated Mass [M+H]⁺ = 240.1131 Da
Observed Mass To be determined

The calculated exact mass for the protonated molecule of this compound (C₁₄H₁₄N₃O⁺) is 240.1131 Da.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The presence of a formyl proton signal and the corresponding carbonyl carbon signal are key indicators.

NucleusExpected Chemical Shift Range (ppm)
¹H NMR ~8.0-8.5 (formyl proton)
¹³C NMR ~160-165 (formyl carbon)
HPLC Purity Analysis

The purity of the final product is determined by analytical HPLC.

ParameterValue
Instrument Analytical HPLC with UV detector
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be developed to ensure separation from impurities
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Purity Acceptance ≥ 99.5%

Data Summary

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₁₃N₃O239.27796865-82-2[5][6]

Conclusion

This application note provides a detailed and practical guide for the synthesis and purification of this compound to a quality suitable for a reference standard. The described methods are robust and can be readily implemented in a laboratory setting. The availability of this well-characterized reference standard will facilitate the accurate monitoring of this impurity in varenicline, contributing to the overall quality and safety of this important medication.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Varenicline and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varenicline is a prescription medication used for smoking cessation.[1][2] It functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[3] Ensuring the purity and quality of varenicline in bulk drug and pharmaceutical dosage forms is critical for its safety and efficacy. This application note provides a detailed protocol for the development and validation of a stability-indicating analytical method for varenicline and its impurities using High-Performance Liquid Chromatography (HPLC). The method is designed to separate varenicline from its known process-related impurities and degradation products.

A significant impurity of concern is N-nitroso-varenicline (VNDSRI), which has been identified by the USFDA in some varenicline finished drug products at levels above the acceptable intake limit.[4] Regulatory bodies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals due to their potential carcinogenic nature.[5][6][7] Therefore, a robust analytical method capable of detecting and quantifying such impurities is essential.

Analytical Method Development Strategy

The development of a stability-indicating method involves a systematic approach to ensure that the analytical procedure can accurately and precisely measure the drug substance in the presence of its impurities, degradants, and placebo components. The general workflow for this process is outlined below.

Analytical_Method_Development_Workflow cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Implementation Literature_Review Literature Review & Impurity Identification Method_Screening Initial Method Screening (Column, Mobile Phase) Literature_Review->Method_Screening Define starting conditions Forced_Degradation Forced Degradation Studies Method_Screening->Forced_Degradation Select promising methods Chromatographic_Optimization Chromatographic Optimization (Gradient, Flow Rate, Temp) Forced_Degradation->Chromatographic_Optimization Identify degradation products Sample_Preparation_Optimization Sample Preparation Optimization Chromatographic_Optimization->Sample_Preparation_Optimization Achieve separation Validation_Parameters Method Validation (ICH Guidelines) Sample_Preparation_Optimization->Validation_Parameters Finalize protocol Routine_Analysis Routine Analysis & Quality Control Validation_Parameters->Routine_Analysis Implement validated method

Figure 1: Workflow for Analytical Method Development.

Known Impurities of Varenicline

Several impurities related to varenicline have been identified, arising from the manufacturing process or degradation. A comprehensive list of known and potential impurities is crucial for method development.

Impurity NameStructureOrigin
N-nitroso-varenicline (VNDSRI) C₁₃H₁₂N₄OProcess-related/Degradation
Varenicline Dioxo Impurity C₁₃H₁₃N₃O₂Process-related
N-Formyl Varenicline C₁₄H₁₃N₃OProcess-related
Hydroxy Varenicline C₁₃H₁₃N₃ODegradation (Oxidative)
4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][8]benzazepine-2,3-dione C₁₃H₁₄N₃O₂Degradation

Note: Structures are not provided in this text-based format but can be found in the cited literature.[2][4][9]

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Forced_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Varenicline Varenicline Acid Acid Hydrolysis (1M HCl, 80°C) Varenicline->Acid Base Base Hydrolysis (1M NaOH, 80°C) Varenicline->Base Oxidative Oxidative (10% H₂O₂, 80°C) Varenicline->Oxidative Thermal Thermal (80°C) Varenicline->Thermal Photolytic Photolytic (UV light) Varenicline->Photolytic No_Degradation No Significant Degradation Acid->No_Degradation Base->No_Degradation Degradation_Products_Oxidative Hydroxy Varenicline & Other Oxidative Degradants Oxidative->Degradation_Products_Oxidative Thermal->No_Degradation Degradation_Products_Photolytic Photolytic Degradants Photolytic->Degradation_Products_Photolytic

Figure 2: Varenicline Forced Degradation Pathways.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of varenicline in 10 mL of 1 M HCl. Reflux at 80°C for 8 hours.[10] Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of varenicline in 10 mL of 1 M NaOH. Reflux at 80°C for 8 hours.[10] Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of varenicline in 10 mL of 10% hydrogen peroxide. Keep at 80°C for 8 hours.[10] Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Keep 10 mg of varenicline powder in a hot air oven at 80°C for 48 hours.[10] Dissolve in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose 10 mg of varenicline powder to UV light (1.2 million lux hours) for 7 days.[11] Dissolve in the mobile phase to a suitable concentration.

2. Stability-Indicating HPLC Method

This protocol is a composite based on several published methods to provide a robust starting point for analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 Inertsil (250 mm x 4.6 mm, 5 µm) or equivalent[10][12]
Mobile Phase A 0.02 M Ammonium acetate buffer with 0.05% trifluoroacetic acid (pH 4)[10][13]
Mobile Phase B Acetonitrile[10]
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min[8][10]
Column Temperature 40 °C[10][12]
Detection Wavelength 237 nm[10][12]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of varenicline reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of varenicline into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[14]

3. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the separation of varenicline from its impurities and degradation products.

  • Linearity: Assessed over a concentration range of LOQ to 150% of the specification level.[1][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response and the slope.

  • Accuracy: Determined by recovery studies at three different concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for varenicline analysis, compiled from various sources.

ParameterTypical Value/Range
Linearity (r²) > 0.999[15]
LOD 0.05 - 0.1 µg/mL
LOQ 0.15 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%[1][8]

Special Consideration: N-nitroso-varenicline (VNDSRI) Analysis

Due to the high boiling point of VNDSRI, LC-MS/MS is the preferred analytical technique for its quantification.[4] The USFDA has published a specific LC-HRMS method for the determination of VNDSRI in varenicline tablets.[4][16] For routine quality control, a highly sensitive LC-MS/MS method is recommended.

LC-MS/MS Conditions for VNDSRI:

ParameterCondition
Column Biphenyl column (150 x 4.6 mm, 2.6 µm) or equivalent[7]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the analysis of varenicline and its impurities. The provided protocols for forced degradation and HPLC analysis serve as a robust starting point for method development. Adherence to these methodologies and validation in accordance with ICH guidelines will ensure the generation of reliable and accurate data for quality control and stability studies of varenicline. For the analysis of genotoxic impurities like N-nitroso-varenicline, more sensitive techniques such as LC-MS/MS are required.

References

Spectroscopic Characterization of N-formylvarenicline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylvarenicline is a known process impurity and potential degradation product of varenicline, a pharmaceutical ingredient used for smoking cessation. The identification and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the spectroscopic characterization of this compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular and Chemical Properties

PropertyValue
Chemical Name 6,7,9,10-Tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carbaldehyde
Synonyms N-Formyl Varenicline, Varenicline Impurity F
Molecular Formula C₁₄H₁₃N₃O[1]
Molecular Weight 239.28 g/mol [2]
CAS Number 796865-82-2[1]

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic Characterization Workflow Workflow for this compound Characterization cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Analysis and Confirmation Sample This compound Standard or Isolated Impurity NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment UVVis->Purity Confirmation Structure Confirmation Structure->Confirmation Purity->Confirmation

A typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Quantitative Data
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
Aromatic Protons8.50 - 7.00m-Ar-H
Formyl Proton8.20s--CHO
Aliphatic Protons4.50 - 2.00m-Aliphatic CH, CH₂
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~162-C=O (formyl)
Aromatic Carbons150 - 120Ar-C
Aliphatic Carbons60 - 30Aliphatic C

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented here are typical values.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound reference standard.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-10 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing impurities in pharmaceutical samples.

Quantitative Data
Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ (m/z) 240.1
Major Fragments (m/z) To be determined experimentally
Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full scan (e.g., m/z 50-500) for initial identification and product ion scan for fragmentation analysis.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Collision Energy (for MS/MS): Ramped to observe fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Quantitative Data
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)Not expected for N-formyl
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide - Formyl)~1670
C=N Stretch1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation:

    • Place a small amount of the this compound solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to provide preliminary structural information. For varenicline, absorption maxima are observed at approximately 236 nm and 319 nm. The UV spectrum of this compound is expected to be similar to that of varenicline due to the presence of the same chromophore.

Quantitative Data
Parameter Value
λmax 1 ~236 nm
λmax 2 ~319 nm
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or 0.1 N HCl).

    • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU), for example, 10 µg/mL.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200 - 400 nm.

    • Blank: The solvent used for sample preparation.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition:

    • Record the baseline with the blank solution.

    • Record the spectrum of the sample solution.

    • Determine the wavelengths of maximum absorbance (λmax).

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the data from different spectroscopic techniques are integrated to confirm the structure of this compound.

Data Integration Integration of Spectroscopic Data for Structural Confirmation MS_Data MS Data (Molecular Weight = 239.28) Proposed_Structure Proposed Structure of This compound MS_Data->Proposed_Structure NMR_Data NMR Data (Proton & Carbon Environment) NMR_Data->Proposed_Structure FTIR_Data FT-IR Data (Functional Groups, e.g., C=O) FTIR_Data->Proposed_Structure UVVis_Data UV-Vis Data (Chromophore System) UVVis_Data->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

Integration of data for structural confirmation.

References

Application Note: Generation of N-formylvarenicline Through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. During drug development and stability testing, it is crucial to identify and quantify potential degradation products to ensure the safety and efficacy of the final drug product. One such potential degradation product is N-formylvarenicline (NFV). This application note provides a detailed protocol for conducting forced degradation studies on varenicline to investigate the formation of NFV under various stress conditions. It also includes a method for the synthesis of an NFV reference standard and a validated analytical protocol for its quantification.

This compound is a known impurity that can arise from the reaction of varenicline with formic acid.[1] Formic acid can be a trace impurity in excipients or can be generated from the degradation of certain formulation components, such as polyethylene glycol (PEG).[1] Therefore, understanding the propensity of varenicline to form NFV under stressed conditions is a critical aspect of formulation development and stability assessment.

Formation Pathway of this compound

The formation of this compound occurs through the N-formylation of the secondary amine group in the varenicline molecule. This reaction is typically facilitated by the presence of formic acid.

Varenicline Varenicline (Secondary Amine) NFV This compound Varenicline->NFV N-formylation Formic_Acid Formic Acid (HCOOH) Formic_Acid->NFV

Caption: Formation of this compound from varenicline and formic acid.

Experimental Protocols

Synthesis of this compound Reference Standard

A reference standard of this compound is essential for its accurate identification and quantification. The following protocol describes a general method for its synthesis.

Materials:

  • Varenicline

  • Formic acid (≥95%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve varenicline in toluene.

  • Add a molar excess (e.g., 1.5 to 2 equivalents) of formic acid to the solution.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography or recrystallization to obtain pure this compound.

  • Confirm the identity and purity of the synthesized standard using techniques such as NMR, Mass Spectrometry, and HPLC.

Forced Degradation Studies

The following protocols are based on typical conditions recommended by the International Council for Harmonisation (ICH) guidelines. The extent of degradation should ideally be between 5-20%. Adjust the stressor concentration, temperature, and duration as needed to achieve this target.

3.2.1. Sample Preparation: Prepare a stock solution of varenicline tartrate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

3.2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the varenicline stock solution, add an equal volume of 1 M hydrochloric acid.

    • Heat the solution at 80°C for 8 hours in a water bath.[2]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide.

    • Dilute to the final concentration with the analytical mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the varenicline stock solution, add an equal volume of 1 M sodium hydroxide.

    • Heat the solution at 80°C for 8 hours in a water bath.[2]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M hydrochloric acid.

    • Dilute to the final concentration with the analytical mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the varenicline stock solution, add an equal volume of 10% hydrogen peroxide.

    • Keep the solution at 80°C for 8 hours.[2]

    • Cool the solution to room temperature.

    • Dilute to the final concentration with the analytical mobile phase.

  • Thermal Degradation:

    • Transfer an aliquot of the varenicline stock solution to a vial and heat it in an oven at 80°C for 8 hours.[2]

    • Cool the solution to room temperature.

    • Dilute to the final concentration with the analytical mobile phase.

  • Photolytic Degradation:

    • Expose an aliquot of the varenicline stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute the samples to the final concentration with the analytical mobile phase.

Analytical Method for Quantification of this compound

A stability-indicating HPLC or UPLC method is required to separate varenicline from its degradation products, including NFV. The following is an example of a suitable HPLC method.[3]

Chromatographic Conditions:

  • Column: GL Sciences InertSustain AQ-C18, 4.6 mm x 150 mm, 3 µm[3]

  • Mobile Phase A: Buffer solution (e.g., 6.8 g of potassium phosphate monobasic in 1000 mL of water, adjusted to pH 7.2 with 50% potassium hydroxide solution) and acetonitrile (95:5 v/v)[3]

  • Mobile Phase B: Buffer solution and acetonitrile (40:60 v/v), adjusted to pH 7.2 with 50% potassium hydroxide solution[3]

  • Gradient Program: A gradient program should be developed to ensure adequate separation of varenicline, NFV, and other potential impurities.

  • Flow Rate: 1.3 mL/min[3]

  • Column Temperature: 29°C[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 25 µL[3]

Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison. The table below presents a template with hypothetical data for the formation of this compound under different stress conditions.

Stress ConditionStressorDuration (hours)Temperature (°C)Varenicline Remaining (%)This compound (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis1 M HCl88099.51Not Detected0.3099.81
Base Hydrolysis1 M NaOH88099.48Not Detected0.3599.83
Oxidative10% H₂O₂88096.46Not Detected3.2499.70
ThermalHeat88099.600.150.2599.85
PhotolyticUV/Vis Light-Ambient>99Not Detected<0.1>99.9

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results. Actual results may vary depending on the specific experimental conditions. One study found that under acid, base, oxidative, and thermal stress, no significant degradation of varenicline was observed, with degradation only occurring under photolytic conditions.[2] However, the formation of this compound was not specifically reported in that study.

Experimental Workflow

The overall workflow for conducting forced degradation studies to generate and quantify this compound is depicted in the following diagram.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Varenicline_Prep Prepare Varenicline Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 80°C, 8h) Varenicline_Prep->Acid Base Base Hydrolysis (1 M NaOH, 80°C, 8h) Varenicline_Prep->Base Oxidation Oxidation (10% H₂O₂, 80°C, 8h) Varenicline_Prep->Oxidation Thermal Thermal (80°C, 8h) Varenicline_Prep->Thermal Photo Photolytic (UV/Vis Light) Varenicline_Prep->Photo HPLC_Analysis HPLC/UPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Quantification Quantify Varenicline and this compound HPLC_Analysis->Quantification Data_Table Summarize Data in Table Quantification->Data_Table

Caption: Workflow for forced degradation studies of varenicline.

Conclusion

This application note provides a comprehensive guide for researchers and scientists to conduct forced degradation studies on varenicline with a specific focus on the generation and quantification of this compound. The provided protocols for synthesis, stress testing, and analytical methodology, along with the structured data presentation and workflow visualization, offer a robust framework for investigating the stability of varenicline and ensuring the quality and safety of its pharmaceutical formulations. While forced degradation under standard stress conditions may not always yield significant amounts of NFV from the drug substance alone, its potential formation from interactions with excipients underscores the importance of these studies in comprehensive drug development.

References

Developing a Stability-Indicating Assay for Varenicline Tablets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating assay for varenicline tablets. The protocols outlined below are based on established analytical methodologies and are designed to ensure the accurate determination of varenicline in the presence of its potential degradation products.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation.[1][2] A stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of varenicline tablets by selectively quantifying the active pharmaceutical ingredient (API) in the presence of any degradation products that may form during manufacturing, storage, or handling. This application note details the forced degradation studies and the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose.

Mechanism of Action Signaling Pathway

Varenicline's efficacy in smoking cessation is attributed to its unique interaction with the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain's mesolimbic dopamine system.[3] As a partial agonist, it elicits a moderate and sustained release of dopamine, which helps to alleviate craving and withdrawal symptoms.[1][4] Simultaneously, it acts as an antagonist by blocking nicotine from binding to these receptors, thereby reducing the rewarding and reinforcing effects of smoking.[1][3]

Varenicline Mechanism of Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron (Ventral Tegmental Area) Nicotine Nicotine alpha4beta2 α4β2 nAChR Nicotine->alpha4beta2 Binds (Full Agonist) Varenicline Varenicline Varenicline->alpha4beta2 Binds (Partial Agonist) Reduced_craving Reduced Craving & Withdrawal Varenicline->Reduced_craving Leads to Blocked_reward Blocked Nicotine Reward Varenicline->Blocked_reward Results in Dopamine_release Dopamine Release alpha4beta2->Dopamine_release Stimulates Reward_pathway Reward Pathway Stimulation Dopamine_release->Reward_pathway Activates

Varenicline's dual agonistic and antagonistic action on the α4β2 nAChR.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of varenicline tartrate at a concentration of 1 mg/mL in a suitable solvent (e.g., water:acetonitrile, 1:1 v/v).[5]

  • Acid Hydrolysis: To 10 mL of the stock solution, add 10 mL of 1 M HCl. Reflux the solution at 80°C for 8 hours.[5][6] Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 10 mL of the stock solution, add 10 mL of 1 M NaOH. Reflux the solution at 80°C for 8 hours.[5][6] Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 10 mL of the stock solution, add 10 mL of 10% hydrogen peroxide (H₂O₂). Reflux the solution at 80°C for 8 hours.[6] Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the powdered varenicline tartrate to a dry heat of 80°C for 48 hours.[5][6] Dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the powdered varenicline tartrate to UV light (e.g., 1.2 million lux hours) for 7 days.[7] Dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

Development of a Stability-Indicating RP-HPLC Method

A robust RP-HPLC method is required to separate varenicline from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 Inertsil column (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with: - A: 0.02 M Ammonium acetate buffer with trifluoroacetic acid (pH 4)[6] - B: Acetonitrile[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 237 nm[6][8]
Column Temperature 40°C[6]
Injection Volume 10 µL[5]

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve varenicline tartrate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 10 varenicline tablets. Transfer a portion of the powder equivalent to one tablet's labeled amount of varenicline into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the varenicline peak from any degradation product peaks in the chromatograms from the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 0.1 to 192 µg/mL should be prepared and analyzed.[6] The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, spiking a placebo with known amounts of varenicline at different concentration levels (e.g., 50%, 100%, and 150%).[6] The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[6][9]

Data Presentation

Summary of Forced Degradation Results
Stress ConditionTime% Assay of Active Substance% Mass Balance (% Assay + Impurity)
Acid Hydrolysis (1 M HCl, 80°C)8 h99.51[6]99.69[6]
Base Hydrolysis (1 M NaOH, 80°C)8 h99.48[6]99.67[6]
Oxidation (10% H₂O₂, 80°C)8 h96.46[6]99.70[6]
Thermal (80°C)48 h99.60[6]Not Reported
Photolysis (UV light)7 daysDegradation observed[6]Not Reported
HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9994[6]
Accuracy (% Recovery) 98.0 - 102.0%99.6 - 100.3%[6]
Precision (RSD) ≤ 2.0%< 2.0%[10]
LOD Reportable< 20% of specification level[10]
LOQ Reportable< 20% of specification level[10]
Specificity No interference at the retention time of vareniclinePeaks of degradation products did not interfere with that of pure VRT.[6]
Robustness No significant change in resultsThe method is observed to be robust.[6]

Experimental Workflow

The overall process for developing and validating a stability-indicating assay for varenicline tablets is depicted in the following workflow diagram.

Stability-Indicating Assay Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Literature Review & Preliminary Studies B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C HPLC Method Development (Column, Mobile Phase, Wavelength Optimization) B->C Generate Degradants D Specificity Analysis C->D Separate Analyte & Degradants E Linearity & Range Determination D->E F Accuracy (Recovery Studies) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness Assessment H->I J Routine Quality Control Testing of Varenicline Tablets I->J Validated Method K Stability Studies of Drug Product J->K

Workflow for the development and validation of a stability-indicating assay.

Conclusion

The protocols and methods described in this application note provide a robust framework for the development and validation of a stability-indicating assay for varenicline tablets. By following these guidelines, researchers and drug development professionals can ensure the reliable and accurate quantification of varenicline, thereby guaranteeing the quality and stability of the final drug product. The provided HPLC method is specific, accurate, precise, and robust for its intended purpose.[6]

References

Application Note: A Validated Protocol for the Isolation of N-formylvarenicline from Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the isolation of N-formylvarenicline, a known impurity and degradant of varenicline, from its tablet dosage form. The protocol is intended for researchers requiring a pure sample of this impurity for reference standard characterization, toxicological studies, or further analytical method development.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. During its manufacturing process and stability studies, several related substances and degradation products can be formed. One such critical impurity is this compound.[1] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product.

This application note details a robust protocol for the isolation of this compound from varenicline tablets using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established analytical methods for varenicline and its impurities and has been adapted for preparative scale isolation.[2][3][4]

Materials and Reagents

  • Varenicline Tartrate Tablets

  • Methanol (HPLC Grade)[2]

  • Acetonitrile (HPLC Grade)[3]

  • Trifluoroacetic Acid (TFA) (AR Grade)[2]

  • Tetrahydrofuran (THF) (HPLC Grade)[2]

  • Potassium Phosphate Monobasic (ACS Grade)[3]

  • Potassium Hydroxide (ACS Grade)[3]

  • Sodium Hydroxide (ACS Grade)[3]

  • Ultra-pure water[2]

  • Hydrogen Peroxide (30%)

Equipment

  • Preparative HPLC system with a UV detector (e.g., Shimadzu LC-20AP)[2]

  • Preparative C18 HPLC column (e.g., YMC Actus Triart C18, 250 x 20 mm, 5 µm)[2]

  • Analytical HPLC or UHPLC system with a PDA detector

  • Lyophilizer (Freeze-dryer)

  • Vortex mixer

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

4.1.1. Analytical Standard Preparation

  • Varenicline Standard Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of Varenicline Tartrate reference standard in the chosen diluent to obtain a concentration equivalent to 0.1 mg/mL of varenicline.[3]

  • Analytical Standard Solution (1.0 µg/mL): Further dilute the Standard Stock Solution with the diluent to achieve a final concentration of 1.0 µg/mL.[3]

4.1.2. Sample Preparation for Isolation (with Forced Degradation)

To enrich the sample with this compound, a forced degradation study is performed. Oxidative stress conditions are known to generate this impurity.[2]

  • Tablet Grinding: Weigh and grind no fewer than 20 varenicline tablets to a fine, uniform powder.[3]

  • Sample Solution Preparation: Accurately weigh a portion of the powdered tablets equivalent to approximately 200 mg of varenicline and transfer it to a suitable flask.

  • Forced Degradation: Add 20 mL of a 1:1 mixture of methanol and water. To this suspension, add 5 mL of 6% hydrogen peroxide solution.[4]

  • Stress Condition: Heat the mixture at 60°C for 4 hours in a water bath.[4]

  • Neutralization and Dilution: After cooling to room temperature, neutralize the solution if necessary and dilute with the mobile phase to a final concentration suitable for preparative injection (e.g., 50 mg/mL).[4]

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

4.2.1. Analytical HPLC Method for Impurity Profiling

This method is used to confirm the presence and retention time of this compound before proceeding with the preparative isolation.

ParameterCondition
Instrument Waters Alliance 2695 or Agilent 1260 with PDA detector[3]
Column GL Sciences InertSustain AQ-C18, 4.6 x 150 mm, 3 µm[3]
Mobile Phase A Buffer: 6.8 g of potassium phosphate monobasic in 1000 mL of water. Mix 475 mL of Buffer, 475 mL of water, and 50 mL of acetonitrile. Adjust to pH 7.2 with 50% Potassium hydroxide solution.[3]
Mobile Phase B Mix 400 mL of Buffer and 600 mL of acetonitrile. Adjust to pH 7.2 with 50% Potassium hydroxide solution.[3]
Gradient Program A specific gradient program should be developed to separate varenicline from its impurities, including this compound.[3]
Flow Rate 1.3 mL/min[3]
Column Temperature 29°C[3]
Autosampler Temp. 10°C[3]
Injection Volume 25 µL[3]
Detection Wavelength 210 nm[3]

4.2.2. Preparative HPLC Method for Isolation

This method is designed to isolate this compound from the prepared sample.

ParameterCondition
Instrument Shimadzu LC-20AP Preparative HPLC System[2]
Column YMC Actus Triart C18, 250 x 20 mm, 5 µm[2]
Mobile Phase A 0.1% TFA in water[2]
Mobile Phase B Methanol:THF (70:30)[2]
Gradient Program Time/%B: 0.01/0, 50.00/10, 60.00/10, 60.01/100, 62.00/100, 62.01/0, 66.00/0[2]
Flow Rate 16.0 mL/min[2]
Injection Volume Dependent on sample concentration and column capacity.
Detection Wavelength 235 nm[4]
  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated compound.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvents using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the isolated this compound as a solid powder.[2][5]

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_processing Post-Processing start Start: Varenicline Tablets grind Grind Tablets to Fine Powder start->grind weigh Weigh Powdered Tablets grind->weigh dissolve Dissolve in Methanol/Water and add H2O2 weigh->dissolve stress Heat at 60°C for 4 hours dissolve->stress filter Filter Solution stress->filter inject Inject Sample onto Preparative HPLC filter->inject separate Chromatographic Separation inject->separate collect Collect this compound Fraction separate->collect purity_check Purity Check by Analytical HPLC collect->purity_check evaporate Evaporate Organic Solvents purity_check->evaporate lyophilize Lyophilize to Obtain Pure Powder evaporate->lyophilize end End: Isolated this compound lyophilize->end

Caption: Workflow for the isolation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation of this compound from varenicline dosage forms. By employing forced degradation followed by preparative HPLC, a high-purity sample of the impurity can be obtained. This isolated material is invaluable for use as a reference standard in routine quality control, stability testing, and for further toxicological evaluation, thereby supporting robust drug development and ensuring patient safety.

References

Application Note: N-formylvarenicline as a Process Impurity Marker for Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. During the manufacturing and storage of varenicline pharmaceutical products, various impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients. One such critical process impurity is N-formylvarenicline. This impurity is primarily formed through the reaction of varenicline with formic acid, which can be a degradation product of common excipients like polyethylene glycol (PEG), particularly in controlled-release formulations.[1] Monitoring and controlling this compound is crucial to ensure the quality, safety, and efficacy of the final drug product.

This application note provides detailed protocols for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC). It also outlines a workflow for utilizing this compound as a process impurity marker and discusses strategies for its control during drug development and manufacturing.

Data Presentation

The formation of this compound is often evaluated through forced degradation studies, where the drug substance or product is subjected to stress conditions such as acid, base, oxidation, heat, and light. The following table summarizes the typical outcomes of such studies with respect to this compound formation.

Table 1: Summary of Varenicline Forced Degradation Studies and this compound Formation

Stress ConditionReagents and ConditionsLikelihood of this compound Formation
Acid Hydrolysis1 M HCl, 80°C, 4 hoursLow
Base Hydrolysis2 M NaOH, 80°C, 4 hoursLow
Oxidation10-30% H₂O₂, 80°C, 4-8 hoursModerate to High (as a potential degradant)
Thermal Degradation105°C, 8 hoursModerate (especially in the presence of susceptible excipients)
Photolytic DegradationUV light (245 nm), 4 hoursLow

Note: The formation of this compound is significantly influenced by the formulation, particularly the presence of excipients that can generate formic acid upon degradation.

Experimental Protocols

Protocol 1: Quantification of this compound in Varenicline Tablets by HPLC

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from varenicline in a tablet dosage form.

1. Materials and Reagents:

  • Varenicline Tartrate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Orthophosphate (AR grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Varenicline tablets

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Optimized for separation of varenicline and its impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired proportions as per the validated gradient program.[2]

  • Diluent: A mixture of water and methanol (e.g., 50:50 v/v) can be used.

  • Standard Stock Solution: Accurately weigh and dissolve varenicline tartrate and this compound reference standards in the diluent to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for analysis.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 varenicline tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of varenicline (e.g., 10 mg) and transfer it to a volumetric flask.

    • Add a portion of the diluent, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the diluent.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3][4]

4. Analysis:

  • Inject the blank (diluent), working standard solution, and sample solution into the HPLC system.

  • Record the chromatograms and identify the peaks for varenicline and this compound based on their retention times compared to the standard.

  • Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

Visualizations

Varenicline Signaling Pathway

Varenicline_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron (Dopaminergic) Nicotine Nicotine nAChR α4β2 Nicotinic Acetylcholine Receptor Nicotine->nAChR Full Agonist (Strong Activation) Varenicline Varenicline Varenicline->nAChR Partial Agonist (Blocks Nicotine) Reduced_Dopamine Reduced Dopamine Release (Antagonist Effect) Varenicline->Reduced_Dopamine Leads to Dopamine_Release Dopamine Release (Reward, Reinforcement) nAChR->Dopamine_Release Stimulates Partial_Activation Partial Dopamine Release (Agonist Effect) nAChR->Partial_Activation Moderately Stimulates

Caption: Varenicline's dual action on the α4β2 nicotinic acetylcholine receptor.

Workflow for this compound as a Process Impurity Marker

Impurity_Workflow start Start: Drug Product Development impurity_id Impurity Identification (Forced Degradation Studies) start->impurity_id method_dev Analytical Method Development (HPLC, LC-MS) impurity_id->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val spec_setting Set Impurity Specification Limits method_val->spec_setting routine_test Routine QC Testing (Raw Materials, In-Process, Finished Product) data_analysis Data Analysis and Trending routine_test->data_analysis spec_setting->routine_test stability Stability Studies stability->data_analysis investigation OOS/OOT Investigation data_analysis->investigation Out of Specification (OOS)/ Out of Trend (OOT) release Product Release data_analysis->release Within Specification capa Corrective and Preventive Actions (CAPA) investigation->capa capa->routine_test

Caption: Quality control workflow for monitoring this compound.

Discussion

Formation and Control of this compound

The primary route for the formation of this compound in pharmaceutical formulations is the reaction of the secondary amine in the varenicline molecule with formic acid.[1] Formic acid can be generated from the oxidative degradation of excipients, most notably polyethylene glycol (PEG).[1] Factors that can accelerate this degradation include the presence of residual peroxides, metal ions, and exposure to heat and humidity.

Strategies to control the formation of this compound include:

  • Excipient Selection and Control: Sourcing high-purity excipients with low levels of reactive impurities is critical. For PEG, using grades with low peroxide values and appropriate antioxidants can mitigate degradation.

  • Formulation Optimization: The concentration of PEG in the formulation can be optimized to reduce the likelihood of phase separation and subsequent degradation.[1]

  • Control of Manufacturing Processes: Minimizing exposure to heat and oxygen during manufacturing can help prevent the oxidative degradation of excipients.

  • Packaging: The use of packaging materials with low oxygen permeability and the inclusion of oxygen scavengers can protect the drug product during storage.[1]

Role as a Process Impurity Marker

This compound serves as a valuable marker for several aspects of the manufacturing process and product stability:

  • Excipient Quality: Elevated levels of this compound may indicate issues with the quality or stability of the excipients used.

  • Process Control: Consistent levels of this impurity across batches can be an indicator of a well-controlled manufacturing process. Conversely, batch-to-batch variability may signal process deviations.

  • Stability Indicating: As a degradation product, monitoring this compound during stability studies is essential for establishing the shelf-life of the drug product.

Conclusion

The monitoring and control of this compound are essential components of ensuring the quality and safety of varenicline-containing drug products. The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this critical process impurity. By understanding the formation pathways of this compound and implementing appropriate control strategies throughout the product lifecycle, pharmaceutical manufacturers can ensure that their products meet the required quality standards. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working with varenicline.

References

Application of NMR Spectroscopy for the Identification of N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varenicline, a partial agonist for α4β2 nicotinic acetylcholine receptors, is a widely used medication for smoking cessation. During the manufacturing process and storage of varenicline-containing pharmaceutical products, various impurities and degradation products can emerge. One such significant degradation product is N-formylvarenicline (NFV).[1][2] The formation of NFV is often attributed to the reaction of varenicline with formic acid, which may be present as a residual impurity or can be generated from the degradation of excipients like polyethylene glycol (PEG).[1][2] Regulatory guidelines necessitate the identification and characterization of impurities in drug products to ensure their safety and efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules, including drug impurities. This application note provides a detailed protocol for the identification and characterization of this compound using 1D and 2D NMR spectroscopy.

Formation of this compound

The primary pathway for the formation of this compound involves the formylation of the secondary amine group of varenicline by formic acid.

Varenicline Varenicline N_Formylvarenicline This compound Varenicline->N_Formylvarenicline Formylation Formic_Acid Formic Acid Formic_Acid->N_Formylvarenicline

Formation of this compound from varenicline and formic acid.

Structural Identification by NMR Spectroscopy

The chemical structure of this compound is 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde. The presence of the N-formyl group introduces specific features in the NMR spectrum that allow for its unambiguous identification. A key characteristic of N-formyl compounds is the potential for cis-trans isomerism about the amide C-N bond due to restricted rotation, which can lead to the observation of two distinct sets of signals in the NMR spectra.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. This data is representative and may vary slightly based on the solvent and experimental conditions. The presence of two isomers (cis and trans) is accounted for, leading to a duplication of signals for protons and carbons near the formyl group.

Table 1: Representative ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm) - Major IsomerChemical Shift (δ, ppm) - Minor IsomerMultiplicityCoupling Constant (J, Hz)
Formyl-H~8.2~8.0s-
Aromatic-H7.0 - 7.57.0 - 7.5m-
Bridgehead-H4.0 - 4.54.0 - 4.5m-
Aliphatic-H2.5 - 3.82.5 - 3.8m-

Table 2: Representative ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm) - Major IsomerChemical Shift (δ, ppm) - Minor Isomer
Formyl-C~163~160
Aromatic-C120 - 150120 - 150
Bridgehead-C50 - 6050 - 60
Aliphatic-C30 - 5030 - 50

Experimental Protocols

Sample Preparation
  • Isolation of this compound: If present in a mixture, this compound should first be isolated and purified, typically using preparative High-Performance Liquid Chromatography (HPLC).

  • Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent may influence the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

The following is a general protocol for acquiring 1D and 2D NMR spectra. Instrument parameters should be optimized for the specific spectrometer and sample.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolate this compound (e.g., by preparative HPLC) Dissolution Dissolve in deuterated solvent (e.g., DMSO-d6) Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Process spectra (phasing, baseline correction) HMBC->Processing Assignment Assign signals Processing->Assignment Structure Elucidate structure Assignment->Structure

Experimental workflow for NMR analysis of this compound.

1. ¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

2. ¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin couplings (³JHH), which helps in assigning protons within the same spin system.

  • Experiment: Standard COSY experiment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Experiment: Standard HSQC experiment.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and confirming the overall molecular structure, especially for quaternary carbons.

  • Experiment: Standard HMBC experiment.

Data Analysis and Structure Confirmation

  • ¹H NMR: Identify the characteristic downfield singlet of the formyl proton (~8.0-8.2 ppm). Observe the aromatic and aliphatic regions for the signals corresponding to the varenicline core structure. Note any duplicated signals, which suggest the presence of cis/trans isomers.

  • ¹³C NMR: Identify the carbonyl carbon of the formyl group (~160-163 ppm). Assign the aromatic and aliphatic carbons.

  • COSY: Use the cross-peaks to trace the connectivity between coupled protons within the aliphatic portion of the molecule.

  • HSQC: Correlate each proton signal with its directly attached carbon signal to confirm assignments.

  • HMBC: Use the long-range correlations to confirm the connectivity between different parts of the molecule. For instance, a correlation between the formyl proton and the carbons of the adjacent methylene group would definitively confirm the N-formyl structure.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive identification and structural elucidation of this compound, a known impurity and degradation product of varenicline. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments provides comprehensive structural information, allowing for unambiguous characterization. The observation of duplicated signals for the formyl group and adjacent moieties is a key indicator of the presence of cis/trans isomers, a characteristic feature of N-formyl compounds. The protocols and data presented in this application note serve as a valuable guide for researchers and scientists involved in the quality control and stability testing of varenicline drug products.

References

Troubleshooting & Optimization

How to prevent N-formylvarenicline formation in osmotic tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of N-formylvarenicline in osmotic tablet formulations.

Troubleshooting Guide

This guide addresses specific issues related to the formation of this compound during the development and storage of varenicline osmotic tablets.

Issue: Detection of this compound Impurity in Stability Batches

Question: We are observing the formation of this compound (NFV) in our varenicline osmotic tablet stability studies. What is the cause, and how can we prevent it?

Answer:

The formation of this compound is a known issue in osmotic tablet formulations of varenicline. It arises from the reaction of the secondary amine group on the varenicline molecule with formic acid.[1][2] The primary source of this formic acid is the oxidative degradation of polyethylene glycol (PEG), a common excipient used as a pore-former in the semi-permeable membrane coating of osmotic tablets.[1][2]

The degradation of PEG is an oxidative process that can be initiated by factors such as heat, light, and the presence of residual peroxides or transition metal impurities in the excipients.[2][3] This degradation produces both formic acid and formaldehyde. While formic acid directly reacts with varenicline to form this compound, the presence of both formic acid and formaldehyde can also lead to the formation of N-methylvarenicline (NMV) through an Eschweiler-Clarke reaction.[1][2]

Solutions to Prevent this compound Formation:

There are three main strategies to mitigate the formation of this compound:

  • Formulation Modification:

    • Reduce or Eliminate PEG: The most direct approach is to reduce the concentration of PEG in the osmotic coating or replace it with a more stable pore-former.[1]

    • Use of Antioxidants: Incorporating an antioxidant into the tablet coating can prevent the oxidative degradation of PEG.[1][3]

  • Process Optimization:

    • Control Manufacturing Conditions: Minimizing exposure to heat and light during the manufacturing process can reduce the rate of PEG degradation.

  • Packaging and Storage:

    • Use of Oxygen Scavengers: Packaging the tablets with an oxygen scavenger can significantly reduce the oxidative degradation of PEG during storage.[1]

    • Optimized Storage Conditions: Storing the finished product at controlled room temperature and protecting it from light will also help to minimize impurity formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity and a degradation product of varenicline.[1] Its chemical structure consists of a formyl group (-CHO) attached to the secondary amine nitrogen of the varenicline molecule.[5]

Q2: Why is the formation of this compound a concern?

A2: The presence of impurities like this compound in a drug product is a critical quality attribute that must be controlled within acceptable limits set by regulatory authorities. The formation of this impurity indicates degradation of the active pharmaceutical ingredient (API), which can impact the product's safety, efficacy, and shelf-life.

Q3: What is the chemical reaction for the formation of this compound?

A3: this compound is formed through the N-formylation of the secondary amine of varenicline by formic acid. The formic acid acts as a formylating agent.

Q4: Are there other degradation products of varenicline to be aware of in osmotic tablets?

A4: Yes, in addition to this compound, N-methylvarenicline can also form. This occurs via the Eschweiler-Clarke reaction, which involves both formaldehyde and formic acid, both of which can be generated from the degradation of PEG.[1][2]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Varenicline and this compound

This protocol provides a general framework for an HPLC method to separate and quantify varenicline and its N-formyl impurity. Method optimization and validation are required for specific formulations.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% trifluoroacetic acid, pH 4) and an organic solvent (e.g., acetonitrile).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 40 °C.[6][7]

  • Detection Wavelength: 237 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of varenicline (e.g., 1 mg/mL) and transfer to a volumetric flask.

    • Dissolve the powder in a suitable diluent (e.g., a mixture of water and methanol).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of varenicline reference standard in the diluent.

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the drug product to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Degradation: Dissolve the drug product in 0.1 N HCl and heat at 80°C for 8 hours.[8]

  • Base Degradation: Dissolve the drug product in 0.1 N NaOH and heat at 80°C for 8 hours.[8]

  • Oxidative Degradation: Dissolve the drug product in a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature for a specified period.

  • Thermal Degradation: Store the solid drug product at an elevated temperature (e.g., 80°C) for 8 hours.[8]

  • Photolytic Degradation: Expose the drug product to UV light (e.g., 254 nm) for a specified duration.

After exposure, neutralize the acidic and basic samples and analyze all samples by the validated HPLC method to assess the extent of degradation and the formation of impurities.

Data Presentation

Table 1: Hypothetical Stability Data Comparing Different Formulations

Formulation IDPEG Concentration in Coating (%)AntioxidantStorage ConditionThis compound (%) at 6 Months
F1 (Control)15None40°C / 75% RH0.85
F25None40°C / 75% RH0.20
F3150.1% BHT40°C / 75% RH0.15
F450.1% BHT40°C / 75% RH< 0.05

BHT: Butylated hydroxytoluene

Visualizations

cluster_osmotic_tablet Osmotic Tablet Environment cluster_reaction Chemical Reaction PEG Polyethylene Glycol (PEG) in Coating Degradation Oxidative Degradation PEG->Degradation Oxygen Oxygen (from atmosphere/packaging) Oxygen->Degradation Heat_Light Heat / Light (Storage/Manufacturing) Heat_Light->Degradation Formic_Acid Formic Acid Degradation->Formic_Acid Formaldehyde Formaldehyde Degradation->Formaldehyde Formic_Acid_ref Formic Acid Formaldehyde_ref Formaldehyde Varenicline Varenicline (Secondary Amine) NFV This compound (Impurity) Varenicline->NFV N-formylation NMV N-methylvarenicline (Impurity) Varenicline->NMV Eschweiler-Clarke Reaction Formic_Acid_ref->NFV Formic_Acid_ref->NMV Formaldehyde_ref->NMV

Caption: Formation pathway of this compound and N-methylvarenicline from PEG degradation.

cluster_formulation Formulation Strategy cluster_packaging Packaging Strategy cluster_process Process Control Start Start: This compound Detected Reduce_PEG Reduce PEG Concentration Start->Reduce_PEG Replace_PEG Replace PEG with Alternative Pore-Former Start->Replace_PEG Add_Antioxidant Add Antioxidant to Coating (e.g., BHT, BHA) Start->Add_Antioxidant Oxygen_Scavenger Incorporate Oxygen Scavenger in Packaging Start->Oxygen_Scavenger Protective_Packaging Use Protective Packaging (Light/Moisture) Start->Protective_Packaging Control_Temp Control Temperature During Manufacturing Start->Control_Temp Control_Light Minimize Light Exposure Start->Control_Light Validation Perform Stability Studies and Analytical Testing to Confirm Impurity Reduction Reduce_PEG->Validation Replace_PEG->Validation Add_Antioxidant->Validation Oxygen_Scavenger->Validation Protective_Packaging->Validation Control_Temp->Validation Control_Light->Validation

Caption: Troubleshooting workflow for mitigating this compound formation.

References

Technical Support Center: Troubleshooting Peak Tailing for N-formylvarenicline in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing for N-formylvarenicline in High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and how do I know if my this compound peak is tailing?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]

You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tailing Factor greater than 1.2 indicates significant tailing.[1][2]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing for basic compounds like this compound, which contains amine functional groups, is often caused by secondary interactions with the stationary phase.[2][3] The primary cause is typically the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the surface of silica-based reversed-phase columns.[2][3]

Other potential causes include:

  • Inappropriate mobile phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the silanol groups on the column.[4][5][6]

  • Low buffer concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, exacerbating secondary interactions.

  • Column issues: These can range from an inappropriate column choice to column degradation or contamination.[1][2]

  • Sample overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2][7]

  • Extra-column effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[1][5]

Q3: How can I adjust the mobile phase pH to reduce peak tailing for this compound?

A3: Adjusting the mobile phase pH is a powerful tool to minimize secondary silanol interactions.[4][5][6] For a basic compound like this compound, you have two main strategies:

  • Low pH (pH 2-3): At a low pH, the silanol groups on the stationary phase are protonated (neutral), which significantly reduces their ability to interact with the protonated (positively charged) this compound.[1][8][9]

  • High pH (pH > 8): At a high pH, this compound will be in its neutral form, minimizing ionic interactions with the deprotonated (negatively charged) silanol groups.[4] However, this approach requires a pH-stable HPLC column.[4][10]

It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[5][6]

Q4: What role does the mobile phase buffer and its concentration play in controlling peak tailing?

A4: Buffers are essential for maintaining a stable pH across the column and minimizing the impact of residual silanol groups.[2] Increasing the buffer concentration, typically in the range of 10-50 mM, can help to mask these secondary interactions and improve peak shape.[1][2] For LC-MS applications, lower buffer concentrations (below 10 mM) are often necessary to avoid ion suppression.[9]

Q5: Can mobile phase additives help to improve the peak shape of this compound?

A5: Yes, mobile phase additives, also known as competing bases or silanol blockers, can be very effective.[4] Triethylamine (TEA) is a common additive that competes with basic analytes for the active silanol sites on the stationary phase, thereby reducing peak tailing.[4] A typical starting concentration for TEA is 0.1% (v/v). Other inorganic mobile phase additives can also influence retention and peak symmetry.[11]

Q6: Could my choice of HPLC column be the reason for the peak tailing I'm observing?

A6: Absolutely. The choice of column chemistry is critical for obtaining good peak shapes with basic compounds.[1]

  • End-capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][5] Using a high-quality, well-end-capped column is highly recommended.

  • Base-Deactivated Columns: These columns are specifically designed to minimize interactions with basic analytes.[9]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can also help to shield the analyte from residual silanols.[5]

  • Hybrid Silica Columns: These columns have improved pH stability and can be a good choice for methods requiring higher pH mobile phases.[8]

If you suspect column degradation, flushing with a strong solvent or replacing the column may be necessary.[1] Using a guard column can help extend the life of your analytical column by trapping contaminants from the sample matrix.

Data Presentation

The following tables summarize key parameters that can be adjusted to troubleshoot peak tailing for this compound.

Table 1: Effect of Mobile Phase pH on Peak Tailing

pH RangeThis compound Ionization StateSilanol Group Ionization StateExpected Impact on Peak Tailing
Low pH (2-3) Protonated (Positively Charged)NeutralReduced Tailing
Mid pH (4-7) Protonated (Positively Charged)Ionized (Negatively Charged)Significant Tailing
High pH (>8) NeutralIonized (Negatively Charged)Reduced Tailing (requires pH-stable column)

Table 2: Troubleshooting Guide for Peak Tailing

ObservationPotential CauseRecommended Action
Only this compound peak tails Secondary silanol interactionsAdjust mobile phase pH (lower to 2-3). Increase buffer concentration. Add a competing base (e.g., 0.1% TEA). Use a base-deactivated or end-capped column.
Sample overloadDilute the sample or reduce injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.[1]
All peaks in the chromatogram are tailing Column contamination or degradationFlush the column with a strong solvent. Replace the column if performance doesn't improve.[1]
Column void or blocked fritBackflush the column. Replace the column if the problem persists.[7]
Extra-column dead volumeCheck and tighten all fittings. Use shorter, narrower ID tubing.[1][5]

Experimental Protocols

Protocol 1: HPLC Method for Analysis of Varenicline and this compound

This protocol is a representative method and may require optimization for your specific application.

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute both varenicline and this compound. For example, start with a low percentage of B and increase to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 237 nm or 320 nm).[12][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks only_analyte Only this compound peak tails check_all_peaks->only_analyte No all_peaks All peaks tail check_all_peaks->all_peaks Yes cause_analyte Likely Cause: Secondary Silanol Interactions only_analyte->cause_analyte cause_system Likely Cause: System or Column Issue all_peaks->cause_system solution1 Adjust Mobile Phase pH (e.g., to pH 2-3) cause_analyte->solution1 solution2 Increase Buffer Concentration cause_analyte->solution2 solution3 Add Competing Base (e.g., TEA) cause_analyte->solution3 solution4 Use Base-Deactivated or End-capped Column cause_analyte->solution4 solution5 Reduce Sample Concentration/Volume cause_analyte->solution5 solution6 Check for Column Contamination/Void cause_system->solution6 solution7 Inspect for Leaks and Minimize Dead Volume cause_system->solution7 solution8 Replace Column Frit or Guard Column cause_system->solution8

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Chromatographic Separation of Varenicline and N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the reversed-phase HPLC separation of varenicline and its primary impurity, N-formylvarenicline.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of varenicline and this compound to consider for method development?

A1: Understanding the physicochemical properties of both molecules is the first step. Varenicline is a secondary amine, making it a basic compound.[1] Its N-formyl impurity has a slightly different polarity and basicity. These differences are exploited for chromatographic separation.

CompoundFormulaMolecular Weight ( g/mol )pKa (Predicted)LogP
Varenicline C₁₃H₁₃N₃211.279.73[1]0.9[1]
This compound C₁₄H₁₃N₃O239.27[2]1.57 ± 0.20[2][3]0.7[4]

Q2: What is a recommended starting mobile phase and column for this separation?

A2: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[5][6]

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is recommended to minimize peak tailing.[5][7]

  • Mobile Phase A (Aqueous): 20 mM ammonium acetate or potassium phosphate buffer, with pH adjusted to between 3.0 and 4.0.[6][8]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Detection: UV detection at approximately 235-237 nm is suitable.[6][9][10]

  • Mode: A gradient elution is often preferred during initial development to ensure both compounds elute with good peak shape in a reasonable time.[5][6]

Q3: Why is mobile phase pH so critical for separating these basic compounds?

A3: Mobile phase pH is arguably the most critical parameter. Varenicline is a basic compound with a high pKa.[1] The pH of the mobile phase dictates the ionization state of both the analytes and the residual silanol groups on the silica-based stationary phase.[11][12]

  • Low pH (e.g., 2.5-4.0): At a pH well below the pKa of varenicline, the molecule will be fully protonated (positively charged). This also suppresses the ionization of acidic silanol groups on the column packing, which reduces strong secondary ionic interactions that cause severe peak tailing.[11][12] This is the most common and recommended approach.

  • Mid pH (e.g., 5.0-7.0): Operating near the pKa of the analytes can lead to inconsistent retention times and poor peak shapes. This range should generally be avoided.[13][14]

  • High pH (e.g., >8.0): At a pH above the analyte's pKa, the molecule would be in its neutral form, leading to increased retention. However, this requires a pH-stable column and can still result in interactions with ionized silanols.[5][15]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers. Acetonitrile typically provides better peak shapes and lower backpressure. However, changing from one to the other can significantly alter the selectivity of the separation, which can be a useful tool if you have co-eluting peaks.[14][16]

Troubleshooting Guide

This section addresses common problems encountered during the separation of varenicline and this compound.

Problem 1: My peaks for varenicline and this compound are co-eluting or have poor resolution (Rs < 1.5).

Possible Cause Recommended Solution
Inappropriate Mobile Phase pH The ionization state of the analytes is not optimal for differential retention. Action: Adjust the pH of the aqueous buffer. A systematic approach is to test pH values at 3.0, 4.0, and 6.5. A lower pH (e.g., 3.0-4.0) is often effective.[6][10]
Insufficient Organic Strength Difference The organic modifier (ACN or MeOH) concentration is not creating enough difference in elution time. Action: If using a gradient, make the slope shallower (e.g., increase the gradient time). If isocratic, systematically decrease the percentage of the organic modifier by 2-5% increments.[11]
Wrong Organic Modifier The chosen solvent does not provide the necessary selectivity for the two compounds. Action: Switch the organic modifier. If you are using acetonitrile, try methanol, and vice-versa. The different solvent properties can change the elution order or improve separation.[14]

Problem 2: The varenicline peak is showing significant tailing (Asymmetry Factor > 1.2).

Possible Cause Recommended Solution
Secondary Silanol Interactions The protonated amine group on varenicline is interacting ionically with deprotonated, acidic silanol groups on the column's silica surface. This is the most common cause of tailing for basic compounds.[7][11][12] Action 1: Ensure the mobile phase pH is low (e.g., 2.5-3.5) to keep the silanol groups fully protonated and non-ionic.[11][12] Action 2: Use a highly deactivated, end-capped column specifically designed for basic compounds.[7]
Insufficient Buffer Concentration The buffer capacity is too low to maintain a consistent pH on the column surface as the analyte passes through.[17] Action: Increase the buffer concentration. A range of 10-50 mM is typical. Start at the lower end and increase if tailing persists.[11][17]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[7][17] Action: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, overloading was the issue.

Problem 3: My retention times are drifting or are not reproducible.

Possible Cause Recommended Solution
Poorly Buffered Mobile Phase The mobile phase pH is too close to the pKa of an analyte or the buffer itself, making it unstable.[13][14] Action: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte pKa. Choose a buffer whose pKa is close to the desired mobile phase pH for maximum buffering capacity.[13]
Inadequate Column Equilibration The column has not fully equilibrated with the mobile phase between gradient runs or after a solvent change. Action: Increase the column equilibration time. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase before each injection.
Temperature Fluctuations The column temperature is not controlled, leading to shifts in retention as the ambient temperature changes. Action: Use a column oven and maintain a constant temperature, for example, 40 °C.[6][10]

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation (0.02 M Ammonium Acetate, pH 4.0)
  • Weigh out the appropriate amount of ammonium acetate to prepare a 0.02 M solution in HPLC-grade water (e.g., 1.54 g per 1 L).

  • Dissolve the salt completely in the water.

  • Place a calibrated pH probe in the solution.

  • Slowly add a dilute acid (e.g., trifluoroacetic acid or acetic acid) dropwise while stirring until the pH meter reads 4.0.[6]

  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • This aqueous solution serves as Mobile Phase A. Mobile Phase B is typically filtered HPLC-grade acetonitrile or methanol.

Table 1: Representative Data on the Effect of Mobile Phase pH

This table illustrates how changing the mobile phase pH can affect the retention and resolution of varenicline and this compound. (Note: These are illustrative values based on chromatographic principles).

pH of 20mM Phosphate BufferVarenicline Retention Time (min)This compound Retention Time (min)Resolution (Rs)Varenicline Peak Asymmetry
2.5 4.24.82.51.1
4.0 5.56.32.81.2
6.5 7.88.11.11.8

Conditions: C18 column (150 x 4.6 mm), 40°C, 1.0 mL/min, 20-80% Acetonitrile gradient over 10 minutes.

Visual Workflow and Logic Diagrams

To assist in method development and troubleshooting, the following diagrams outline logical workflows.

OptimizationWorkflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization Paths cluster_3 Phase 4: Troubleshooting Actions Start Select Column & Initial Conditions (e.g., C18, pH 4.0 Buffer, ACN Gradient) Prepare Prepare Mobile Phase & Samples Start->Prepare Equilibrate Equilibrate System (10-20 column volumes) Prepare->Equilibrate Inject Perform Initial Injection Equilibrate->Inject Evaluate Evaluate Chromatogram (Resolution, Peak Shape, Retention) Inject->Evaluate PoorRes Poor Resolution (Rs < 1.5) Evaluate->PoorRes No Tailing Peak Tailing (As > 1.2) Evaluate->Tailing No GoodSep Good Separation (Proceed to Validation) Evaluate->GoodSep Yes AdjustGradient Adjust Gradient Slope or % Organic PoorRes->AdjustGradient LowerpH Lower pH (e.g., to 2.5-3.5) Tailing->LowerpH AdjustpH Adjust Mobile Phase pH AdjustGradient->AdjustpH ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) AdjustpH->ChangeSolvent ChangeSolvent->Evaluate Re-evaluate IncreaseBuffer Increase Buffer Strength LowerpH->IncreaseBuffer IncreaseBuffer->Evaluate Re-evaluate TroubleshootingPoorResolution Troubleshooting Poor Resolution (Rs < 1.5) Problem Problem: Peaks are Co-eluting or Poorly Resolved Q1 Is the elution time (k') appropriate? (Ideally between 2 and 10) Problem->Q1 TooFast Action: Decrease % Organic or use shallower gradient Q1->TooFast No, too fast (k'<2) TooSlow Action: Increase % Organic or use steeper gradient Q1->TooSlow No, too slow (k'>10) Q2 Is the peak shape acceptable? (Asymmetry < 1.5) Q1->Q2 Yes Success Resolution Improved TooFast->Success TooSlow->Success FixTailing Address Tailing First: - Lower Mobile Phase pH - Increase Buffer Strength Q2->FixTailing No Q3 Optimize Selectivity (α) Q2->Q3 Yes FixTailing->Q3 Re-evaluate Resolution AdjustpH Action: Adjust Mobile Phase pH (e.g., from 4.0 to 3.0) Q3->AdjustpH ChangeSolvent Action: Change Organic Modifier (Acetonitrile <-> Methanol) AdjustpH->ChangeSolvent ChangeColumn Action: Try a different column chemistry (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn ChangeColumn->Success

References

Addressing matrix effects in bioanalytical assays for N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical assays of N-formylvarenicline, a known impurity and metabolite of varenicline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant ion suppression for this compound in our LC-MS/MS assay using human plasma. What are the likely causes and how can we mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, leading to a decreased signal. For this compound, which is structurally similar to varenicline, the primary causes are often residual phospholipids, salts, and other endogenous molecules from the plasma that are not completely removed during sample preparation.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample cleanup is critical. While protein precipitation is a quick method, it often leaves a significant amount of phospholipids in the extract.[2] Consider switching to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which have been shown to provide cleaner extracts for the parent drug, varenicline.[1][3]

  • Chromatographic Separation: Ensure that your HPLC method provides adequate separation of this compound from the regions where most matrix components elute, typically in the early part of the chromatogram.[4] Modifying the gradient or using a different column chemistry can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[5] If a specific SIL-IS is unavailable, a deuterated analog of the parent compound, such as Varenicline-d4, may be a suitable alternative, as it will have very similar chromatographic and ionization behavior.[5]

  • Sample Dilution: Diluting the plasma sample with a suitable buffer or solvent before extraction can reduce the concentration of interfering matrix components.[6] However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.

Q2: What is the most effective sample preparation technique for extracting this compound from plasma?

A2: While there is limited specific data for this compound, studies on the parent compound, varenicline, provide valuable insights. The effectiveness of a sample preparation technique depends on the desired balance between recovery, cleanliness of the extract, and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile. However, it is the least effective at removing interfering substances like phospholipids and may lead to more significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For varenicline, methods using methyl tertiary butyl ether (MTBE) as the extraction solvent have been successfully validated.[1] This technique is generally more effective at removing salts and some phospholipids.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing a broad range of matrix interferences. For varenicline, mixed-mode cation exchange cartridges have been used to achieve high recovery and clean extracts.[1] This would likely be a highly effective method for this compound as well.

The choice will depend on the sensitivity and specificity requirements of your assay. For assays requiring high sensitivity and minimal matrix effects, SPE is recommended.

Q3: We are seeing poor recovery of this compound. What could be the issue?

A3: Poor recovery can stem from several factors during the sample preparation process.

Troubleshooting Steps:

  • Extraction Solvent Choice (for LLE): The polarity and pH of the extraction solvent are critical. Ensure the chosen solvent has a high affinity for this compound. The pH of the aqueous phase should be adjusted to ensure the analyte is in a neutral state to facilitate its transfer into the organic solvent.

  • SPE Cartridge and Elution Solvent (for SPE): The choice of SPE sorbent and elution solvent must be optimized. If using a cation exchange mechanism, ensure the sample is loaded at a pH where this compound is charged and eluted with a solvent that neutralizes this charge. Incomplete elution is a common cause of poor recovery.

  • Analyte Stability: this compound, being a metabolite and degradation product, could be susceptible to degradation during sample processing.[7] Ensure that the pH and temperature conditions during extraction and storage are controlled.

  • Incomplete Reconstitution: After evaporating the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent. Vortexing and sonication can aid in this process.

Q4: How do I quantitatively assess matrix effects for my this compound assay?

A4: The most common method for quantifying matrix effects is the post-extraction spike method.[6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a neat solution (e.g., mobile phase).

Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

According to regulatory guidelines, this should be tested using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the matrix factor across the different lots should be within acceptable limits (typically ≤15%).[8]

Data on Matrix Effects and Recovery for Varenicline (as a proxy for this compound)

The following tables summarize quantitative data from published bioanalytical methods for varenicline, which can serve as a reference for developing an assay for this compound.

Sample Preparation Method Analyte Biological Matrix Mean Recovery (%) Internal Standard Used Reference
Liquid-Liquid Extraction (LLE)VareniclineHuman Plasma87.06 ± 2.47Paracetamol[3]
Solid-Phase Extraction (SPE)VareniclineHuman Plasma>86Structural Analog[1]
Method Analyte Biological Matrix Matrix Effect Assessment Result Reference
Solid-Phase Extraction (SPE)VareniclineHuman PlasmaQuantitative evaluation with coefficients of variationCV < 8%[1]
Liquid-Liquid Extraction (LLE)VareniclineHuman PlasmaValidated according to FDA guidelinesMethod deemed acceptable[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Varenicline in Human Plasma (Adaptable for this compound)

This protocol is based on a validated method for varenicline and can be adapted for this compound.[1]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean polypropylene tube.

    • Add 25 µL of the internal standard working solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tertiary butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Evaporation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Varenicline in Human Plasma (Adaptable for this compound)

This protocol is based on a method using a mixed-mode cation exchange support for varenicline.[1]

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add the internal standard.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Visualizations

MatrixEffectTroubleshooting start Ion Suppression or Enhancement Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a co-eluting SIL-IS for this compound or a close structural analog. check_is->use_is No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes use_is->optimize_sp ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe optimize_lc Optimize Chromatography gradient Modify Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column dilute Consider Sample Dilution end Matrix Effect Minimized dilute->end ppt->optimize_lc If suppression persists lle->optimize_lc If suppression persists spe->optimize_lc If suppression persists spe->end gradient->dilute column->dilute

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow start Start: Biological Sample (e.g., Human Plasma) add_is Spike with Internal Standard start->add_is extraction Choose Extraction Method add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., with MTBE) extraction->lle Cleaner spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) extraction->spe Cleanest centrifuge Centrifuge ppt->centrifuge evap Evaporate to Dryness lle->evap spe->evap supernatant Collect Supernatant centrifuge->supernatant supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: General experimental workflow for sample preparation.

References

Improving the resolution between varenicline N-oxide and N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving critical peaks in the chromatographic analysis of varenicline, specifically focusing on the separation of varenicline N-oxide and N-formylvarenicline.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating varenicline N-oxide and this compound?

A1: The primary challenge is the potential for peak co-elution or poor resolution due to the structural similarities of these compounds. Both are polar impurities of varenicline, which can lead to similar retention times on reverse-phase columns if the chromatographic conditions are not optimized.

Q2: Why is the resolution of these specific impurities important?

A2: Regulatory authorities require the identification and characterization of any impurity present at a level of 0.2% or more in a drug product.[1] Ensuring adequate resolution is crucial for accurate quantification and to meet these regulatory requirements for safety and quality control.

Q3: What initial steps should I take if I observe co-elution?

A3: If you suspect co-elution, the first step is to confirm it. A diode array detector (DAD) can be invaluable for this by performing peak purity analysis.[2][3] If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[2][3] Once confirmed, you can proceed with method optimization to improve separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to resolve varenicline N-oxide and this compound.

Issue 1: Poor Resolution or Co-elution of Varenicline N-oxide and this compound

  • Question: My chromatogram shows a single, broad peak, or two peaks with very little separation (a shoulder) where I expect to see varenicline N-oxide and this compound. How can I improve the resolution?

  • Answer: Improving resolution often involves adjusting the mobile phase, stationary phase, or other chromatographic parameters. Here are several strategies to try:

    • Modify Mobile Phase pH: The ionization state of varenicline and its impurities can significantly impact retention. Varenicline has a pKa of 9.2.[4] Adjusting the mobile phase pH can alter the polarity of the analytes and improve separation. Experiment with a pH range of 3 to 6.5.

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

      • Buffer Concentration: The concentration of the buffer salts (e.g., ammonium acetate, potassium dihydrogen phosphate) can influence peak shape and selectivity.[1][5]

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different selectivity. A C18 column is a common starting point, but other stationary phases like phenyl-hexyl or biphenyl might offer different interactions and improve separation.[3]

    • Implement a Gradient Elution: A gradient program, where the mobile phase composition changes over time, can be very effective in separating closely eluting peaks.[1][4] Start with a shallow gradient to maximize the separation of your target compounds.

    • Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also lead to broader peaks and longer run times. A typical starting point is 40°C, but you can explore lower temperatures.[4][6][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for varenicline N-oxide and/or this compound are tailing or fronting, which affects integration and quantification. What can I do?

  • Answer: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes and the column. Operating at a pH that suppresses the ionization of silanols on the silica backbone of the column (typically pH 2-4) can reduce peak tailing.

    • Use an Ion-Pairing Reagent: For basic compounds like varenicline and its impurities, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or octane sulfonic acid to the mobile phase can improve peak shape and retention.[4][5][6][7]

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause poor peak shape. Try flushing the column or replacing the guard column.

Issue 3: Low Sensitivity or Inability to Detect Impurities

  • Question: I am unable to detect the N-oxide and this compound impurities, or the peaks are too small for accurate quantification. How can I increase sensitivity?

  • Answer: Low sensitivity can be addressed by optimizing detection parameters or sample preparation.

    • Adjust Detection Wavelength: The optimal UV detection wavelength for varenicline is often around 235-237 nm.[1][4][6][7] Ensure your detector is set to a wavelength where all compounds of interest have adequate absorbance.

    • Increase Sample Concentration: If possible, increase the concentration of your sample to bring the impurity peaks above the limit of quantification.

    • Use a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (MS) detector, which can offer significantly higher sensitivity and selectivity.[1]

    • Check for Degradation: Ensure that your sample preparation and storage conditions are not causing the degradation of the impurities.

Experimental Protocols

The following is a representative experimental protocol for the separation of varenicline and its impurities, based on published methods.[1] This protocol can be used as a starting point for your own method development and optimization.

Chromatographic Conditions

ParameterCondition
Instrumentation Ultra-High Performance Liquid Chromatography (UHPLC) system with a PDA UV detector
Column Waters Acquity HSS T3 (150 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.01 M Ammonium acetate buffer (pH 6.5)
Mobile Phase B 0.01 M Ammonium acetate buffer (pH 6.5), methanol, and acetonitrile in a ratio of 10:25:65 (v/v/v)
Gradient Program Time (min) / %B: 0/2, 1/2, 9/90, 10/90, 10.1/2, 12/2
Flow Rate 0.35 mL/min
Column Temperature 40°C
Detection Wavelength 235 nm
Injection Volume 5 µL

Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare a 0.01 M ammonium acetate solution and adjust the pH to 6.5 with acetic acid.

    • Prepare Mobile Phase B by mixing the ammonium acetate buffer, methanol, and acetonitrile in the specified ratio.

    • Filter all mobile phases through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve varenicline tartrate and reference standards for varenicline N-oxide and this compound in a suitable diluent (e.g., a mixture of methanol and water) to a known concentration.

  • Sample Solution Preparation:

    • Prepare the sample solution by dissolving the drug product in the diluent to achieve a target concentration of varenicline.

Data Presentation

The following table summarizes different chromatographic conditions found in the literature for the analysis of varenicline and its impurities. This allows for a quick comparison of methods to aid in selecting a starting point for your experiments.

MethodColumnMobile PhasepHFlow Rate (mL/min)Temperature (°C)Detection
UHPLC Method[1] Waters Acquity HSS T3 (150 x 2.1 mm, 1.8 µm)A: 0.01 M Ammonium acetate buffer; B: Ammonium acetate buffer/Methanol/Acetonitrile (10:25:65)6.50.3540235 nm
HPLC Method 1[4][6][7] C18 Inertsil (250 x 4.6 mm, 5 µm)Ammonium acetate buffer with TFA and acetonitrile (gradient)41.040237 nm
HPLC Method 2[8] GL Sciences InertSustain AQ-C18 (150 x 4.6 mm, 3 µm)Not specified in detailNot specified1.329210 nm
HPLC Method 3[9] Chromolith Performance RP18eMethanol-buffer solution (sodium benzoate with TFA) (55:45)3.51.222.5320 nm
HPLC Method 4[5] Ristek-Ultra C18 (100 x 2.1 mm, 5 µm)Buffer (potassium dihydrogen phosphate and octane sulfonic acid): acetonitrile (86:14)5.0Not specifiedNot specified235 nm

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor resolution between varenicline N-oxide and this compound.

G start Start: Poor Resolution or Co-elution check_peak_purity Confirm Co-elution (e.g., DAD Peak Purity) start->check_peak_purity adjust_mobile_phase Adjust Mobile Phase - Change pH - Modify Organic/Aqueous Ratio - Alter Buffer Concentration check_peak_purity->adjust_mobile_phase Co-elution Confirmed try_gradient Implement or Optimize Gradient Elution adjust_mobile_phase->try_gradient No/Minor Improvement resolution_ok Resolution Acceptable adjust_mobile_phase->resolution_ok Successful adjust_temp Adjust Column Temperature try_gradient->adjust_temp No/Minor Improvement try_gradient->resolution_ok Successful change_column Change Stationary Phase (e.g., Different C18, Phenyl) change_column->resolution_ok Successful end End: Method Optimized change_column->end If still unsuccessful, re-evaluate entire method adjust_temp->change_column No/Minor Improvement adjust_temp->resolution_ok Successful resolution_ok->end

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

N-formylvarenicline stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-formylvarenicline. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically encountered?

This compound is a known major degradation product of varenicline, a medication used for smoking cessation.[1][2] It is often formed during the storage of solid pharmaceutical formulations of varenicline.[1][2] The formation is a result of the reaction between varenicline's secondary amine group and formic acid.[1][2]

Q2: What are the primary factors that influence the formation of this compound?

The formation of this compound is primarily influenced by the presence of formic acid.[1][2] Formic acid can be generated from the oxidative degradation of certain excipients, such as polyethylene glycol (PEG), used in pharmaceutical formulations.[1][2] The process is highly dependent on the physical state of the excipient.[1] Other factors that can influence its formation include temperature and pH, as these conditions can affect the degradation rate of both the active pharmaceutical ingredient (API) and the excipients.

Q3: How can the formation of this compound be minimized in formulations?

Several strategies can be employed to minimize the formation of this compound:

  • Excipient Selection: Careful selection of excipients with low potential for degradation into formic acid is crucial.[3]

  • Controlling Excipient State: For excipients like PEG, ensuring they remain phase compatible with other components in a formulation can effectively eliminate their degradation.[1]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can prevent the oxidative degradation of excipients that leads to formic acid formation.[1][2]

  • Oxygen Scavengers: Including oxygen scavengers in the packaging can also prevent excipient degradation and, consequently, the formation of this compound.[1][2]

  • Storage Conditions: Storing the drug product at controlled room temperature, or below 30°C, is recommended to maintain stability.[4]

Troubleshooting Guide

Issue: Unexpectedly high levels of this compound are detected in a stability study.

Possible Causes and Solutions:

  • Excipient Degradation:

    • Troubleshooting: Review the formulation for excipients known to degrade and produce formic acid, such as polyethylene glycol (PEG).[1][2] Investigate the physical state and compatibility of the excipients in the formulation.

    • Solution: Consider replacing the problematic excipient with a more stable alternative. If replacement is not feasible, evaluate the addition of antioxidants or the use of oxygen-scavenging packaging.[1][2]

  • Inappropriate Storage Conditions:

    • Troubleshooting: Verify the storage conditions (temperature and humidity) of the stability chambers. Excursions from recommended conditions can accelerate degradation pathways.

    • Solution: Ensure that stability studies are conducted under the recommended conditions (e.g., controlled room temperature).[4]

  • Analytical Method Issues:

    • Troubleshooting: Confirm the specificity and stability-indicating nature of the analytical method used. Ensure that the method can accurately separate and quantify this compound from varenicline and other potential degradants.[5][6][7][8]

    • Solution: Re-validate the analytical method, paying close attention to forced degradation studies to ensure all significant degradation products are well-resolved.

Data on Varenicline Degradation Leading to this compound Formation

The following tables summarize data from forced degradation studies on varenicline tartrate, which indicate the conditions under which degradation, including the formation of this compound, can occur.

Table 1: Summary of Forced Degradation Studies on Varenicline Tartrate

Stress ConditionTime% Assay of Active Substance% Mass Balance (% Assay + Impurity)
Acid Hydrolysis (1 M HCl) reflux at 80°C48 h99.5199.69
Base Hydrolysis (1 M NaOH) reflux at 80°C48 h99.4899.67
Oxidation (10% H₂O₂) reflux at 80°C48 h96.4699.70
Thermal (80°C)48 h99.60Not Reported

Data sourced from a study on varenicline tartrate, where this compound is a potential degradant under such stress conditions.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Varenicline

This protocol outlines a general procedure for conducting forced degradation studies on varenicline to investigate the formation of this compound and other degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of varenicline tartrate in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix the stock solution with 1 M hydrochloric acid and reflux at 80°C for a specified period (e.g., up to 48 hours).[5]

  • Base Hydrolysis: Mix the stock solution with 1 M sodium hydroxide and reflux at 80°C for a specified period.[5]

  • Oxidative Degradation: Treat the stock solution with 10% hydrogen peroxide and reflux at 80°C for a specified period.[5]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a specified temperature (e.g., 80°C) for a defined duration.[5]

  • Photolytic Degradation: Expose the drug substance (powder) to UV light (e.g., 245 nm) for an extended period (e.g., 72 hours).[8]

  • Sample Analysis: After exposure to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.[5][8]

Protocol 2: Stability-Indicating HPLC Method for Varenicline and its Degradants

This protocol describes a typical HPLC method for the analysis of varenicline and its degradation products, including this compound.

  • Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).[5][6][7]

  • Mobile Phase: A gradient program utilizing a buffer (e.g., 0.02M ammonium acetate with trifluoroacetic acid, pH 4) and an organic solvent (e.g., acetonitrile).[5][6][7]

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temperature: 40°C.[5][6][7]

  • UV Detection: 237 nm.[5][6][7]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and limits of detection and quantification.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis VRT_stock Varenicline Tartrate Stock Solution Acid Acid Hydrolysis (1M HCl, 80°C) VRT_stock->Acid Base Base Hydrolysis (1M NaOH, 80°C) VRT_stock->Base Oxidation Oxidation (10% H2O2, 80°C) VRT_stock->Oxidation Thermal Thermal Stress (80°C) VRT_stock->Thermal Photo Photolytic Stress (UV Light) VRT_stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Quantify Degradants) HPLC->Data

Caption: Workflow for Forced Degradation Studies of Varenicline.

logical_relationship cluster_cause Causal Factors cluster_intermediate Intermediate cluster_effect Effect cluster_mitigation Mitigation Strategies Excipient Excipient Degradation (e.g., PEG Oxidation) FormicAcid Formic Acid Formation Excipient->FormicAcid Storage Inappropriate Storage (High Temp/Humidity) Storage->Excipient accelerates NFV This compound Formation FormicAcid->NFV reacts with Varenicline Antioxidants Use Antioxidants Antioxidants->Excipient prevents OxygenScavengers Oxygen Scavengers OxygenScavengers->Excipient prevents ExcipientControl Excipient Selection & Phase Control ExcipientControl->Excipient prevents

Caption: Formation Pathway and Mitigation of this compound.

References

Minimizing on-column degradation during N-formylvarenicline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation during the analysis of N-formylvarenicline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of this compound, potentially indicating on-column degradation or other analytical challenges.

Question: I am observing a loss of this compound peak area or the appearance of a new, unidentified peak that co-elutes or elutes later than varenicline. What could be the cause?

Answer: This could be indicative of on-column hydrolysis of the N-formyl group, leading to the formation of varenicline. The acidic or basic conditions of the mobile phase, elevated column temperature, or active sites on the column stationary phase can promote this degradation.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: The stability of N-formyl compounds can be pH-dependent. If you are using a mobile phase with a low or high pH, consider adjusting it to a more neutral range (e.g., pH 4-6) to minimize hydrolysis. A study on varenicline and its degradation products utilized a mobile phase with ammonium acetate buffer at pH 4.[1][2]

  • Reduce Column Temperature: High temperatures can accelerate chemical reactions, including on-column degradation. If you are operating at an elevated temperature (e.g., >40°C), try reducing it to ambient temperature or slightly above (e.g., 25-30°C) to assess if the degradation is mitigated. One validated method for varenicline analysis maintained the column temperature at 40°C, but for a potentially labile impurity, a lower temperature might be beneficial.[1][2]

  • Assess Column Inertness: Highly active silanol groups on the surface of the silica-based stationary phase can act as catalytic sites for degradation.

    • Consider using a column with end-capping or a more inert stationary phase (e.g., a hybrid silica-based column).

    • If you suspect column activity, dedicate a new column for the analysis of this compound to avoid accumulated contaminants that might contribute to degradation.

  • Decrease Analyte Residence Time: The longer the analyte remains on the column, the greater the opportunity for degradation.

    • Increase the mobile phase flow rate. However, be mindful of the impact on chromatographic resolution and system pressure.

    • Optimize the gradient profile to elute this compound more quickly.

Question: My this compound peak is tailing or showing poor peak shape. What should I do?

Answer: Peak tailing for amine-containing compounds like varenicline and its derivatives can be due to secondary interactions with active silanol groups on the column.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionic form.

    • Add an Ionic Modifier: Incorporate a competing amine (e.g., triethylamine) or an ion-pairing agent into the mobile phase to block the active silanol sites. The use of trifluoroacetic acid as a modifier has been shown to improve peak symmetry for varenicline.[1][2]

  • Column Selection:

    • Use a column specifically designed for the analysis of basic compounds, which often have a very low silanol activity.

    • Ensure the column is not aged or contaminated, as this can lead to poor peak shape.

Question: I am seeing inconsistent retention times for this compound. What could be the issue?

Answer: Fluctuating retention times are often related to issues with the HPLC system or the mobile phase preparation.

Troubleshooting Steps:

  • System Check:

    • Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.

    • Check for air bubbles in the pump and degas the mobile phase thoroughly.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic components.

    • Ensure accurate and consistent preparation of buffered solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound (NFV) is a known impurity and degradation product of varenicline.[3][4] It is formed by the reaction of the secondary amine group of varenicline with formic acid.[3][4] Formic acid can be a degradation product of pharmaceutical excipients, such as polyethylene glycol (PEG), especially in the presence of oxidative conditions.[3][4]

Q2: What are the typical analytical techniques used for the analysis of this compound?

A2: The most common analytical techniques are reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).[1][5][6][7]

Q3: At what wavelength is this compound typically detected?

A3: this compound, being structurally similar to varenicline, can be detected at similar wavelengths. Common detection wavelengths for varenicline and its impurities are around 235-237 nm.[1][2][8][9]

Q4: What are the key considerations for sample preparation to ensure the stability of this compound?

A4: To minimize the degradation of this compound during sample preparation:

  • Use a diluent that is compatible with the mobile phase and in which the analyte is stable.

  • Avoid prolonged exposure of the sample to harsh pH conditions or high temperatures.

  • Analyze the samples as soon as possible after preparation, or store them at a controlled low temperature (e.g., 4°C) if immediate analysis is not possible.

Quantitative Data Summary

The following table summarizes the results from forced degradation studies on varenicline, indicating the conditions under which degradation occurs, which can lead to the formation of this compound and other related substances.

Stress ConditionTime (h)% Assay of Active Substance% Mass Balance (% Assay + Impurity)Reference
Acid Hydrolysis (1 M HCl, 80°C)899.5199.69[1]
Base Hydrolysis (1 M NaOH, 80°C)899.4899.67[1]
Oxidation (10% H₂O₂, 80°C)896.4699.70[1]
Thermal (80°C)4899.6099.78[1]

Experimental Protocols

Below are examples of detailed methodologies for the analysis of varenicline and its impurities, including this compound, based on published literature.

Method 1: Stability-Indicating HPLC Method [1][2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase:

    • A: Ammonium acetate buffer (0.02 M, pH 4 with trifluoroacetic acid).

    • B: Acetonitrile.

    • Gradient elution program.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 20 µL.

Method 2: RP-HPLC Method for Varenicline in Tablets [8]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 column.

  • Mobile Phase: Methanol:Potassium dihydrogen orthophosphate buffer (pH 3) (50:50, v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 237 nm.

Method 3: UPLC-MS/MS for Varenicline in Human Plasma [7]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: 5mM ammonium formate:acetonitrile (10:90 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.

    • Varenicline transition: m/z 212.1/169.0.

Visualizations

TroubleshootingWorkflow start Issue Observed: Loss of NFV Peak Area or Appearance of New Peaks check_pH Evaluate Mobile Phase pH (Is it at an extreme?) start->check_pH adjust_pH Adjust pH to a more neutral range (e.g., pH 4-6) check_pH->adjust_pH Yes check_temp Evaluate Column Temperature (Is it elevated?) check_pH->check_temp No adjust_pH->check_temp adjust_temp Reduce Temperature (e.g., 25-30°C) check_temp->adjust_temp Yes check_column Assess Column Inertness (Is it an old or active column?) check_temp->check_column No adjust_temp->check_column use_inert_column Use a new, end-capped, or inert-substrate column check_column->use_inert_column Yes check_residence_time Assess Analyte Residence Time (Is the run time long?) check_column->check_residence_time No use_inert_column->check_residence_time adjust_flow_gradient Increase flow rate or optimize gradient check_residence_time->adjust_flow_gradient Yes resolution Problem Resolved? check_residence_time->resolution No adjust_flow_gradient->resolution end Issue Minimized resolution->end Yes further_investigation Further Investigation Needed (e.g., sample stability) resolution->further_investigation No DegradationPathway PEG Polyethylene Glycol (PEG) (Excipient) Oxidation Oxidation PEG->Oxidation FormicAcid Formic Acid Oxidation->FormicAcid NFV This compound (Degradation Product) Varenicline Varenicline Varenicline->NFV + Formic Acid OnColumn On-Column Hydrolysis (Acid/Base, Heat, Active Sites) NFV->OnColumn Varenicline_Reformed Varenicline (Reformed) OnColumn->Varenicline_Reformed

References

Technical Support Center: Refinement of Extraction Methods for N-formylvarenicline from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-formylvarenicline from complex biological matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological matrices?

A1: The primary challenges in extracting this compound, a metabolite of varenicline, stem from its increased polarity compared to the parent drug, its typically low concentrations in biological samples, and the complexity of the biological matrix itself. Key issues include:

  • Low Recovery: Due to its higher polarity, this compound may have poor affinity for traditional reversed-phase solid-phase extraction (SPE) sorbents and may not partition efficiently into less polar organic solvents during liquid-liquid extraction (LLE).

  • Matrix Effects: Co-eluting endogenous substances from the matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. It is known to be formed from varenicline through reaction with formic acid, and its stability can be pH-dependent.[1]

  • Separation from Parent Drug: Achieving chromatographic separation from varenicline and other metabolites is crucial for accurate quantification.

Q2: Which extraction technique is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: The choice between SPE and LLE depends on several factors, including the required sample cleanup, desired recovery, and throughput.

  • Solid-Phase Extraction (SPE): SPE can offer superior sample cleanup by using specific sorbents to isolate the analyte, thereby reducing matrix effects. For a polar metabolite like this compound, a mixed-mode or a polar-enhanced reversed-phase sorbent may be more effective than a standard C18 sorbent.

  • Liquid-Liquid Extraction (LLE): LLE is a simpler and often cheaper technique. However, finding a suitable organic solvent that can efficiently extract the polar this compound while minimizing the co-extraction of interfering matrix components can be challenging. A more polar extraction solvent or adjustments in sample pH may be necessary to improve recovery.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is critical for accurate and precise quantification. Here are some strategies:

  • Optimize Sample Cleanup: Employ a more rigorous SPE protocol or a multi-step LLE to remove interfering substances like phospholipids.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components. Adjusting the mobile phase composition or using a different column chemistry can help.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key parameters to optimize for a Solid-Phase Extraction (SPE) method for this compound?

A4: Key parameters for SPE optimization include:

  • Sorbent Selection: Consider mixed-mode cation exchange or polymer-based polar-enhanced reversed-phase sorbents.

  • Sample Pre-treatment and Loading Conditions: Adjusting the pH of the sample to ensure the analyte is in the correct ionic state for retention on the sorbent is crucial. For a secondary amine metabolite, a slightly acidic pH may be optimal for retention on a cation exchange sorbent.

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences without eluting the analyte.

  • Elution Solvent: The elution solvent should be strong enough to fully recover the analyte from the sorbent. For a cation exchange mechanism, this might involve a mobile phase with a higher ionic strength or a basic pH.

Q5: How can I improve the recovery of this compound using Liquid-Liquid Extraction (LLE)?

A5: To improve LLE recovery of a polar metabolite:

  • pH Adjustment: Adjusting the pH of the aqueous sample can neutralize the analyte, making it more soluble in the organic phase. The optimal pH will depend on the pKa of this compound.

  • Solvent Selection: Use a more polar organic solvent or a mixture of solvents. For instance, adding a more polar solvent like ethyl acetate to a less polar one can improve the extraction of polar compounds.

  • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
Inappropriate SPE Sorbent Switch to a mixed-mode cation exchange or a polar-enhanced polymer-based sorbent better suited for polar compounds.
Incorrect Sample pH for LLE or SPE Adjust the pH of the sample to optimize the charge state of this compound for better partitioning (LLE) or retention (SPE).
Inefficient LLE Solvent Use a more polar solvent (e.g., ethyl acetate, dichloromethane) or a mixture of solvents. Consider a "salting-out" effect by adding NaCl to the sample.
Suboptimal SPE Wash/Elution Solvents Decrease the organic content of the wash solution to prevent premature elution. Increase the strength (organic content or pH modification) of the elution solvent.
Analyte Instability Investigate the stability of this compound under the extraction conditions (pH, temperature). Consider adding antioxidants or working at lower temperatures.[2]
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of Phospholipids Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or a protein precipitation followed by a targeted extraction).
Insufficient Chromatographic Separation Modify the LC gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC) to separate the analyte from interfering matrix components.
Inadequate Sample Cleanup Refine the SPE wash steps with a stronger solvent that does not elute the analyte. For LLE, consider a back-extraction step.
Absence of a Suitable Internal Standard Use a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects.
Issue 3: Poor Peak Shape or Chromatographic Issues
Potential Cause Troubleshooting Steps
Sample Solvent Incompatibility Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Overload Inject a smaller volume or dilute the sample if the concentration is too high.
Secondary Interactions with Column Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing.

Data Presentation

The following tables summarize typical performance data for the extraction of varenicline and provide illustrative targets for the refined extraction of this compound.

Table 1: Comparison of Extraction Methods for Varenicline from Human Plasma

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Solvent/Sorbent Methyl tertiary butyl etherMixed-mode cation exchange
Mean Recovery (%) 85 - 95%90 - 100%
Intra-day Precision (%RSD) < 5%< 4%
Inter-day Precision (%RSD) < 6%< 5%
Matrix Effect (%) 92 - 108%95 - 105%
Data compiled from multiple sources for illustrative purposes.[3][4][5][6][7]

Table 2: Illustrative Target Performance for this compound Extraction

Parameter Target for Refined Method Rationale
Extraction Method Mixed-mode or Polar-Enhanced SPETo effectively retain the more polar metabolite and allow for rigorous washing to remove interferences.
Mean Recovery (%) > 80%Achieving high recovery for polar metabolites can be challenging; >80% is a good target for a validated method.
Intra-day Precision (%RSD) < 10%Tighter control over the extraction process should yield good precision.
Inter-day Precision (%RSD) < 15%Accounts for day-to-day variability.
Matrix Effect (%) 85 - 115%A well-developed method with a suitable internal standard should minimize and control matrix effects within this range.
These are target values for a refined and validated method. Actual results may vary.

Experimental Protocols

The following are detailed starting-point methodologies for the extraction of this compound. Optimization will be required based on your specific matrix and analytical instrumentation.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) - Recommended Starting Point

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma sample

  • This compound and stable isotope-labeled internal standard (SIL-IS)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add the SIL-IS.

    • Vortex mix for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex mix. This acidifies the sample to ensure the analyte is protonated.

    • Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

This protocol is an alternative for extracting this compound from human plasma.

Materials:

  • Human plasma sample

  • This compound and SIL-IS

  • Ethyl acetate

  • Dichloromethane

  • Ammonium hydroxide

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene tube, add the SIL-IS.

    • Vortex mix for 10 seconds.

    • Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex mix.

  • Liquid-Liquid Extraction:

    • Add 2 mL of an extraction solvent mixture (e.g., 80:20 Dichloromethane:Ethyl Acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample + SIL-IS Acidify Acidify (e.g., 4% H3PO4) Plasma->Acidify Centrifuge_Prep Centrifuge Acidify->Centrifuge_Prep Supernatant Collect Supernatant Centrifuge_Prep->Supernatant Load 2. Load Sample Supernatant->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute (Basic Methanol) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic cluster_recovery Investigate Recovery cluster_matrix Investigate Matrix Effects cluster_solutions Potential Solutions Start Poor Analytical Result (Low Recovery / High Variability) Check_pH Is Sample pH Optimal? Start->Check_pH Check_Cleanup Is Sample Cleanup Sufficient? Start->Check_Cleanup Check_Solvent Is LLE Solvent/SPE Eluent Strong Enough? Adjust_pH Adjust Sample pH Check_pH->Adjust_pH No Check_Sorbent Is SPE Sorbent Appropriate for Polar Analyte? Change_Solvent Change LLE Solvent or SPE Elution Conditions Check_Solvent->Change_Solvent No Change_Sorbent Use Mixed-Mode SPE Check_Sorbent->Change_Sorbent No Check_Chroma Is Analyte Separated from Interferences? Improve_Wash Optimize SPE Wash Step Check_Cleanup->Improve_Wash No Check_IS Using SIL-IS? Modify_LC Modify LC Method Check_Chroma->Modify_LC No Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No

Caption: Troubleshooting Logic for this compound Extraction.

References

Technical Support Center: Control of Reactive Impurities in Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling reactive impurities in pharmaceutical excipients.

Troubleshooting Guide

This guide addresses common issues encountered during formulation development related to reactive excipient impurities.

Problem Potential Cause Recommended Action
Unexpected degradation of an amine-containing Active Pharmaceutical Ingredient (API). Maillard reaction with reducing sugar impurities in excipients like lactose or microcrystalline cellulose.[1][][3]1. Screen excipient lots for reducing sugar content using methods like High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD).[] 2. Select excipients with low reducing sugar content. 3. Consider alternative non-reducing sugar excipients such as sucrose or mannitol. 4. Control moisture content in the formulation, as water can accelerate the Maillard reaction.[4]
Discoloration (browning) of the final drug product upon storage. Formation of colored degradants from the Maillard reaction or other degradation pathways involving aldehydes.1. Identify the specific degradant using techniques like LC-MS. 2. Trace the source of the reactive impurity (e.g., reducing sugars, formaldehyde) in the excipients. 3. Implement stricter specifications for the problematic excipient. 4. Evaluate the impact of storage conditions (temperature and humidity) on discoloration.
Loss of API potency due to oxidation. Presence of peroxide impurities in polymeric excipients (e.g., povidone, polyethylene glycols) or trace metal impurities that catalyze oxidation.[][3]1. Test excipients for peroxide content using compendial methods (e.g., titration). 2. Screen for trace metals using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] 3. Incorporate an antioxidant into the formulation. 4. Use packaging that minimizes oxygen exposure (e.g., nitrogen purging, oxygen scavengers).
Formation of N-nitrosamine impurities in the drug product. Reaction of a vulnerable amine API with nitrosating agents (nitrites) present as impurities in excipients.[][3]1. Screen all excipients for nitrite and nitrate content. [1][] 2. Understand the manufacturing process of excipients to identify potential sources of nitrosating agents. 3. Reformulate with excipients known to have low nitrite levels. 4. Consult regulatory guidance on nitrosamine impurity assessment and control.
Variability in drug product stability between different batches of the same excipient. Lot-to-lot variability in the levels of reactive impurities within the excipient from the same or different vendors.[1][3]1. Establish a robust vendor qualification program. [3] 2. Implement incoming testing of critical excipients for known reactive impurities. 3. Develop a deeper understanding of the excipient's manufacturing process and how it might influence impurity profiles. 4. Work with suppliers to set appropriate impurity limits.

Frequently Asked Questions (FAQs)

1. What are reactive impurities in pharmaceutical excipients?

Reactive impurities are unintended chemical components present in excipients that can interact with the active pharmaceutical ingredient (API) or other formulation components.[6] These interactions can lead to degradation of the drug, loss of potency, and the formation of potentially toxic byproducts, thereby compromising the quality, safety, and stability of the final drug product.[3][6]

2. What are the common classes of reactive impurities found in excipients?

Common reactive impurities are categorized into several major classes, including:

  • Reducing Sugars: Such as glucose and lactose, which can react with amine-containing drugs.[1][][3]

  • Aldehydes: Formaldehyde and acetaldehyde are common examples that can react with primary and secondary amines.[1][][3]

  • Peroxides: Hydroperoxides in polymeric excipients can cause oxidative degradation of the API.[][3]

  • Trace Metals: Heavy metals can catalyze oxidative reactions.[][3]

  • Nitrates and Nitrites: These can act as nitrosating agents, leading to the formation of N-nitrosamines.[1][][3]

  • Organic Acids: Formic and acetic acid can be present and may catalyze degradations or react with the API.[1][]

3. How can I identify the presence of reactive impurities in my excipients?

A systematic approach involving analytical testing is crucial. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used for detecting non-volatile impurities like reducing sugars.[]

  • Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is ideal for identifying and quantifying volatile impurities like aldehydes and residual solvents.[][8]

  • Mass Spectrometry (MS): Helps in identifying the molecular structure of unknown impurities.[8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A sensitive technique for detecting trace metal impurities.[5]

4. What are the primary strategies to control reactive impurities?

A multi-faceted approach is recommended:

  • Control of Input Materials: This includes qualifying vendors and testing incoming raw materials and excipients to ensure they meet quality standards.[9]

  • Process Optimization: Modifying manufacturing process conditions such as temperature and pH can minimize the formation of impurities.[8]

  • Formulation Design: Selecting appropriate and compatible excipients early in the development process is critical.[10] This may involve avoiding excipients with known reactive impurities or including stabilizers like antioxidants.

  • In-Process Controls and End-Product Testing: Monitoring the manufacturing process and testing the final product ensures that impurities are within acceptable limits.[9]

5. How does moisture affect the reactivity of impurities?

Moisture can significantly impact drug product stability.[4] It can act as a medium to facilitate reactions between the API and reactive impurities, such as the Maillard reaction.[1] Controlling the water content in the formulation and during storage is a critical mitigation strategy.[4]

Experimental Protocols

Protocol 1: Detection of Aldehydes in Excipients by Headspace GC-MS

This method is used to detect and quantify volatile aldehyde impurities.

  • Sample Preparation:

    • Accurately weigh a specified amount of the excipient into a headspace vial.

    • Add a derivatizing agent, such as O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA), to the vial. PFBHA reacts with aldehydes to form stable oximes that are volatile and can be analyzed by GC.[1]

  • Incubation:

    • Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for the derivatization reaction and equilibration of the volatile derivatives in the headspace.

  • GC-MS Analysis:

    • Inject a sample of the headspace gas into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized aldehydes.

    • MS Conditions: Operate the mass spectrometer in scan mode to identify the PFBHA-aldehyde oximes based on their mass spectra. For quantification, single ion monitoring (SIM) can be used for enhanced sensitivity.[11]

  • Quantification:

    • Prepare calibration standards of known aldehyde concentrations and analyze them under the same conditions to create a calibration curve for accurate quantification.

Protocol 2: Screening for Reducing Sugars by HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a method for quantifying trace levels of reducing sugars in excipients.

  • Sample Preparation:

    • Dissolve a known amount of the excipient in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC-CAD Analysis:

    • HPLC System: Use an HPLC system equipped with a Charged Aerosol Detector (CAD).

    • Column: Employ a column suitable for carbohydrate analysis (e.g., an aminopropyl-silica column).

    • Mobile Phase: Use an isocratic or gradient mobile phase, typically consisting of acetonitrile and water.

    • Detection: The CAD provides a near-universal response for non-volatile analytes, making it suitable for sugars that lack a UV chromophore.[]

  • Data Analysis:

    • Identify and quantify the reducing sugars by comparing the peak areas in the sample chromatogram to those of known standards (e.g., glucose, fructose).

Visualizations

Experimental_Workflow_Impurity_Control cluster_0 Phase 1: Identification & Risk Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification Excipient_Selection Excipient Selection Screening Screen for Reactive Impurities (e.g., Aldehydes, Peroxides) Excipient_Selection->Screening Risk_Assessment Risk Assessment (API Vulnerability) Screening->Risk_Assessment Vendor_Qualification Vendor Qualification & Lot Testing Risk_Assessment->Vendor_Qualification Formulation_Optimization Formulation Optimization (e.g., add antioxidant) Risk_Assessment->Formulation_Optimization Process_Control Implement Process Controls (e.g., moisture control) Risk_Assessment->Process_Control Stability_Studies Accelerated Stability Studies Vendor_Qualification->Stability_Studies Formulation_Optimization->Stability_Studies Process_Control->Stability_Studies Final_Product Robust & Stable Drug Product Stability_Studies->Final_Product

Caption: Workflow for controlling reactive impurities in excipients.

Maillard_Reaction_Pathway API_Amine API with Primary/Secondary Amine Schiff_Base Formation of Schiff Base API_Amine->Schiff_Base + Reducing_Sugar Reducing Sugar Impurity (e.g., Glucose in Excipient) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Rearrangement Schiff_Base->Amadori_Product Degradation_Products Advanced Glycation End-products (AGEs) & Colored Polymers Amadori_Product->Degradation_Products Further Reactions

Caption: Simplified Maillard reaction pathway between an API and a reducing sugar impurity.

References

Technical Support Center: Varenicline Stability and Antioxidant Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on issues related to varenicline degradation and the potential impact of antioxidants. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for varenicline?

A1: Based on forced degradation studies, varenicline is most susceptible to degradation under oxidative and photolytic conditions.[1][2] It shows relative stability under acidic, basic, and thermal stress.[1][2] Oxidative stress, often simulated in laboratory settings using hydrogen peroxide, can lead to the formation of impurities.[2] One identified oxidative degradation product is 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][2]benzazepine-2,3-dione.

Q2: Have specific antioxidants been proven effective in reducing varenicline degradation?

A2: While the use of antioxidants is a common strategy to prevent oxidative degradation of pharmaceuticals, publicly available research specifically detailing the successful stabilization of varenicline with antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite is limited. However, the principles of antioxidant action suggest they could be effective. Antioxidants work by being preferentially oxidized, acting as reducing agents, or terminating free radical chain reactions, thereby protecting the active pharmaceutical ingredient (API).

Q3: What are the common excipients found in commercial varenicline tablets?

A3: The inactive ingredients in Chantix® tablets include microcrystalline cellulose, anhydrous dibasic calcium phosphate, croscarmellose sodium, colloidal silicon dioxide, and magnesium stearate. These excipients are primarily for tablet formation and do not include specific antioxidants.

Troubleshooting Guide

Issue 1: Varenicline degradation is observed in my formulation during stability studies, particularly an increase in oxidation-related impurities.

  • Possible Cause: Exposure to atmospheric oxygen, trace metal ions, or peroxides present as impurities in other excipients.

  • Troubleshooting Steps:

    • Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Antioxidant Addition: Consider the inclusion of a pharmaceutical-grade antioxidant. Common choices include:

      • Water-Soluble: Ascorbic acid, sodium metabisulfite.

      • Lipid-Soluble: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherol (Vitamin E).

    • Chelating Agents: If metal-ion catalyzed oxidation is suspected, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

    • Excipient Purity: Ensure all excipients are of high purity and low in peroxide and metal content.

Issue 2: Discoloration or degradation of varenicline is noted upon exposure to light.

  • Possible Cause: Varenicline is known to be susceptible to photolytic degradation.[1][2]

  • Troubleshooting Steps:

    • Light-Resistant Packaging: Store and package the varenicline formulation in light-resistant containers (e.g., amber glass vials, opaque blister packs).

    • UV-Protective Coatings: For solid dosage forms, consider applying a tablet coating that contains a UV-blocking agent like titanium dioxide.

    • Combined Approach: For comprehensive protection, a combination of a light-resistant primary packaging and the inclusion of a photostabilizer or antioxidant in the formulation may be necessary.

Data Presentation

Table 1: Summary of Varenicline Forced Degradation Studies

Stress ConditionTime (h)TemperatureReagent% Assay of Active Substance% Mass BalanceReference
Acid HydrolysisNot specified80°C1 M HCl99.5199.69[1]
Base HydrolysisNot specified80°C1 M NaOH99.4899.67[1]
Oxidation880°C10% H₂O₂96.4699.70[1]
ThermalNot specified80°CNone99.60Not specified[1]
Photolysis8AmbientUV lightDegradation observedNot specified[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidation)

  • Sample Preparation: Prepare a stock solution of varenicline tartrate (e.g., 100 μg/mL).

  • Stress Condition: Transfer 10.0 mL of the stock solution to a 20 mL volumetric flask and add 10% hydrogen peroxide to the mark.

  • Incubation: Place the flask at 80°C for 8 hours.

  • Cooling and Dilution: Cool the solution to room temperature and readjust the volume with 10% hydrogen peroxide if necessary.

  • Analysis: Filter the solution through a 0.45 μm syringe filter and inject a suitable volume (e.g., 10 μL) into a validated stability-indicating HPLC system to quantify the remaining varenicline and detect degradation products.[1]

Protocol 2: Assessing the Efficacy of an Antioxidant

  • Sample Preparation: Prepare three sets of varenicline solutions as in Protocol 1.

    • Set A: Varenicline solution with the chosen antioxidant at a specific concentration.

    • Set B: Varenicline solution without the antioxidant (control).

    • Set C: Varenicline solution without antioxidant and without the stressor (baseline).

  • Stress Application: Subject Sets A and B to the same oxidative stress conditions as described in Protocol 1.

  • Analysis: Analyze all three sets of samples using a validated HPLC method.

  • Evaluation: Compare the percentage of varenicline remaining and the amount of degradation products formed in Set A versus Set B. A significant reduction in degradation in Set A indicates the effectiveness of the antioxidant.

Visualizations

Varenicline_Degradation_Pathway Varenicline Varenicline Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Varenicline->Oxidative_Stress Photolytic_Stress Photolytic Stress (UV Light) Varenicline->Photolytic_Stress Degradation_Product Oxidative Degradation Product Oxidative_Stress->Degradation_Product Leads to Photodegradation_Product Photodegradation Product Photolytic_Stress->Photodegradation_Product Leads to Antioxidant Antioxidant (e.g., Ascorbic Acid, BHT) Antioxidant->Oxidative_Stress Inhibits

Caption: Varenicline degradation pathways and antioxidant intervention.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation Prep_Control Varenicline Solution (Control) Stress_Control Apply Oxidative/Photolytic Stress Prep_Control->Stress_Control Prep_Antioxidant Varenicline Solution + Antioxidant Stress_Antioxidant Apply Oxidative/Photolytic Stress Prep_Antioxidant->Stress_Antioxidant HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Control->HPLC_Analysis Stress_Antioxidant->HPLC_Analysis Compare Compare Degradation Profiles HPLC_Analysis->Compare

Caption: Workflow for evaluating antioxidant efficacy on varenicline.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of N-Formylvarenicline Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of N-formylvarenicline, a known impurity of varenicline. The information presented is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for quality control and stability testing of varenicline drug products. The data and protocols summarized below are compiled from published scientific literature and pharmacopeial methods.

Introduction to this compound

This compound is a process-related impurity and a potential degradant of varenicline, a medication used for smoking cessation.[1] Its presence in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication. The formation of this compound can occur through the reaction of varenicline with formic acid.[1] Accurate and precise analytical methods are therefore crucial for its quantification at trace levels.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common technique for the analysis of varenicline and its impurities.[2] The following tables summarize the key parameters of a validated HPLC-UV method as described in a United States Pharmacopeia (USP) document and another published reverse-phase HPLC method.

Table 1: Chromatographic Conditions
ParameterUSP HPLC Method[3]Alternative RP-HPLC Method[4][5]
Column GL Sciences InertSustain AQ-C18, 4.6 mm x 150 mm, 3 µmRistek-Ultra® C18, 2.1 mm x 100 mm, 5 µm[5][6]
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase BIsocratic elution with buffer mixture and acetonitrile (86:14, v/v)[5][6]
Mobile Phase A: Buffer, water, and acetonitrile (475:475:50 v/v/v), pH 7.2Buffer: 1.2% potassium dihydrogen phosphate and 0.08% octane sulfonic acid, pH 5.0[6]
Mobile Phase B: Buffer and acetonitrile (400:600 v/v), pH 7.2
Flow Rate 1.3 mL/minNot specified
Detection PDA Detector, 210 nmDiode Array Detection (DAD), 235 nm[5][6]
Injection Volume 25 µLNot specified
Column Temperature 29°CNot specified
Autosampler Temp. 10°CNot specified
Table 2: Method Validation Parameters
ParameterUSP HPLC Method[3]Alternative RP-HPLC Method
Specificity No interference from blank, system suitability, sensitivity, and sample solutions. Resolution ≥ 2.0 from the main peak and ≥ 1.5 from adjacent impurities.Method found to be selective.[4]
Linearity Correlation coefficient (r) ≥ 0.999.Not specified for this compound
Accuracy (% Recovery) Within 100 ± 2.0% at each level.Not specified for this compound
Precision (%RSD) Repeatability (n=6): ≤ 10.0%. Intermediate Precision (n=12): ≤ 15.0%.Method found to be precise.[4]
Limit of Quantitation (LOQ) 0.10% of the sample concentration.Not specified for this compound
Robustness The method was found to be robust.Not specified

Experimental Protocols

USP HPLC Method for Organic Impurities in Varenicline Tablets[3]

This method is validated for the quantification of organic impurities, including this compound, in varenicline tablets.

1. Reagents and Materials:

  • Varenicline Tartrate and this compound reference standards

  • Potassium phosphate monobasic

  • Potassium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • 0.1 N Sodium hydroxide solution

2. Solution Preparation:

  • Buffer: Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of water and filter through a 0.22 µm membrane filter.

  • 50% Potassium hydroxide solution: Dissolve 5.0 g of potassium hydroxide in 10 mL of water.

  • Mobile Phase A: Mix 475 mL of Buffer, 475 mL of water, and 50 mL of acetonitrile. Adjust pH to 7.2 with 50% Potassium hydroxide solution.

  • Mobile Phase B: Mix 400 mL of Buffer and 600 mL of acetonitrile. Adjust pH to 7.2 with 50% Potassium hydroxide solution.

  • Diluent: Mix 400 mL of methanol and 600 mL of 0.1 N Sodium hydroxide solution.

  • Standard Solution: Prepare a solution of Varenicline Tartrate standard in Diluent equivalent to 0.05 mg/mL of varenicline.

  • Sample Solution: Grind not less than 20 varenicline tablets to a fine powder. Prepare a solution in Diluent to a nominal concentration of 0.05 mg/mL of varenicline.

3. Chromatographic System:

  • Instrument: Waters Alliance 2695 or Agilent 1260 with a PDA detector.

  • Column: GL Sciences InertSustain AQ-C18, 4.6-mm x 150-mm, 3-µm.

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    20 100 0
    45 50 50
    50 50 50
    51 100 0

    | 60 | 100 | 0 |

  • Flow Rate: 1.3 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: 29°C.

  • Autosampler Temperature: 10°C.

  • Detection Wavelength: 210 nm.

4. System Suitability:

  • A system suitability solution is used to ensure the resolution between varenicline and its related impurities meets the required criteria.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound impurity.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Reporting Reporting A Reference Standard (this compound) E Sample & Standard Injection A->E A->E B Varenicline Sample (Drug Substance/Product) B->E B->E C Reagent & Mobile Phase Preparation D Chromatographic System Setup (HPLC) C->D C->D D->E D->E F Data Acquisition E->F E->F M Data Analysis F->M F->M G Specificity N Validation Report H Linearity & Range I Accuracy J Precision (Repeatability & Intermediate) K LOD & LOQ L Robustness M->G M->H M->I M->J M->K M->L M->N

Caption: Workflow for the validation of an analytical method for impurities.

Conclusion

The presented USP HPLC method provides a robust and validated approach for the determination of this compound in varenicline tablets.[3] Its detailed protocol and extensive validation data make it a reliable choice for quality control laboratories. While other HPLC methods exist, the USP method offers a comprehensive framework that aligns with regulatory expectations for impurity analysis. Researchers can adapt and re-validate this method for their specific needs or use it as a benchmark for developing alternative analytical procedures.

References

A Comparative Analysis of N-formylvarenicline and N-methylvarenicline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-formylvarenicline and N-methylvarenicline, two known degradation products of the smoking cessation aid, varenicline. While direct comparative pharmacological data for these two compounds is limited in publicly available literature, this document summarizes their formation, highlights the current knowledge gap, and provides detailed hypothetical experimental protocols for their characterization. This information is intended to support researchers, scientists, and drug development professionals in further investigating these varenicline-related substances.

Formation and Chemical Properties

This compound and N-methylvarenicline are primarily known as impurities that can form in pharmaceutical formulations of varenicline.[1][2] Their formation is a result of the reaction of varenicline with formic acid and formaldehyde, which can be present as trace impurities or arise from the degradation of excipients like polyethylene glycol (PEG).[1][2]

This compound is formed through the reaction of the secondary amine in varenicline with formic acid.[1][2]

N-methylvarenicline is produced via the Eschweiler-Clarke reaction, which involves both formaldehyde and formic acid reacting with the secondary amine of varenicline.[1][2]

The chemical structures and basic properties of these compounds are available in public databases such as PubChem.[3]

Comparative Pharmacological Data: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant gap in publicly available data directly comparing the pharmacological profiles of this compound and N-methylvarenicline. While the parent compound, varenicline, is well-characterized as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the receptor binding affinities, in vitro and in vivo functional activities, and pharmacokinetic profiles of its N-formyl and N-methyl derivatives have not been extensively reported or compared.[4][5][6][7]

The focus of much of the available literature concerning varenicline impurities has been on N-nitroso-varenicline, due to its potential carcinogenic risk.[8][9][10][11] Consequently, a direct, data-driven comparison of the pharmacological and toxicological profiles of this compound and N-methylvarenicline is not currently possible.

Hypothetical Experimental Protocols for Comparative Analysis

To address the existing knowledge gap, researchers can employ established methodologies used for the characterization of varenicline and other nicotinic ligands. The following sections detail hypothetical experimental protocols for a comprehensive comparative analysis.

Radioligand Binding Assays for Nicotinic Acetylcholine Receptors

This experiment aims to determine and compare the binding affinities (Ki) of this compound and N-methylvarenicline for various nAChR subtypes, particularly the α4β2 subtype, which is the primary target of varenicline.

Materials:

  • Cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Radioligands specific for the nAChR subtypes (e.g., [³H]epibatidine or [¹²⁵I]epibatidine for α4β2).

  • This compound and N-methylvarenicline test compounds.

  • Varenicline as a reference compound.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Scintillation fluid and a scintillation counter or a gamma counter.

Protocol:

  • Prepare cell membranes from the nAChR-expressing cell lines.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the unlabeled test compounds (this compound, N-methylvarenicline, or varenicline) to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays will determine whether this compound and N-methylvarenicline act as agonists, partial agonists, or antagonists at nAChRs and compare their potency and efficacy to varenicline.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ringer's solution).

  • Acetylcholine (ACh) as the natural agonist.

  • This compound, N-methylvarenicline, and varenicline.

Protocol:

  • Inject the cRNA for the nAChR subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution containing increasing concentrations of the test compounds to determine their agonist activity.

  • To assess antagonist activity, co-apply the test compounds with a fixed concentration of ACh.

  • Record the resulting ion currents and construct concentration-response curves to determine EC₅₀ (potency) and Iₘₐₓ (efficacy) values.

Materials:

  • Cell lines expressing the nAChR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescent imaging plate reader (e.g., FLIPR).

  • Assay buffer.

  • ACh, this compound, N-methylvarenicline, and varenicline.

Protocol:

  • Plate the cells in a 96- or 384-well plate and load them with the calcium-sensitive dye.

  • Use the plate reader to measure the baseline fluorescence.

  • Add the test compounds at various concentrations and immediately measure the change in fluorescence, which corresponds to calcium influx upon receptor activation.

  • Analyze the data to generate concentration-response curves and determine EC₅₀ and efficacy values.

Visualizations

Formation Pathways

Formation_Pathways varenicline Varenicline nfv This compound varenicline->nfv Reaction with Formic Acid nmv N-methylvarenicline varenicline->nmv Eschweiler-Clarke Reaction formic_acid Formic Acid formaldehyde Formaldehyde

Caption: Formation of this compound and N-methylvarenicline from varenicline.

Experimental Workflow for Comparative Pharmacological Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional In Vitro Functional Assays cluster_analysis Comparative Analysis synthesis Synthesize/Purify This compound & N-methylvarenicline binding_assay Radioligand Binding Assay (e.g., with [3H]epibatidine) synthesis->binding_assay tevc Two-Electrode Voltage Clamp (Xenopus oocytes) synthesis->tevc calcium_flux Calcium Flux Assay (FLIPR) synthesis->calcium_flux binding_data Determine Ki values for nAChR subtypes binding_assay->binding_data comparison Compare Binding Affinity, Potency, and Efficacy binding_data->comparison functional_data Determine EC50/IC50 & Efficacy (Agonist/Antagonist Profile) tevc->functional_data calcium_flux->functional_data functional_data->comparison

Caption: Workflow for the comparative pharmacological analysis of varenicline derivatives.

Conclusion

While this compound and N-methylvarenicline are identified degradation products of varenicline, a direct comparison of their pharmacological activities is currently hampered by a lack of published data. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize and compare these compounds. Such studies are crucial for a comprehensive understanding of the impurity profile of varenicline and for ensuring the safety and efficacy of varenicline-based therapies. Further research in this area would be of significant value to the fields of pharmacology, medicinal chemistry, and drug development.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Varenicline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and precise determination of impurities in active pharmaceutical ingredients (APIs) and finished drug products is paramount. Varenicline, a medication used for smoking cessation, is no exception. High-Performance Liquid Chromatography (HPLC) has long been the established method for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the analysis of varenicline and its related impurities, supported by experimental data from various studies.

Methodology Comparison

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase. UPLC columns are packed with smaller particles (typically <2 µm), which leads to higher resolution, improved sensitivity, and significantly shorter run times compared to traditional HPLC systems that use larger particles (typically 3-5 µm).[1] This section details the experimental protocols for both HPLC and UPLC methods as reported in the literature for the analysis of varenicline impurities.

Experimental Protocols

Below are representative experimental methodologies for both HPLC and UPLC analysis of varenicline impurities, compiled from published studies.

High-Performance Liquid Chromatography (HPLC) Protocol

A validated stability-indicating HPLC method for the determination of varenicline and its impurities has been described with the following parameters:[2]

  • Column: Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium monobasic phosphate buffer (pH 3.5) in a ratio of 10:90 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Column Temperature: Ambient

  • Injection Volume: Not specified in the provided abstract.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

A new UPLC method was developed and validated for the quantification of varenicline related substances, including process-related and degradation products.[1] The chromatographic separation of six impurities was achieved with the following conditions:

  • Column: Reversed-phase column (specifics not detailed in the abstract)

  • Mobile Phase: Not detailed in the abstract, but separation of six impurities was achieved.

  • Flow Rate: Not specified.

  • Detection: Not specified.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

Quantitative Data Summary

The performance of analytical methods is evaluated through a series of validation parameters as stipulated by regulatory guidelines such as the International Council for Harmonisation (ICH). The following tables summarize the quantitative data for key validation parameters for both HPLC and UPLC methods for varenicline impurity analysis, based on available literature.

Table 1: Comparison of Linearity and Range

ParameterHPLC MethodUPLC Method
Analyte(s)VareniclineVarenicline and 6 impurities
Range2 - 14 µg/mL[2]0.005 - 0.30% of a 0.5 mg/mL varenicline concentration[1]
Correlation Coefficient (r)0.9998[2]Not explicitly stated for all, but linearity was established.

Table 2: Comparison of Precision

ParameterHPLC MethodUPLC Method
Intra-assay Precision (%RSD)< 2%[2]< 1.0%[1]
Inter-assay Precision (%RSD)< 2%[2]< 1.0%[1]

Table 3: Comparison of Accuracy

ParameterHPLC MethodUPLC Method
Mean Recovery100.10 ± 1.08%[2]Not specified in the abstract.

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC MethodUPLC Method
LOD0.38 µg/mL[2]0.002 - 0.004% (depending on the impurity)[1]
LOQ1.11 µg/mL[2]Not specified in the abstract, but established.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comp Cross-Validation hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Compare Results hplc_sample->compare Data uplc_dev Method Development uplc_val Method Validation uplc_dev->uplc_val uplc_sample Sample Analysis uplc_val->uplc_sample uplc_sample->compare Data final_report Final Report compare->final_report Equivalence?

Caption: A workflow diagram illustrating the cross-validation process between HPLC and UPLC methods.

Validation_Parameter_Comparison center_node Method Validation (Varenicline Impurities) hplc_lin Linearity center_node->hplc_lin hplc_prec Precision center_node->hplc_prec hplc_acc Accuracy center_node->hplc_acc hplc_lod LOD/LOQ center_node->hplc_lod hplc_rob Robustness center_node->hplc_rob uplc_lin Linearity center_node->uplc_lin uplc_prec Precision center_node->uplc_prec uplc_acc Accuracy center_node->uplc_acc uplc_lod LOD/LOQ center_node->uplc_lod uplc_rob Robustness center_node->uplc_rob

Caption: A logical diagram comparing the key validation parameters for HPLC and UPLC methods.

Conclusion

The cross-validation of analytical methods is a critical step in method transfer and modernization. Based on the available data, UPLC methods for the analysis of varenicline impurities offer significant advantages in terms of speed, sensitivity (lower LODs), and precision (%RSD values are generally lower).[1] While HPLC remains a robust and reliable technique, the transition to UPLC can lead to increased sample throughput and improved detection of trace-level impurities, which is a significant benefit in a quality control environment. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, and available instrumentation. However, the data strongly suggests that UPLC is a superior technology for the analysis of varenicline and its impurities.

References

Characterization of N-formylvarenicline and Other Varenicline Degradants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like varenicline is paramount. Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used smoking cessation aid.[1] However, during its synthesis, formulation, and storage, various degradation products can emerge, potentially impacting its efficacy and safety. This guide provides a comparative analysis of N-formylvarenicline and other significant varenicline degradants, supported by experimental data and detailed methodologies.

Comparison of Varenicline and Its Degradants

Varenicline can degrade under various stress conditions, including oxidative, thermal, and photolytic stress, as well as in the presence of certain excipients.[1][2] This degradation can lead to the formation of several impurities, with this compound, N-methylvarenicline, oxidative degradants, and N-nitroso-varenicline being of particular interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Formation ConditionsKey Characterization Techniques
Varenicline C₁₃H₁₃N₃211.26-HPLC, LC-MS, NMR
This compound C₁₄H₁₃N₃O239.27Reaction with formic acid, often from excipient degradation (e.g., polyethylene glycol).[3][4]HPLC, LC-MS, NMR[5]
N-methylvarenicline C₁₄H₁₅N₃225.29Eschweiler-Clarke reaction with formaldehyde and formic acid from excipient degradation.[3][4]HPLC, LC-MS
Hydroxy varenicline C₁₃H₁₃N₃O227.26Oxidative stress (e.g., 3% hydrogen peroxide) and accelerated stability conditions (40°C/75% RH).[6]HRMS, 1D & 2D NMR, Single Crystal XRD[6]
Varenicline Dione C₁₃H₁₁N₃O₂241.25Identified as 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][7]benzazepine-2,3-dione under stability analysis.[7]UHPLC-ToF MS, NMR, FT-IR[7]
N-nitroso-varenicline C₁₃H₁₂N₄O240.26Potential for formation in the drug product.[8]LC-ESI-HRMS[8][9]

Experimental Protocols

Accurate characterization of these degradants relies on robust analytical methodologies. Below are detailed protocols for forced degradation studies and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of varenicline and the formation pathways of its degradants.

  • Acidic Degradation : A solution of varenicline tartrate (e.g., 100 µg/mL) is prepared in 1 M hydrochloric acid and heated at 80°C for 8 hours.[1] The solution is then neutralized before analysis.

  • Alkaline Degradation : A solution of varenicline tartrate (e.g., 100 µg/mL) is prepared in 1 M sodium hydroxide and heated at 80°C for 8 hours.[1] The solution is subsequently neutralized for analysis.

  • Oxidative Degradation : Varenicline tartrate is exposed to a 3% hydrogen peroxide solution at room temperature for 1 hour.[6]

  • Thermal Degradation : A solution of varenicline tartrate is heated at 80°C for 8 hours.[1]

  • Photolytic Degradation : Varenicline tartrate, as a solid or in solution, is exposed to UV light.[1]

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay [1]

  • Column : C18 Inertsil column (250 mm × 4.6 mm i.d., 5 μm particle size).

  • Mobile Phase : A gradient program with ammonium acetate buffer (0.02M, pH 4) containing trifluoroacetic acid and acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 237 nm.

  • Column Temperature : 40°C.

Ultra-High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UHPLC-ToF MS) for Impurity Identification [7]

  • Column : Waters Acquity HSS T3 (150 × 2.1 mm, 1.8 μm).

  • Mobile Phase A : Ammonium acetate buffer (0.01 M, pH 6.5).

  • Mobile Phase B : A mixture of Ammonium acetate buffer (pH 6.5; 0.01 M), methanol, and acetonitrile (10:25:65, v/v/v).

  • Gradient Program : T(min)/%B: 0/2, 1/2, 9/90, 10/90, 10.1/2, 12/2.

  • Flow Rate : 0.35 mL/min.

  • Detection : PDA at 235 nm and ToF MS in positive polarity.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) for N-Nitroso-Varenicline Determination [8]

  • Sample Preparation : Crush tablets to a target concentration of 0.5 mg/mL of API in methanol, vortex, shake for 40 minutes, centrifuge, and filter.

  • Instrumentation : High-resolution mass spectrometer.

  • Detection : Monitoring the accurate m/z value of the protonated impurity ion.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the identification and characterization of varenicline degradants.

G cluster_0 Sample Preparation & Stressing cluster_1 Analytical Separation & Detection cluster_2 Isolation & Structural Elucidation Varenicline_API Varenicline API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Varenicline_API->Forced_Degradation Stability_Sample Stability Sample (e.g., 40°C/75% RH) Varenicline_API->Stability_Sample HPLC_UHPLC HPLC / UHPLC Separation Forced_Degradation->HPLC_UHPLC Stability_Sample->HPLC_UHPLC MS_Detection Mass Spectrometry (QTOF, HRMS) HPLC_UHPLC->MS_Detection UV_PDA_Detection UV / PDA Detection HPLC_UHPLC->UV_PDA_Detection Prep_HPLC Preparative HPLC MS_Detection->Prep_HPLC Isolate Impurity of Interest Final_Characterization Final Degradant Characterization MS_Detection->Final_Characterization NMR NMR Spectroscopy (1D, 2D) Prep_HPLC->NMR XRD Single Crystal X-Ray Diffraction Prep_HPLC->XRD NMR->Final_Characterization XRD->Final_Characterization

Caption: Workflow for Varenicline Degradant Characterization.

Varenicline's Signaling Pathway and the Impact of Degradants

Varenicline exerts its therapeutic effect by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors in the brain.[1][7] This action both reduces the craving and withdrawal symptoms associated with smoking cessation and blocks the rewarding effects of nicotine.

The specific biological activities and impacts of varenicline's degradants on this signaling pathway are not extensively documented in publicly available literature. However, any alteration to the core structure of varenicline, as is the case with the formation of N-formyl, N-methyl, hydroxyl, dione, and nitroso derivatives, has the potential to modify its binding affinity and efficacy at the α4β2 receptor. The presence of these impurities could therefore potentially alter the therapeutic outcome or introduce safety concerns. N-nitroso compounds, in particular, are a class of impurities that are often associated with genotoxic potential.

References

Confirming the Structure of Synthesized N-formylvarenicline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of varenicline and its N-formylated derivative, N-formylvarenicline. The structural confirmation of synthesized this compound is crucial for its use as a reference standard in impurity profiling and stability studies of varenicline, a widely used smoking cessation aid. This document outlines the key analytical techniques and expected data for the unequivocal identification of this compound.

Comparative Analytical Data

The introduction of a formyl group onto the secondary amine of varenicline results in predictable changes in its physicochemical properties and spectroscopic data. The following tables summarize the key expected differences in analytical data between varenicline and this compound.

ParameterVareniclineThis compoundExpected Difference
Molecular Formula C₁₃H₁₃N₃[1]C₁₄H₁₃N₃O[2]Addition of CHO
Molecular Weight 211.26 g/mol [1]239.27 g/mol [2]Increase of 28.01 g/mol
Appearance White to off-white solid[3]White to off-white powderSimilar

Table 1: Comparison of Basic Physicochemical Properties

TechniqueVareniclineThis compoundKey Spectral Differences
¹H NMR Presence of N-H proton signal (broad singlet).Absence of N-H proton signal. Appearance of a new singlet for the formyl proton (-CHO) typically in the 8.0-8.5 ppm region. Shifts in adjacent proton signals due to the electron-withdrawing effect of the formyl group.
¹³C NMR Carbon signals corresponding to the core structure.Appearance of a new carbonyl carbon signal (-CHO) typically in the 160-165 ppm region. Shifts in adjacent carbon signals.
Mass Spec (HRMS) [M+H]⁺ at m/z 212.1182[4][M+H]⁺ at m/z 240.1084 (calculated for C₁₄H₁₄N₃O⁺)Mass shift of +28.01 Da corresponding to the addition of a formyl group.
FT-IR (cm⁻¹) N-H stretching vibration (around 3200-3400 cm⁻¹).Absence of N-H stretch. Appearance of a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹).

Table 2: Comparative Spectroscopic Data

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and structural confirmation of this compound.

Synthesis of this compound

This compound is often formed as a degradation product of varenicline in the presence of formic acid.[5][6] A common synthetic route involves the reaction of varenicline with a suitable formylating agent.

Materials:

  • Varenicline

  • Formic acid

  • Ethyl formate (as a formylating agent)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve varenicline in the anhydrous solvent under an inert atmosphere.

  • Add an excess of the formylating agent (e.g., a mixture of formic acid and acetic anhydride, or ethyl formate).

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Analytical Methods for Structural Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

  • Analysis: Compare the obtained spectra with those of the starting material (varenicline). Look for the disappearance of the N-H proton and the appearance of the characteristic formyl proton and carbonyl carbon signals.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An LC-MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method: Infuse the sample directly or inject it into the LC system. Acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass of this compound.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Method: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, particularly the C=O stretch of the formyl group, and note the absence of the N-H stretch.

Workflow and Pathway Diagrams

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Varenicline Varenicline Reaction Reaction Varenicline->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->Reaction Purification Purification (Column Chromatography) Reaction->Purification N_Formylvarenicline This compound Purification->N_Formylvarenicline NMR NMR Spectroscopy (¹H, ¹³C) N_Formylvarenicline->NMR MS Mass Spectrometry (HRMS) N_Formylvarenicline->MS IR FT-IR Spectroscopy N_Formylvarenicline->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the synthesis and structural confirmation of this compound.

Spectroscopic_Comparison cluster_varenicline Varenicline cluster_nformylvarenicline This compound V_NMR ¹H NMR: N-H signal ¹³C NMR: No C=O V_MS MS: [M+H]⁺ = 212.1182 V_IR IR: N-H stretch (~3300 cm⁻¹) NFV_NMR ¹H NMR: -CHO signal (~8.2 ppm) ¹³C NMR: C=O signal (~162 ppm) NFV_MS MS: [M+H]⁺ = 240.1084 NFV_IR IR: C=O stretch (~1670 cm⁻¹) Varenicline_node Varenicline NFormylvarenicline_node This compound

Caption: Key spectroscopic differences between varenicline and this compound.

References

A Guide to Inter-Laboratory Comparison of N-formylvarenicline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and conducting an inter-laboratory comparison for the quantification of N-formylvarenicline. While publicly available data from a formal round-robin test for this compound is limited, this document establishes a foundation for such a study. By synthesizing performance data from single-laboratory validations of the parent compound, varenicline, and adhering to established validation guidelines, laboratories can effectively design and participate in a comparative study to ensure the reproducibility and reliability of their analytical methods.

This compound is a known impurity and metabolite of varenicline, a medication used for smoking cessation.[1][2] The accurate quantification of this N-formyl metabolite is critical for pharmaceutical quality control and pharmacokinetic studies. An inter-laboratory comparison is the gold standard for assessing the reproducibility of an analytical method across different laboratories, providing a measure of its overall robustness.

Comparative Performance of Analytical Methods

The following tables summarize quantitative data from single-laboratory validation studies of varenicline. This data serves as a benchmark for the expected performance of a well-validated method for this compound, which, as a structurally similar small molecule, would likely have comparable analytical characteristics. The primary analytical technique for the quantification of varenicline and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Table 1: Summary of LC-MS/MS Method Performance for Varenicline Quantification in Human Plasma

ParameterLaboratory 1Laboratory 2Laboratory 3
Linearity Range 50.0 - 10,000.0 pg/mL[3]0.1 - 10.0 ng/mL[4]1 - 500 ng/mL[5]
Correlation Coefficient (r) ≥ 0.9997[3]Not ReportedNot Reported
Intra-day Precision (%CV) 1.2 - 4.5[3]< 3 (as %RSD)[4]1.9 - 12.3 (Repeatability)[5]
Inter-day Precision (%CV) 3.5 - 7.4[3]< 3 (as %RSD)[4]4.4 - 15.9 (Intermediate Precision)[5]
Accuracy (% Recovery) 91.70 - 110.6%[3]99.73 - 101.23%[4]86.2 - 113.6% (Trueness)[5]
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[3]0.1 ng/mL[4]1 ng/mL[5]
Internal Standard Varenicline-D4[3]Clarithromycin[4]CP-533,633[5]

Experimental Protocols

A successful inter-laboratory comparison hinges on a well-defined and harmonized protocol that is followed by all participating laboratories. This ensures that any observed variability can be attributed to inter-laboratory differences rather than deviations in methodology.

Protocol for an Inter-Laboratory Comparison of this compound Quantification

1. Study Coordinator and Participating Laboratories:

  • A central coordinating laboratory will be responsible for the preparation and distribution of all study materials, as well as the final data analysis.

  • A minimum of three participating laboratories is recommended to ensure statistically meaningful results.

2. Study Samples:

  • The coordinating laboratory will prepare a set of homogeneous and stable samples. These should include:

    • Blank matrix (e.g., human plasma, pharmaceutical excipient blend)

    • Matrix spiked with this compound at three concentration levels (low, medium, and high) within the expected analytical range.

    • A quality control (QC) sample at a known concentration.

  • Samples will be shipped to participating laboratories under controlled conditions (e.g., on dry ice) to ensure stability.

3. Analytical Method:

  • While each laboratory will use its own validated LC-MS/MS method, key parameters should be documented and reported, including:

    • Instrumentation: LC system, mass spectrometer, and data acquisition software.

    • Chromatographic Conditions: Column type, mobile phase composition, flow rate, and gradient.

    • Mass Spectrometry Conditions: Ionization mode, precursor and product ions for this compound and the internal standard, and collision energy.

4. Sample Analysis:

  • Each laboratory will analyze the received samples in triplicate on two different days.

  • A calibration curve must be prepared for each analytical run.

  • The results for each sample, including the mean concentration and standard deviation, will be reported to the coordinating laboratory.

5. Data Analysis:

  • The coordinating laboratory will perform a statistical analysis of the submitted data to assess:

    • Intra-laboratory precision (repeatability): The precision of measurements within a single laboratory.

    • Inter-laboratory precision (reproducibility): The precision of measurements between different laboratories.

    • Accuracy: The agreement between the measured concentrations and the known concentrations of the QC samples.

  • Statistical methods such as analysis of variance (ANOVA) will be employed to determine the significance of inter-laboratory variability.

Visualizations

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the key stages of an inter-laboratory comparison study, from the initial planning phase to the final report.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Samples B->C D Develop & Distribute Study Protocol C->D E Distribute Samples to Laboratories D->E F Laboratories Perform Sample Analysis E->F G Laboratories Submit Data to Coordinator F->G H Statistical Analysis of Data G->H I Assessment of Inter-laboratory Variability H->I J Preparation of Final Report I->J

Caption: A flowchart of the inter-laboratory comparison process.

Generic LC-MS/MS Analytical Workflow

This diagram outlines a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection & Storage B Addition of Internal Standard A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E Chromatographic Separation (LC) D->E F Ionization (e.g., ESI) E->F G Mass Analysis (MS/MS) F->G H Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Concentration Calculation J->K L Data Review & Reporting K->L

References

Varenicline Stability: A Comparative Analysis of Degradation Across Formulation Stressors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of varenicline degradation, providing crucial stability data for researchers, scientists, and professionals in drug development. Varenicline, a leading prescription medication for smoking cessation, is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[1][2] Understanding its degradation profile in various pharmaceutical contexts is paramount for ensuring its safety, efficacy, and shelf-life. This document synthesizes data from multiple forced degradation studies to compare the stability of varenicline under diverse stress conditions.

Comparative Degradation of Varenicline Under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and pathways, thereby establishing the intrinsic stability of a drug substance.[1][3] The following table summarizes the degradation of varenicline tartrate, the common salt form, under various stress conditions as reported in published literature. These studies primarily focus on the drug substance and its tablet formulations.

Stress ConditionFormulation/MatrixTemperatureDurationObservationsDegradation Products Identified
Acid Hydrolysis Varenicline Tartrate Solution (1 M HCl)80°C8 hoursNo significant degradation observed.[1]-
Varenicline Tablets (0.1N HCl)Reflux4 hoursNot specified-
Base Hydrolysis Varenicline Tartrate Solution (1 M NaOH)80°C8 hoursNo significant degradation observed.[1]-
Varenicline Tablets (0.1N NaOH)Reflux4 hoursNot specified-
Oxidative Varenicline Tartrate Solution (10% H₂O₂)80°C8 hoursDegradation observed.[1]N-formyl and N-methyl derivatives[4], 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][2]benzazepine-2,3-dione[2]
Varenicline Tablets (6% H₂O₂)60°C4 hoursSignificant degradation (up to 24%) observed.[2]DP-I[2]
Thermal Varenicline Tartrate Solution80°CNot specifiedNo significant degradation observed.[1]-
Photolytic Varenicline Tartrate Solution (UV light)Ambient72 hoursDegradation products formed.[1][5]Not specified in detail
Aqueous Varenicline TabletsNot specifiedNot specifiedNot specified-
Boiling Varenicline SolutionBoiling water bath2 hoursStable.[5]-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the degradation studies of varenicline.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of a drug substance in various harsh conditions.

  • Acid Degradation: A solution of varenicline tartrate (e.g., 100 µg/mL) is prepared in 1 M hydrochloric acid and heated at 80°C for 8 hours. The solution is then neutralized before analysis.[1]

  • Base Degradation: A solution of varenicline tartrate is prepared in 1 M sodium hydroxide and heated at 80°C for 8 hours. The solution is subsequently neutralized prior to analysis.[1]

  • Oxidative Degradation: A solution of varenicline tartrate is treated with 10% hydrogen peroxide and heated at 80°C for 8 hours.[1]

  • Thermal Degradation: A solution of varenicline tartrate is heated at 80°C for a specified period.

  • Photodegradation: A powder sample of varenicline is exposed to UV light (245 nm) for 72 hours.[5]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying varenicline from its degradation products.

  • Chromatographic System: A reversed-phase HPLC system is commonly used.[1][3][6]

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is frequently employed.[1][3][6]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often utilized.[1][3][6]

  • Detector: UV detection at a wavelength of 237 nm is typically used.[1][6]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[1][6]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for varenicline degradation studies and its mechanism of action.

G cluster_0 Forced Degradation Workflow Varenicline Varenicline Tartrate (Bulk Drug or Formulation) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Varenicline->Stress StressedSample Stressed Sample Stress->StressedSample Analysis Stability-Indicating HPLC Analysis StressedSample->Analysis Data Data Analysis (Degradation Profile, Impurity Identification) Analysis->Data

Caption: Workflow for Forced Degradation Study of Varenicline.

G cluster_1 Varenicline Mechanism of Action Varenicline Varenicline Receptor α4β2 Nicotinic Acetylcholine Receptor Varenicline->Receptor Partial Agonist Blocking Blocks Nicotine Binding Dopamine Mesolimbic Dopamine Release (Reward Pathway) Receptor->Dopamine Moderate, sustained release Craving Reduced Craving and Withdrawal Symptoms Dopamine->Craving Nicotine Nicotine (from smoking) Nicotine->Receptor Blocking->Nicotine Competitive Inhibition

Caption: Varenicline's Partial Agonist Action on Nicotinic Receptors.

Conclusion

The stability of varenicline is highly dependent on the specific environmental conditions. It demonstrates considerable stability against acid, base, and thermal stress. However, it is susceptible to degradation under oxidative and photolytic conditions. The primary degradation products identified include an oxidized derivative and potentially N-formyl and N-methyl impurities. These findings underscore the importance of protecting varenicline formulations from light and oxidative environments to maintain their quality and therapeutic efficacy. Further comparative studies on a wider range of formulations, such as transdermal patches or solutions for different delivery systems, would provide a more comprehensive understanding of varenicline's stability profile.

References

Evaluating Analytical Methods for N-formylvarenicline: A Comparative Guide on Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of N-formylvarenicline, a significant related substance of varenicline. The focus of this comparison is on two critical validation parameters: linearity and analytical range. Understanding these parameters is crucial for selecting an appropriate assay for quality control, stability studies, and impurity profiling of varenicline drug substances and products.

Performance Comparison of Analytical Methods

The following table summarizes the linearity and range of different analytical techniques applicable to the analysis of this compound. While specific data for this compound is limited in publicly available literature, the performance of methods validated for varenicline and its related impurities provides a strong indication of the expected performance for this compound analysis.

Analytical MethodLinearity (Correlation Coefficient, r²)RangeRemarks
HPLC-UV ≥ 0.99[1]LOQ (0.10%) to 1.0% of nominal varenicline concentration[1]A robust and widely available method suitable for quality control in pharmaceutical manufacturing. The range is typically sufficient for monitoring impurities at specified limits.
LC-MS/MS ≥ 0.99Typically spans several orders of magnitude (e.g., pg/mL to ng/mL)Offers high sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level impurity quantification. The specific range would be established during method validation.
LC-ESI-HRMS ≥ 0.991.0 - 200 ppm[2]A high-resolution mass spectrometry method demonstrated for a varenicline nitrosamine impurity, indicating its potential for sensitive and accurate quantification of other impurities like this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical assays. Below are generalized protocols for HPLC-UV and LC-MS/MS methods, based on established procedures for varenicline and its impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is commonly used for the routine analysis of varenicline and its related substances in pharmaceutical dosage forms.

a) Sample Preparation:

  • Accurately weigh and transfer a portion of the ground tablet powder or drug substance equivalent to a target concentration of varenicline (e.g., 0.05 mg/mL) into a suitable volumetric flask.

  • Add diluent (e.g., a mixture of methanol and 0.1 N sodium hydroxide solution) to dissolve the sample.[1]

  • Sonicate for a specified time to ensure complete dissolution.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm)[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[1]

  • Column Temperature: Controlled at a specific temperature (e.g., 29°C).[1]

  • Injection Volume: 10 - 25 µL.[1]

  • Detection: UV detection at a wavelength where both varenicline and this compound have adequate absorbance (e.g., 210 nm).[1]

c) Linearity and Range Evaluation:

  • Prepare a stock solution of this compound reference standard of known concentration.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range of the impurity (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot the peak area response against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

  • The range is the interval between the lowest (LLOQ) and highest concentrations that have been demonstrated to be linear, accurate, and precise.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, which is particularly useful for the analysis of this compound in biological matrices or at very low levels in drug products.

a) Sample Preparation (for Plasma Samples):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard solution.

  • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Utilizes a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.

c) Linearity and Range Evaluation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike blank biological matrix (e.g., plasma) with the stock solution to create a series of calibration standards with at least six to eight different concentrations.

  • Process the calibration standards using the sample preparation procedure described above.

  • Analyze the extracted samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Apply a weighted linear regression (e.g., 1/x²) to the data. The correlation coefficient (r²) should be ≥ 0.99.

  • The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) that meet predefined criteria for accuracy and precision.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a pharmaceutical product using HPLC-UV.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate plot Plot Calibration Curve integrate->plot regress Linear Regression plot->regress quantify Quantify this compound regress->quantify

Caption: Experimental workflow for this compound analysis by HPLC-UV.

This guide provides a foundational understanding of the linearity and range of common analytical methods for this compound. For any specific application, it is imperative to perform a full method validation in accordance with ICH guidelines to ensure the reliability and accuracy of the results.

References

Varenicline vs. Nicotine Replacement Therapy: A Head-to-Head Comparison of Efficacy in Smoking Cessation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals that varenicline generally demonstrates superior efficacy in achieving smoking cessation compared to single-form nicotine replacement therapy (NRT). The effectiveness of varenicline when compared to combination NRT is more nuanced, with some studies indicating a modest advantage for varenicline while others find no significant difference. Furthermore, emerging evidence suggests that a combination of varenicline and NRT may offer the highest rates of abstinence.

For researchers and professionals in drug development, understanding the relative effectiveness of varenicline and NRT is crucial for optimizing smoking cessation interventions. This guide provides a detailed comparison based on quantitative data from systematic reviews and large-scale clinical trials, outlines the experimental protocols of key studies, and visualizes the therapeutic mechanisms and clinical trial workflows.

Data Presentation: Quantitative Comparison of Abstinence Rates

The following tables summarize the key findings from major comparative studies, presenting abstinence rates and statistical comparisons at various follow-up points.

Study / AnalysisTreatment ArmsFollow-upAbstinence Rate (%)Odds Ratio (OR) / Risk Ratio (RR) [95% CI]
Systematic Review (2024) Varenicline vs. NRTVarious-RR: 2.09 [1.52, 2.67] (in favor of Varenicline)
NHS Stop Smoking Services (2013) [1]Varenicline vs. Combination NRT4 weeks43.5 vs. 36.9OR: 1.080 [1.003, 1.163] (in favor of Varenicline)
Taiwan Prospective Cohort (2017) [2][3]Varenicline vs. NRT (Smokers aged 25-54)6 months-Adjusted OR: 1.23 [1.09, 1.39] (in favor of Varenicline)
Taiwan Prospective Cohort (2017) [2][3]Varenicline vs. NRT (Smokers aged ≥55)6 months32.3 vs. 33.1No significant difference
Cochrane Network Meta-Analysis (2013) [4]Varenicline vs. Nicotine Patch≥ 6 months-OR: 1.57 [1.29, 1.91] (in favor of Varenicline)
Cochrane Network Meta-Analysis (2013) [4]Varenicline vs. Combination NRT≥ 6 months-OR: 1.06 [0.75, 1.48] (no significant difference)
Review of RCTs (2021) [5]Varenicline vs. NRT24 weeks-RR: 1.25 [1.14, 1.37] (in favor of Varenicline)
Review of RCTs (2021) [5]Varenicline vs. NRT2 years28.8 vs. 24.3Adjusted OR: 1.26 [1.23, 1.29] (in favor of Varenicline)
Kaohsiung Veterans General Hospital Study (2020) [6]Varenicline vs. Combination NRT52 weeks15.2 vs. 10.3Adjusted OR: 1.47 [1.05, 2.05] (in favor of Varenicline)
Primary Care EMR Study (2017) [7]Varenicline vs. NRTUp to 4 years-Varenicline consistently more effective
Baker et al. RCT (2016) [8][9]Varenicline vs. Nicotine Patch vs. cNRT26 weeks23.6 vs. 22.8 vs. 26.8No significant differences
Cochrane Review (2023) [10]Varenicline vs. Single Form NRT≥ 6 months-RR: 1.25 [1.14, 1.37] (in favor of Varenicline)
Cochrane Review (2023) [10]Varenicline vs. Dual Form NRT≥ 6 months-RR: 1.02 [0.87, 1.20] (no clear evidence of a difference)
Meta-Analysis (2025) [11][12]Varenicline + NRT vs. Varenicline Alone≥ 6 months-RR: 1.33 [1.04, 1.69] (in favor of combination therapy)

Experimental Protocols

Detailed methodologies are critical for the interpretation of clinical trial results. Below are the protocols for two key randomized controlled trials (RCTs).

The EAGLES Trial (Evaluating Adverse Events in a Global Smoking Cessation Study)
  • Objective: To compare the neuropsychiatric safety and efficacy of varenicline and bupropion with nicotine patch and placebo in smokers with and without psychiatric disorders.

  • Study Design: A randomized, double-blind, placebo- and active-controlled trial.

  • Participants: 8144 adult smokers who were motivated to quit. The cohort was divided into participants with a history of psychiatric disorders and those without.

  • Interventions:

    • Varenicline (1 mg twice daily)

    • Bupropion SR (150 mg twice daily)

    • Nicotine Patch (21 mg/day with tapering)

    • Placebo

    • All participants received brief smoking cessation counseling at each visit.

  • Treatment Duration: 12 weeks of treatment, followed by a 12-week non-treatment follow-up period.

  • Primary Efficacy Outcome: Biochemically confirmed continuous abstinence rate for weeks 9 through 12.

  • Secondary Efficacy Outcome: Continuous abstinence for weeks 9 through 24.

  • Abstinence Verification: Measured by self-report and confirmed by an exhaled carbon monoxide level of 10 ppm or less at each visit.

Baker et al. (2016) Open-Label RCT
  • Objective: To compare the efficacy of the nicotine patch, varenicline, and combination NRT (nicotine patch + nicotine lozenge) for smoking cessation.[8][9]

  • Study Design: A three-group, open-label, randomized clinical trial.[9]

  • Participants: 1086 adult smokers motivated to quit.[9]

  • Interventions:

    • Nicotine Patch only (21 mg/day with tapering) for 12 weeks.[9][13]

    • Varenicline (1 mg twice daily) for 12 weeks.[9][13]

    • Combination NRT (cNRT): Nicotine patch (21 mg/day with tapering) plus nicotine lozenge (2 or 4 mg as needed) for 12 weeks.[9][13]

    • Participants were also offered six counseling sessions.[9]

  • Primary Outcome: Carbon monoxide-confirmed 7-day point-prevalence abstinence at 26 weeks.[9]

  • Secondary Outcomes: Confirmed abstinence at 4, 12, and 52 weeks.[9]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of varenicline and NRT are central to their differing efficacy profiles.

G cluster_0 Varenicline Pathway cluster_1 Nicotine Replacement Therapy (NRT) Pathway Varenicline Varenicline a4n2 α4β2 Nicotinic Acetylcholine Receptor Varenicline->a4n2 Partial Agonist Varenicline->a4n2 Antagonist Effect Dopamine_V Moderate & Sustained Dopamine Release a4n2->Dopamine_V Antagonist Blocks Nicotine Binding a4n2->Antagonist Craving_Relief Reduced Craving & Withdrawal Dopamine_V->Craving_Relief Reduced_Reward Reduced Smoking Reward Antagonist->Reduced_Reward NRT Nicotine (from NRT) a4n2_NRT α4β2 Nicotinic Acetylcholine Receptor NRT->a4n2_NRT Agonist Dopamine_NRT Dopamine Release a4n2_NRT->Dopamine_NRT Craving_Relief_NRT Reduced Craving & Withdrawal Dopamine_NRT->Craving_Relief_NRT

Figure 1: Signaling pathways of Varenicline and NRT.
Experimental Workflow of a Comparative RCT

The following diagram illustrates a typical workflow for a randomized controlled trial comparing varenicline and NRT.

G cluster_screening Phase 1: Recruitment & Screening cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Intervention (e.g., 12 weeks) cluster_followup Phase 4: Follow-up & Data Collection cluster_analysis Phase 5: Data Analysis Screening Participant Recruitment (e.g., community outreach, clinics) Informed_Consent Informed Consent Screening->Informed_Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility Randomization Randomization Eligibility->Randomization Varenicline_Arm Varenicline + Counseling Randomization->Varenicline_Arm NRT_Arm NRT + Counseling Randomization->NRT_Arm Placebo_Arm Placebo + Counseling Randomization->Placebo_Arm Follow_Up_1 End of Treatment Follow-up (e.g., 12 weeks) Varenicline_Arm->Follow_Up_1 NRT_Arm->Follow_Up_1 Placebo_Arm->Follow_Up_1 Follow_Up_2 Mid-term Follow-up (e.g., 26 weeks) Follow_Up_1->Follow_Up_2 Abstinence_Verification Biochemical Verification (e.g., CO monitoring) Follow_Up_1->Abstinence_Verification Follow_Up_3 Long-term Follow-up (e.g., 52 weeks) Follow_Up_2->Follow_Up_3 Follow_Up_2->Abstinence_Verification Follow_Up_3->Abstinence_Verification Data_Analysis Statistical Analysis of Abstinence Rates Abstinence_Verification->Data_Analysis

Figure 2: Workflow of a typical smoking cessation RCT.
Logical Relationship of Treatment Effectiveness

This diagram provides a visual summary of the relative effectiveness of different smoking cessation pharmacotherapies based on current evidence.

G Varenicline_NRT Varenicline + NRT Varenicline Varenicline Varenicline_NRT->Varenicline More Effective Combination_NRT Combination NRT Varenicline->Combination_NRT Slightly More or Equally Effective Single_NRT Single-form NRT Varenicline->Single_NRT More Effective Combination_NRT->Single_NRT More Effective Placebo Placebo / No Aid Single_NRT->Placebo More Effective

Figure 3: Relative effectiveness of smoking cessation aids.

References

Pharmacokinetic comparison of varenicline tartrate vs varenicline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the pharmacokinetic profiles of two salt forms of the smoking cessation aid, varenicline, reveals near-identical performance in the human body. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a concise overview of their comparative pharmacokinetics, supported by experimental evidence.

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used prescription medication to aid smoking cessation. It is most commonly available as varenicline tartrate. However, other salt forms, such as varenicline salicylate, have been developed. Understanding the pharmacokinetic similarities and differences between these salt forms is crucial for drug development and clinical application.

A pivotal study directly comparing the pharmacokinetics of an orally disintegrating film of varenicline salicylate and a film-coated tablet of varenicline tartrate demonstrated that the two are bioequivalent.[1][2][3][4] This finding is critical as it suggests that, from a pharmacokinetic standpoint, the salicylate salt form is a viable alternative to the tartrate salt.

Comparative Pharmacokinetic Parameters

A randomized, open-label, single-dose, two-sequence, two-period crossover study involving 28 healthy male subjects provides the primary data for this comparison.[1][2] The study concluded that the pharmacokinetic profiles of the two salt forms were similar.[1][2][3][4]

The geometric mean ratios for the maximum plasma concentration (Cmax) and the area under the concentration-time curve from time 0 to the last measurable time point (AUC0-t) fell within the standard bioequivalence range of 0.8 - 1.25.[1][2][3][4]

Pharmacokinetic ParameterVarenicline Salicylate (Orally Disintegrating Film)Varenicline Tartrate (Film-Coated Tablet)Geometric Mean Ratio (90% CI)
Cmax (ng/L) 5,768.955,780.550.9955 (0.9488 - 1.0444)[1][2][3][4]
AUC0-t (h*ng/L) 94,086.3089,958.551.0449 (0.9848 - 1.1088)[1][2][3][4]

General Pharmacokinetic Profile of Varenicline

Varenicline, irrespective of its salt form, exhibits predictable pharmacokinetic properties.

ParameterValueSource
Time to Cmax (Tmax) 3-4 hours[5][6][7]
Elimination Half-life Approximately 24 hours[5][6][7]
Bioavailability High[5]
Metabolism Minimal, with 92% excreted unchanged in urine[5][6][7]
Protein Binding Low (≤ 20%)[5][6]

Absorption of varenicline is nearly complete after oral administration, and its bioavailability is not affected by food.[5][6][7] Steady-state concentrations are typically reached within four days of repeated dosing.[5][6][7]

Physicochemical Properties

While the in-vivo pharmacokinetic performance is similar, there are some differences in the physicochemical properties of the two salts.

PropertyVarenicline SalicylateVarenicline Tartrate
Aqueous Solubility 244.7 mg/mL[3][8][9]209.8 mg/mL[8]
Hygroscopicity LowerHigher[8]
Appearance -White to off-white to slightly yellow solid[1][7]
Molecular Weight 349.4 g/mol [5]361.35 g/mol [6][7]

Varenicline salicylate exhibits slightly higher aqueous solubility and lower hygroscopicity compared to varenicline tartrate.[8] These properties can be advantageous in pharmaceutical formulation and manufacturing.

Experimental Protocols

The bioequivalence of varenicline tartrate and varenicline salicylate was established through a robust clinical trial.

Study Design: A randomized, open-label, single-dose, two-sequence, two-period crossover study was conducted in 28 healthy male subjects.[1][2][3][4]

Methodology:

  • Dosing: Subjects received a single 1 mg dose of either the varenicline salicylate orally disintegrating film or the varenicline tartrate film-coated tablet.[1][2]

  • Washout Period: A washout period of at least 7 days separated the two treatment periods.[1][2]

  • Blood Sampling: Serial blood samples were collected for up to 72 hours after dosing in each period.[1][2]

  • Bioanalysis: Plasma concentrations of varenicline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using the noncompartmental method.[1][2][3]

G cluster_study_design Study Design cluster_subjects Subjects cluster_treatment Treatment cluster_analysis Analysis Randomized Crossover Randomized, Open-Label, 2-Period, 2-Sequence Crossover Healthy Volunteers 28 Healthy Male Subjects Randomized Crossover->Healthy Volunteers DrugA Varenicline Salicylate (1 mg ODF) Healthy Volunteers->DrugA DrugB Varenicline Tartrate (1 mg Tablet) Healthy Volunteers->DrugB Washout 7-Day Washout Period DrugA->Washout DrugB->Washout BloodSampling Serial Blood Sampling (72h) Washout->BloodSampling LCMS LC-MS/MS Bioanalysis BloodSampling->LCMS PK_Analysis Noncompartmental PK Analysis (Cmax, AUC) LCMS->PK_Analysis

Bioequivalence Study Workflow

Signaling Pathway of Varenicline

Varenicline's efficacy in smoking cessation is attributed to its action on nicotinic acetylcholine receptors (nAChRs) in the brain.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Varenicline Varenicline nAChR α4β2 nAChR Varenicline->nAChR Partial Agonist Dopamine_release Dopamine Release nAChR->Dopamine_release Stimulates Reward_pathway Reward Pathway (Mesolimbic System) Dopamine_release->Reward_pathway Activates Nicotine Nicotine (from smoking) Nicotine->nAChR Antagonist (blocks binding)

Varenicline's Mechanism of Action

Conclusion

The available evidence strongly indicates that varenicline salicylate and varenicline tartrate are bioequivalent, delivering similar amounts of the active drug to the bloodstream at a similar rate. While there are minor differences in their physicochemical properties, these do not translate to significant differences in their pharmacokinetic profiles. For researchers and drug developers, this suggests that varenicline salicylate can be considered a viable alternative to varenicline tartrate, potentially offering advantages in formulation and stability.

References

Safety Operating Guide

Navigating the Safe Disposal of N-formylvarenicline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-formylvarenicline, a metabolite of Varenicline. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O[1][2][3]
Molecular Weight 239.27 g/mol [1][2]
CAS Number 796865-82-2[1]
Appearance Pale Red to Pink Solid[4][5]
Melting Point 203-205°C[4]
Boiling Point 482.3 ± 45.0 °C (Predicted)[4]
Density 1.399 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform, Dichloromethane, and Methanol.[4][5]
Storage Keep in a tightly closed container in a dry, well-ventilated place, such as a refrigerator.[4][5][6][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6][8]

  • Skin Protection: Chemical-resistant gloves and a lab coat or protective suit are necessary.[7][8]

  • Respiratory Protection: Use a NIOSH-approved respirator, especially in cases of dust formation or inadequate ventilation.[8]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[6][8]

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][8]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and consult a doctor.[6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this compound down the sink or in general waste.[9]

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be treated as hazardous pharmaceutical waste.[9][10]

  • Containerization:

    • Solid Waste: Place solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) into a designated, clearly labeled, and sealable hazardous waste container.[8][9]

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[9]

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[7][9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous material disposal company.[6][8][9] This may involve chemical incineration with an afterburner and scrubber.[6][8]

  • Documentation: Maintain a detailed record of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.[9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate containerize_solid Step 3a: Place Solid Waste in Labeled Hazardous Waste Container segregate->containerize_solid Solid containerize_liquid Step 3b: Place Liquid Waste in Labeled Hazardous Waste Container segregate->containerize_liquid Liquid store Step 4: Store Sealed Container in Designated Secure Area containerize_solid->store containerize_liquid->store contact_vendor Step 5: Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor document Step 6: Document Disposal (Amount, Date) contact_vendor->document end End: Waste Disposed document->end

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for N-formylvarenicline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of N-formylvarenicline, a metabolite and impurity of Varenicline.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a pharmaceutical-related compound with unknown potency.[3] It is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Therefore, handling requires stringent safety measures.

Physicochemical Data

PropertyValueSource
Molecular Formula C14H13N3O[1][3]
Molecular Weight 239.3 g/mol [5]
Appearance Pale Red to Pink Solid[1]
Melting Point 203-205°C[1]
Boiling Point 482.3 ± 45.0 °C (Predicted)[1]
Density 1.399 ± 0.06 g/cm3 (Predicted)[1]
Storage Temperature Refrigerator[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure.[6] A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE Requirements

Protection TypeSpecificationRationale and Source
Hand Protection Double-gloving with chemical-resistant, powder-free nitrile gloves.[7] The outer glove should be placed over the gown cuff.[8]Prevents dermal absorption. Thicker gloves generally offer better protection.[6] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated.[4][6]
Eye/Face Protection Tightly fitting safety goggles with side-shields (NIOSH or EN 166 compliant).[3][4] A face shield should be worn in addition to goggles when there is a splash risk.[4][6]Protects against accidental splashes and airborne particles.[6]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8] A complete suit protecting against chemicals and flame-retardant, antistatic clothing is also recommended.[4]Provides a barrier against skin contact and contamination of personal clothing.[7]
Respiratory Protection Work should be conducted in a laboratory fume hood or other local exhaust ventilation.[3][4] If dust formation is unavoidable or in case of a large spill, a NIOSH-approved N95 or higher respirator is required.[6][7][9]Minimizes inhalation of the compound, which is a primary exposure route.[4][6]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram outlines the standard procedure for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Double Gloves, Gown, Goggles) a->b c Prepare Work Area (Fume Hood, Spill Kit Ready) b->c d Weigh Compound in Fume Hood c->d e Perform Experimental Work d->e f Decontaminate Work Surfaces e->f g Segregate Waste (Sharps, Solid, Liquid) f->g h Package and Label Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Safe handling workflow for this compound.

Detailed Steps:

  • Preparation :

    • Always review the Safety Data Sheet (SDS) before beginning work.[5]

    • Don the required PPE as specified in the table above.

    • Ensure a chemical spill kit is readily accessible.

    • All handling of solid this compound must be performed within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[4]

  • Handling :

    • Handle the compound with care, avoiding direct contact.[5]

    • Use dedicated equipment (spatulas, glassware) and decontaminate it after use.

    • Keep containers tightly closed when not in use and store in a dry, well-ventilated, and refrigerated place.[3][4]

  • Cleanup and Disposal :

    • After handling, decontaminate the work area.

    • Carefully clean up any minor spills, avoiding dust generation.[3]

    • All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[4]

    • Doff PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.[4][8]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[3][4]
Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4]

The following flowchart details the steps to be taken in an emergency.

Emergency Response Plan for this compound cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_1 Evacuate and Alert Others start->spill_1 exp_1 Remove from Exposure Source start->exp_1 spill_2 Assess Spill Size spill_1->spill_2 spill_3_small Small Spill: Contain with absorbent pads spill_2->spill_3_small Minor spill_3_large Large Spill: Contact EHS Immediately spill_2->spill_3_large Major spill_4 Clean and Decontaminate Area spill_3_small->spill_4 spill_5 Package waste as hazardous spill_4->spill_5 exp_2 Administer First Aid (See Table) exp_1->exp_2 exp_3 Remove Contaminated PPE exp_2->exp_3 exp_4 Seek Immediate Medical Attention (Bring SDS) exp_3->exp_4

Emergency response flowchart for spills or exposure.

Disposal Plan

Proper disposal is essential to prevent environmental contamination, as varenicline is classified as hazardous to the aquatic environment.[10]

Operational Disposal Plan

  • Segregation : Do not mix this compound waste with general laboratory trash.[10] Keep it separate from other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EHS) office.[10]

  • Containment :

    • Solid Waste : Contaminated items such as gloves, gowns, and absorbent pads should be collected in a dedicated, clearly labeled, leak-proof container or bag.[8]

    • Liquid Waste : Solutions containing this compound must be collected in a dedicated, sealed, and shatter-resistant hazardous waste container.[10]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and associated hazard symbols.[10]

  • Storage : Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal : The final disposal of this compound waste must be conducted through a licensed hazardous material disposal company.[3][4] Methods may include high-temperature incineration in a facility equipped with an afterburner and scrubber.[3][4] Do not discharge any waste containing this compound into drains or waterways.[3][10] All federal, state, and local regulations must be strictly followed.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-formylvarenicline
Reactant of Route 2
Reactant of Route 2
N-formylvarenicline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.